5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-4(7(9,10)11)5(6(13)14)12-2-3/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHJECWXEBZOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670550 | |
| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-43-2 | |
| Record name | 5-Chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid, also known as 3-chloro-5-(trifluoromethyl)picolinic acid, is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif, featuring a trifluoromethyl group and a carboxylic acid on a chlorinated pyridine ring, imparts unique electronic and lipophilic properties that are often sought after in the design of bioactive molecules. Notably, this compound is a known metabolite of the fungicide fluopyram, making it an essential analytical standard for environmental and metabolic studies.[1] This guide provides a comprehensive overview of the most practical and scientifically sound methodologies for the synthesis of this important chemical intermediate, with a focus on the underlying chemical principles and detailed experimental protocols.
Strategic Approach to Synthesis
The most logical and well-documented synthetic strategy for this compound involves a multi-step approach commencing with the construction of a key trifluoromethylated pyridine intermediate, followed by the introduction and subsequent transformation of a functional group at the 2-position to yield the desired carboxylic acid. The overall synthetic pathway can be broken down into two primary stages:
-
Synthesis of the Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine. This intermediate serves as the foundational scaffold upon which the final product is built. Its synthesis is a critical first step and is typically achieved from more common starting materials.
-
Conversion to the Target Carboxylic Acid. This stage involves the selective functionalization of the 2-position of the pyridine ring, followed by hydrolysis to unveil the carboxylic acid moiety.
This guide will now delve into the detailed experimental procedures and chemical rationale for each of these stages.
Stage 1: Synthesis of the Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is a well-established industrial process, often starting from readily available precursors such as 2-chloro-5-(chloromethyl)pyridine. The transformation involves a two-step chlorination and fluorination sequence.
Diagram of the Synthetic Pathway for the Key Intermediate
Caption: Synthesis of the key intermediate, 2,3-Dichloro-5-(trifluoromethyl)pyridine.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
The following protocol is a representative synthesis based on established patent literature[2]:
Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
-
Charge a suitable reaction vessel equipped with a stirrer, condenser, and a gas inlet with 2-chloro-5-(chloromethyl)pyridine.
-
Heat the vessel to reflux and initiate the introduction of chlorine gas (Cl₂) under ultraviolet (UV) irradiation.
-
Monitor the reaction progress by gas chromatography (GC). Continue the chlorination until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove any dissolved chlorine gas by purging with an inert gas (e.g., nitrogen). The crude 2-chloro-5-(trichloromethyl)pyridine is typically used in the next step without further purification.
Step 2: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine
-
Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to a chlorination vessel.
-
Add a catalytic amount of antimony trichloride (SbCl₃).
-
Heat the mixture and introduce chlorine gas to effect chlorination on the pyridine ring.
-
Maintain the reaction at an elevated temperature until the desired level of conversion is achieved, as monitored by GC.
-
After completion, cool the reaction mixture. The resulting crude 2,3-dichloro-5-(trichloromethyl)pyridine is then carried forward to the fluorination step.
Step 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Transfer the crude 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor.
-
Carefully add anhydrous hydrogen fluoride (HF).
-
Heat the reaction mixture under pressure. The reaction temperature and pressure are critical parameters and should be carefully controlled.
-
Monitor the progress of the fluorination reaction.
-
Upon completion, the reaction mixture is worked up by neutralizing the excess HF, followed by extraction and distillation to afford the purified 2,3-dichloro-5-(trifluoromethyl)pyridine.
Stage 2: Conversion of 2,3-Dichloro-5-(trifluoromethyl)pyridine to this compound
This transformation is efficiently carried out in a two-step sequence involving cyanation followed by hydrolysis.
Diagram of the Conversion to the Final Product
Caption: Two-step conversion of the key intermediate to the final product.
Experimental Protocol: Cyanation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol is adapted from a procedure found in the chemical literature.[3]
-
In a reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-(dimethylamino)pyridine (4-DMAP, 1.05 eq), and propionitrile as the solvent.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction mixture to ambient temperature.
-
Prepare a solution of sodium cyanide (NaCN, 1.5 eq) in water and add it to the reaction mixture.
-
Stir the resulting mixture vigorously for several hours at room temperature.
-
Upon completion of the reaction (monitored by TLC or GC), dilute the mixture with water.
-
Separate the organic phase.
-
Wash the organic phase sequentially with water and 2M hydrochloric acid (HCl).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-cyano-3-chloro-5-(trifluoromethyl)pyridine. This product can be purified by distillation or used directly in the next step.
| Reagent | Molar Ratio | Purpose |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1.0 | Starting material |
| 4-(Dimethylamino)pyridine (4-DMAP) | 1.05 | Catalyst |
| Sodium Cyanide (NaCN) | 1.5 | Cyanating agent |
| Propionitrile | - | Solvent |
| Water | - | Solvent for NaCN |
| 2M HCl | - | Aqueous wash |
Experimental Protocol: Hydrolysis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. The following is a general procedure that can be optimized for this specific substrate.
Acidic Hydrolysis:
-
Charge a round-bottom flask with 2-cyano-3-chloro-5-(trifluoromethyl)pyridine and a solution of concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux. The reaction time will depend on the substrate and the acid concentration.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto ice.
-
The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Basic Hydrolysis:
-
In a suitable flask, dissolve 2-cyano-3-chloro-5-(trifluoromethyl)pyridine in an alcoholic solvent (e.g., ethanol) and add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux and monitor the reaction's progress.
-
Once the reaction is complete, cool the mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
The desired carboxylic acid should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Hydrolysis Condition | Reagents | General Considerations |
| Acidic | Concentrated H₂SO₄ or HCl | Can lead to charring if not controlled; workup involves quenching on ice. |
| Basic | NaOH or KOH in aq. alcohol | Typically cleaner; requires acidification to precipitate the product. |
Alternative Synthetic Route: Grignard Reaction and Carboxylation
An alternative, though less commonly documented, approach for the conversion of a 2-halo-pyridine to the corresponding carboxylic acid is through a Grignard reaction followed by carboxylation. This would involve a selective metal-halogen exchange at the 2-position of a suitable precursor, such as 2-bromo-3-chloro-5-(trifluoromethyl)pyridine, followed by quenching with carbon dioxide (dry ice). While this method is theoretically plausible, achieving selective metal-halogen exchange in the presence of multiple halogen substituents can be challenging and would require careful optimization of reaction conditions.
Conclusion
The synthesis of this compound is a multi-step process that relies on the robust and scalable production of the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. The subsequent conversion of this intermediate to the target carboxylic acid is most reliably achieved through a cyanation-hydrolysis sequence. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable building block. Careful optimization of reaction conditions and diligent monitoring of reaction progress are paramount to achieving high yields and purity.
References
- CN106008330A. Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- CN107286087B. Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
-
PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
- US5756750A. Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- WO2014198278A1. A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. (2022-04-22).
-
PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]
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- 2. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical synthesis. The strategic incorporation of a chlorine atom and a trifluoromethyl group onto the picolinic acid scaffold imparts unique electronic and steric properties, making it a valuable building block for the development of novel bioactive molecules. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the acidity (pKa), lipophilicity, and metabolic stability of the parent molecule, properties of paramount importance in drug design and development. Furthermore, the presence of multiple reactive sites on the pyridine ring allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with potential therapeutic or pesticidal activities. This guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its characterization, to support its application in research and development.
Chemical Identity and Physical Properties
IUPAC Name: this compound[1]
Synonyms: 3-Chloro-5-(trifluoromethyl)picolinic acid, 5-Chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid[1][2]
CAS Number: 80194-68-9[1][3][4][5]
Molecular Formula: C₇H₃ClF₃NO₂[1][3][4][5]
Molecular Weight: 225.55 g/mol [1][5]
Chemical Structure:
Caption: Chemical structure of this compound.
Summary of Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 141-143 °C | [4] |
| Boiling Point (Predicted) | 269.6 ± 40.0 °C at 760 mmHg | [4][6][7] |
| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [4][6][7] |
| pKa (Predicted) | 1.77 ± 0.25 | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
Spectroscopic and Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. Below are the expected spectroscopic features and detailed protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm) and is exchangeable with D₂O.[8]
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-185 ppm.[9] The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Experimental Protocol for NMR Analysis:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-Cl, C-F, and pyridine ring vibrations.
Experimental Protocol for FT-IR Analysis (ATR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and label the major peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Fragmentation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.55 g/mol ). Common fragmentation patterns may include the loss of the carboxylic acid group (-COOH), the chlorine atom (-Cl), and the trifluoromethyl group (-CF₃).
Experimental Protocol for Mass Spectrometry (e.g., ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Spectrum Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weight and identify major fragment ions.
Solubility and pKa
The solubility and pKa of this compound are critical parameters that influence its behavior in biological systems and its formulation into drug products or agrochemical preparations.
Solubility
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. It is a crucial parameter for drug delivery and formulation. While specific experimental data is limited, the compound is described as slightly soluble in DMSO and methanol.[4]
Experimental Protocol for Equilibrium Solubility Determination:
Caption: Workflow for determining equilibrium solubility.
pKa
The pKa is a measure of the acidity of a compound. For this compound, there are two potential ionization sites: the carboxylic acid proton and the pyridine nitrogen. The strong electron-withdrawing effects of the chloro and trifluoromethyl groups are expected to make the carboxylic acid more acidic (lower pKa) and the pyridine nitrogen less basic (lower pKa of the conjugate acid). A predicted pKa value for the carboxylic acid is 1.77 ± 0.25.[4]
Experimental Protocol for pKa Determination by Potentiometric Titration:
-
Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Calibrate a pH meter and set up a titration apparatus with a standardized titrant (e.g., NaOH).
-
Titration: Titrate the sample solution with the titrant, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Stability
Safety and Handling
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
First Aid:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.
Storage and Disposal:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Synthesis
This compound is a synthetic intermediate. One potential synthetic route involves the chlorination and subsequent functionalization of a pyridine precursor. For example, it can be synthesized from 3-chloro-5-(trifluoromethyl)picolinic acid, which is suspended in a solvent like dichloromethane and reacted with an agent such as oxalyl chloride in the presence of a catalyst like dimethylformamide.[10] The synthesis of trifluoromethylpyridines often starts from picoline derivatives which undergo chlorination and fluorination steps.[2]
Conclusion
This compound is a key building block with significant potential in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties is essential for its effective utilization. This guide has provided a comprehensive overview of its known properties, along with detailed, best-practice protocols for its analytical characterization. While some experimental data, particularly for solubility and pKa, are not extensively reported in the public domain, the methodologies outlined herein provide a robust framework for their determination. As research into novel pyridine derivatives continues, a solid foundation in the fundamental properties of key intermediates like this compound will be invaluable to the scientific community.
References
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3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem . [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central . [Link]
-
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride | C7H4Cl2F3NO2 | CID 53350301 - PubChem . [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts . [Link]
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4. 13C NMR Spectroscopy - Thieme . [Link]
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3-Chloro-5-trifluoromethyl-pyridine-2-carboxylic acid solution (100 ug/ml in acetonitrile) - Pharmaffiliates . [Link]
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
-
Supporting Information - Wiley Online Library . [Link]
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FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... - ResearchGate . [Link]
-
FT-IR spectra of the ligand 2-picolinic acid. | Download Scientific Diagram - ResearchGate . [Link]
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An Investigational Guide to the Mechanism of Action of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Abstract
5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated picolinic acid derivative whose biological mechanism of action is not extensively documented in publicly accessible literature. Its structural similarity to known synthetic auxin herbicides suggests a potential role as a plant growth regulator. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate its mechanism of action. By leveraging its structural attributes—the picolinic acid scaffold, the electron-withdrawing trifluoromethyl group, and the chloro substitution—we outline a primary hypothesis centered on the disruption of auxin signaling pathways. This document details a multi-stage experimental workflow, from initial phenotypic screening in model organisms like Arabidopsis thaliana to molecular target identification and validation through binding assays and gene expression analysis. Complete, field-proven protocols and data interpretation strategies are provided to empower researchers to elucidate the compound's biological activity and therapeutic or agrochemical potential.
Introduction and Hypothesis Formulation
This compound belongs to the pyridine carboxylic acid class of compounds. While this specific molecule has limited characterization in scientific literature, its core structure provides a strong basis for a primary hypothesis regarding its mechanism of action.
Structural Analysis and Primary Hypothesis
The molecule's backbone is a picolinic acid (pyridine-2-carboxylic acid). This scaffold is the foundation for a major class of synthetic auxin herbicides, including picloram, clopyralid, and aminopyralid.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation, leading to a persistent stimulation of auxin-responsive genes.[2] This "auxin overdose" disrupts normal plant development, causing uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[1][3]
The primary hypothesis is therefore: This compound acts as a synthetic auxin, binding to the TIR1/AFB family of auxin co-receptors to trigger the degradation of Aux/IAA transcriptional repressors and induce a lethal, uncontrolled auxin response in susceptible plant species.
Key molecular features supporting this hypothesis include:
-
Picolinic Acid Scaffold : The essential pharmacophore for interaction with the auxin receptor complex.[4][5]
-
Trifluoromethyl (CF3) Group : A common substituent in modern drug and agrochemical design.[6][7] The CF3 group is a strong electron-withdrawing moiety and a bioisostere for chlorine or a methyl group.[8] Its presence can enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[9][10]
-
Chloro (Cl) Group : A common halogen substitution in many herbicides that contributes to the molecule's electronic properties and stability.
The Molecular Target: The TIR1/AFB Co-Receptor Complex
The canonical auxin signaling pathway is initiated when auxin acts as a "molecular glue" to stabilize the interaction between an F-box protein and a transcriptional repressor.[11][12]
-
TIR1/AFB Proteins : These F-box proteins (TRANSPORT INHIBITOR RESPONSE 1 and AUXIN SIGNALING F-BOX proteins) are the substrate-recognition components of an SCF-type ubiquitin ligase complex.[13][14] Arabidopsis has six such proteins (TIR1, AFB1-5), which exhibit both overlapping and specialized functions in perceiving different auxinic compounds.[15][16] For instance, picloram preferentially interacts with AFB5.[17]
-
Aux/IAA Proteins : These are transcriptional repressors that bind to AUXIN RESPONSE FACTORs (ARFs), preventing the transcription of auxin-responsive genes.[11]
-
Mechanism : In the presence of auxin, the TIR1/AFB protein, the Aux/IAA repressor, and auxin form a stable co-receptor complex.[12][18] This event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome, liberating the ARF to activate gene expression.[19]
Our investigational approach will focus on validating the interaction of this compound with this specific molecular machinery.
Proposed Investigational Workflow
A logical, phased approach is essential to systematically elucidate the compound's mechanism of action. The following workflow progresses from broad phenotypic effects to specific molecular interactions.
Caption: Proposed experimental workflow for mechanism of action elucidation.
Phase 1: Phenotypic Screening and Potency Assessment
The initial step is to confirm biological activity and quantify the potency of the compound using a sensitive and high-throughput plant model system. Arabidopsis thaliana is the model organism of choice due to its rapid life cycle and extensive genetic resources.
Experiment: Arabidopsis thaliana Seedling Growth Inhibition Assay
This assay assesses the compound's impact on overall plant development, with a focus on primary root growth, a process highly sensitive to auxin concentration.[20][21]
Protocol:
-
Seed Sterilization: Surface-sterilize A. thaliana (Col-0) seeds for 10 minutes in a solution of 50% commercial bleach containing 0.1% SDS, followed by five rinses with sterile deionized water.[22]
-
Plate Preparation: Prepare square petri plates with 0.5X Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar. After autoclaving and cooling, add the test compound from a DMSO stock solution to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). A DMSO-only plate serves as the negative control, and an IAA or picloram dilution series serves as a positive control.
-
Plating and Stratification: Aseptically place ~15 sterilized seeds in a line on each plate. Seal the plates and stratify at 4°C for 2 days to synchronize germination.[23]
-
Growth: Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Maintain a long-day photoperiod (16h light / 8h dark) at 22°C.[24]
-
Data Acquisition and Analysis: After 5-7 days of growth, capture high-resolution images of the plates. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.
-
IC50 Calculation: Calculate the percent root growth inhibition relative to the DMSO control for each concentration. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Expected Results and Interpretation
A successful auxinic compound will induce a characteristic dose-response curve, showing root growth promotion at very low concentrations and strong inhibition at higher concentrations.[3] The appearance of short, thickened roots and increased lateral root formation at inhibitory concentrations are classic auxin-overdose phenotypes.
Table 1: Hypothetical IC50 Data for Root Growth Inhibition
| Compound | IC50 (µM) | Primary Phenotype |
|---|---|---|
| This compound | 0.85 | Severe root growth inhibition, radial swelling |
| Picloram (Positive Control) | 0.50 | Severe root growth inhibition, radial swelling |
| IAA (Positive Control) | 1.20 | Root growth inhibition, increased lateral roots |
| DMSO (Negative Control) | >100 | Normal root growth |
Phase 2: Cellular and Physiological Validation
With phenotypic activity confirmed, the next phase investigates physiological responses known to be downstream of auxin action.
Experiment: Ethylene Production Assay
Synthetic auxins are known to induce the biosynthesis of ethylene, a stress hormone that contributes to the herbicidal effect, particularly the epinastic (downward curling) response of leaves.[2][17]
Protocol:
-
Plant Material: Grow A. thaliana or a susceptible dicot weed species (e.g., Chenopodium album) for 2-3 weeks.
-
Treatment: Excise leaf discs or use whole seedlings and incubate them in a sealed vial containing a buffer solution treated with the test compound at its ~IC90 concentration (determined from Phase 1).
-
Incubation: Incubate the vials under light for a defined period (e.g., 24 hours).
-
Measurement: Collect a sample of the headspace gas from each vial using a gas-tight syringe. Inject the sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify ethylene concentration.
-
Analysis: Compare the ethylene production in treated samples to that of untreated and positive control (e.g., 2,4-D treated) samples.
A significant increase in ethylene production relative to the control would strongly support an auxin-like mode of action.
Phase 3: Molecular Target Validation
This final phase aims to provide direct evidence of the compound's interaction with the auxin signaling pathway at the molecular level.
Experiment: Quantitative Real-Time PCR (qRT-PCR) of Auxin-Responsive Genes
This experiment tests whether the compound induces the transcription of well-characterized early auxin-responsive genes, such as members of the Aux/IAA, GH3, and SAUR gene families.[25][26]
Protocol:
-
Plant Treatment: Grow A. thaliana seedlings in liquid culture for 7 days. Treat the seedlings with the test compound at its IC50 concentration for a short duration (e.g., 1-3 hours).
-
RNA Extraction: Harvest the tissue, flash-freeze in liquid nitrogen, and extract total RNA using a commercial kit.[27]
-
cDNA Synthesis: Perform DNase treatment to remove genomic DNA contamination, and then synthesize first-strand cDNA using a reverse transcriptase enzyme.[27]
-
qRT-PCR: Set up qRT-PCR reactions using SYBR Green master mix, the synthesized cDNA, and primers specific for target auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a stable reference gene (e.g., ACTIN2).[28][29]
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the compound-treated samples to a DMSO-treated control.
Table 2: Hypothetical Gene Expression Fold-Change Data
| Gene Target | Fold Change (vs. Control) | Function |
|---|---|---|
| IAA1 | 25.4 | Aux/IAA Repressor (feedback regulation) |
| GH3.3 | 18.2 | Encodes IAA-amido synthetase |
| SAUR15 | 31.0 | Small Auxin Up RNA, promotes cell elongation |
| ACTIN2 | 1.0 | Reference Gene |
A strong and rapid upregulation of these marker genes is a hallmark of auxin perception and signaling.
Experiment: In Silico Molecular Docking
Molecular docking provides a structural hypothesis for how the compound might bind within the auxin-binding pocket of TIR1/AFB proteins.
Protocol:
-
Receptor Structure: Obtain the crystal structure of a TIR1 or AFB protein in complex with auxin and an Aux/IAA peptide from the Protein Data Bank (PDB) (e.g., PDB ID: 2P1Q).
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the compound within the defined auxin-binding pocket of the receptor.
-
Analysis: Analyze the predicted binding poses. A high-affinity pose that mimics the key interactions of natural auxin (e.g., hydrogen bonding with specific residues, stabilization by the Aux/IAA peptide) would provide strong theoretical support for the compound acting as an auxin mimic.[4]
Sources
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A Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth analysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a critical fluorinated building block in modern chemistry. The document details its chemical identity, physicochemical properties, a validated synthetic pathway, and its significant applications in the development of novel agrochemicals and pharmaceuticals. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, medicinal chemists, and process development scientists who leverage advanced chemical intermediates to drive innovation.
Introduction: The Significance of Fluorinated Pyridine Scaffolds
The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design and agrochemical development.[1][2] The unique properties of the trifluoromethyl group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa—make it an invaluable tool for enhancing the efficacy, pharmacokinetic profile, and binding affinity of bioactive compounds.[1][2]
Within this context, trifluoromethylpyridines (TFMPs) have emerged as a privileged structural motif.[3][4] The pyridine ring offers a versatile scaffold for introducing diverse functionalities, while the -CF3 group imparts the beneficial properties mentioned above. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No: 80194-68-9) is a particularly important derivative. Its trifunctional nature, featuring a carboxylic acid for amide coupling, a chloro group for cross-coupling reactions, and the stabilizing trifluoromethyl group, makes it a highly sought-after intermediate for synthesizing complex molecular targets. This compound is notably recognized as an environmental transformation product of the fungicide Fluopicolide, highlighting its relevance in both synthetic and metabolic pathways.[5]
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in experimental work.
IUPAC Name: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[5][6] Synonyms: 3-Chloro-5-(trifluoromethyl)picolinic acid, 3-Chloro-5-trifluoromethyl-pyridine-2-carboxylic acid[5][7] CAS Number: 80194-68-9[5][6][7] Molecular Formula: C₇H₃ClF₃NO₂[6][7][8] Molecular Weight: 225.55 g/mol [6][8]
Chemical Structure
The structure consists of a pyridine ring substituted at the 2, 3, and 5 positions with a carboxylic acid, a chlorine atom, and a trifluoromethyl group, respectively.
Caption: 2D Structure of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Physicochemical Data Summary
The following table summarizes key physical and chemical properties, providing essential data for experimental planning and execution.
| Property | Value | Source(s) |
| Appearance | White to pale brown solid/powder | [8][9] |
| Boiling Point | 269.6 ± 40.0 °C at 760 mmHg | [8][10] |
| Density | 1.6 ± 0.1 g/cm³ | [8][10] |
| Flash Point | 116.9 ± 27.3 °C | [8][10] |
| Water Solubility | Slightly soluble | [9] |
| pKa | 3.13 ± 0.10 (Predicted) | [9] |
Synthesis and Reaction Mechanisms
The synthesis of highly functionalized pyridine derivatives often requires multi-step sequences starting from simpler precursors. While numerous proprietary methods exist, a common and logical laboratory-scale approach involves the functionalization of a pre-existing trifluoromethylpyridine core.
Conceptual Synthesis Workflow
The synthesis can be envisioned as a two-stage process: first, the creation of the core chlorinated trifluoromethylpyridine scaffold, followed by the introduction and/or modification of the carboxylic acid group. A key intermediate in the production of many TFMP derivatives is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which can be synthesized from 3-picoline through a series of chlorination and fluorination steps.[3][4] From this intermediate, selective functionalization can yield the target acid.
Caption: Conceptual workflow for the synthesis of the target compound.
Exemplary Laboratory Protocol: Carboxylation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol describes a plausible method for converting a readily available intermediate into the target carboxylic acid. The choice of n-butyllithium is driven by its ability to selectively deprotonate the pyridine ring at the 2-position, which is activated by the adjacent nitrogen and chlorine atoms.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), 1M solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution for 1 hour at -78 °C. Causality: This step generates a lithiated intermediate specifically at the C2 position, which is the most acidic proton due to the inductive effects of the ring nitrogen and C3-chloro group.
-
Carboxylation: Carefully add crushed dry ice (an excess of ~5 eq) to the reaction mixture in small portions. The reaction is exothermic. Allow the mixture to slowly warm to room temperature overnight with continuous stirring. Causality: The highly nucleophilic lithiated intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
Aqueous Workup: Quench the reaction by slowly adding water. Acidify the mixture to pH ~2-3 with 1M HCl. Causality: Protonation of the carboxylate salt yields the desired carboxylic acid, which is typically insoluble in acidic aqueous media.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Applications in Research and Drug Development
The title compound is a versatile building block primarily used in two major sectors: agrochemicals and pharmaceuticals. Its utility stems from its ability to serve as a scaffold for introducing the trifluoromethylpyridine moiety into larger, more complex molecules.
-
Agrochemical Synthesis: It is a known metabolite and a potential synthetic precursor for fungicides like Fluopicolide.[5] The trifluoromethylpyridine core is crucial for the biological activity of many modern pesticides, and this acid provides a convenient handle for elaboration into final products.[3]
-
Pharmaceutical Development: In medicinal chemistry, carboxylic acids are invaluable functional groups. They are readily converted into amides, esters, and other functionalities, making them ideal for library synthesis in drug discovery campaigns. The 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid scaffold has been investigated for the synthesis of inhibitors for various biological targets. For instance, related structures are used to synthesize β-secretase (BACE) inhibitors for potential Alzheimer's disease therapies.[9] The combination of the chloro- and trifluoromethyl- groups allows for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.[2]
-
Coordination Chemistry: The N-atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as ligands to coordinate with metal ions. Studies on isomeric trifluoromethyl-pyridine carboxylic acid zinc (II) complexes have shown that the coordination mode can influence biological activity, such as binding to serum albumin and DNA.[11]
Safety, Handling, and Disposal
As a reactive chemical intermediate, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid must be handled with appropriate precautions. All procedures should be conducted in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE).
GHS Hazard Classification
| Hazard Class | GHS Statement | Pictogram | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed | Warning | [5] |
| Skin Irritation | H315: Causes skin irritation | Warning | [5] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | [5] |
Note: Some sources may list additional or slightly different hazard statements. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Safe Handling and Emergency Protocol
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear nitrile or neoprene protective gloves and a lab coat.[12]
-
Respiratory Protection: For handling powders, use a dust mask or a respirator with a particle filter.[12][13]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14]
-
Avoid generating dust.
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12][14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[14]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13][14]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14] Do not let the product enter drains.
Conclusion
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid stands out as a high-value, versatile intermediate for scientific research and development. Its unique combination of functional groups provides a robust platform for synthesizing advanced molecules with tailored biological activities. A thorough understanding of its properties, synthetic routes, and safety requirements, as detailed in this guide, is essential for harnessing its full potential in the creation of next-generation pharmaceuticals and agrochemicals.
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Spectroscopic Characterization of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid, a molecule of significant interest in pharmaceutical and agrochemical research. While direct experimental spectra for this specific compound are not widely available in public databases, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, verify, and elucidate the structure of this complex heterocyclic compound.
Molecular Structure and Spectroscopic Implications
The structure of this compound, with its unique substitution pattern on the pyridine ring, presents a fascinating case for spectroscopic analysis. The interplay of the electron-withdrawing trifluoromethyl group, the halogen substituent, and the carboxylic acid functionality dictates the electronic environment of the molecule, giving rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for unambiguous characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~8.2 - 8.5 | Doublet | H-4 | This proton is situated between two electron-withdrawing groups (chloro and trifluoromethyl), leading to significant deshielding. It will likely appear as a doublet due to coupling with H-6. |
| ~8.7 - 9.0 | Doublet | H-6 | The proton at the 6-position is adjacent to the nitrogen atom and the carboxylic acid group, resulting in a downfield shift. It will appear as a doublet due to coupling with H-4. |
| > 10 | Broad Singlet | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. |
The positioning of the trifluoromethyl group on the pyridine ring significantly influences the NMR spectral characteristics.[1]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 - 170 | C=O | The carboxylic acid carbonyl carbon is typically found in this region. |
| ~150 - 155 | C-2 | The carbon bearing the carboxylic acid group is expected to be significantly downfield. |
| ~120 - 125 (quartet) | CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |
| ~145 - 150 | C-3 | The carbon attached to the trifluoromethyl group will be deshielded. |
| ~135 - 140 | C-4 | The carbon atom at this position will be influenced by the adjacent chloro and trifluoromethyl groups. |
| ~130 - 135 | C-5 | The carbon bearing the chlorine atom will be deshielded. |
| ~150 - 155 | C-6 | The carbon adjacent to the nitrogen atom is expected at a downfield chemical shift. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl group. The chemical shift of trifluoromethyl groups on a pyridine ring can be influenced by the substitution pattern.[2][3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -70 | Singlet | -CF₃ |
Experimental Protocol for NMR Spectroscopy
A standardized methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Chemical Shift Referencing: Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment, typically without proton decoupling unless specific couplings are being investigated.
-
Chemical Shift Referencing: Use an external or internal fluorine standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, C-Cl, and C-F bonds, as well as the pyridine ring vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibration | Justification |
| 2500-3300 (broad) | O-H stretch | Characteristic of the carboxylic acid hydroxyl group, often appearing as a broad band due to hydrogen bonding.[4] |
| ~1700-1725 | C=O stretch | The carbonyl stretch of the carboxylic acid is expected in this region.[4] |
| ~1600, ~1470 | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| ~1100-1300 | C-F stretch | Strong absorptions characteristic of the trifluoromethyl group. |
| ~700-800 | C-Cl stretch | The carbon-chlorine stretching vibration is expected in this region. |
The analysis of interactions between the ceria film surface and specific functional groups of these molecules was facilitated using benzoic acid and pyridine as model compounds for adsorbed pyridine carboxylic acids.[5] The study of pyridine carboxylic acids using IR spectroscopy has been a subject of research, providing a basis for interpreting their vibrational spectra.[6][7][8]
Experimental Protocol for IR Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the spectrometer.
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Predicted Mass Spectrum
Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of the compound (C₇H₃ClF₃NO₂ = 225.55 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Predicted Key Fragment Ions:
-
[M - OH]⁺: Loss of the hydroxyl radical from the carboxylic acid group.
-
[M - COOH]⁺: Loss of the entire carboxylic acid group.
-
[M - Cl]⁺: Loss of a chlorine atom.
-
[M - CF₃]⁺: Loss of the trifluoromethyl group.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
An Electron Ionization (EI) mass spectrometer.
Sample Introduction:
-
The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) if it is sufficiently volatile and thermally stable.
Ionization and Analysis:
-
Ionization Energy: A standard electron energy of 70 eV is used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate ions based on their mass-to-charge ratio (m/z).
Visualizing the Workflow
A logical workflow is essential for the comprehensive spectroscopic analysis of a novel compound.
Caption: A streamlined workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. By leveraging the predictive power of NMR, IR, and MS spectroscopy, researchers can confidently characterize this molecule. The protocols and predicted data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of novel pyridine derivatives. The combination of these techniques provides a self-validating system for confirming the identity and purity of the target compound, which is a critical step in any drug discovery and development pipeline.
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An In-depth Technical Guide to the Potential Biological Activity of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
Abstract
5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a highly functionalized heterocyclic compound whose primary significance lies in its role as a key building block for advanced agrochemicals. While not extensively studied for its intrinsic biological activity, its structural motifs—the pyridine carboxylic acid scaffold and the trifluoromethyl group—are hallmarks of potent bioactive molecules. This guide provides a comprehensive analysis of its established application as a precursor to the powerful insecticide chlorantraniliprole and explores its scientifically-grounded potential as a herbicidal agent based on the known activity of its structural class. We will delve into mechanisms of action, present detailed experimental protocols for activity assessment, and offer insights into future research directions for this versatile chemical intermediate.
Core Chemical Identity and Properties
This compound is a synthetic organic compound featuring a pyridine ring substituted with a carboxylic acid, a chlorine atom, and a trifluoromethyl (CF₃) group. The electron-withdrawing nature of the substituents significantly influences the chemical reactivity and physicochemical properties of the molecule, making it a valuable and versatile intermediate in synthetic chemistry.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |
| Molecular Weight | 225.55 g/mol | [2] |
| CAS Number | 1198475-43-2 | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Key Features | Pyridine carboxylic acid scaffold, Trifluoromethyl group | [1] |
The combination of the pyridine core, a known pharmacophore, with the CF₃ group, which can enhance metabolic stability and binding affinity, makes this molecule and its derivatives of high interest in the development of agrochemicals and pharmaceuticals.[1]
Established Role: A Crucial Intermediate for Anthranilic Diamide Insecticides
The most significant and well-documented application of this compound is as a precursor in the synthesis of chlorantraniliprole, a leading insecticide in the anthranilic diamide class.[4][5]
Synthetic Pathway to Chlorantraniliprole
The industrial synthesis of chlorantraniliprole involves the crucial step of amide bond formation between two key intermediates. This compound is not the direct precursor but is structurally integral to the pyrazole-containing intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. The overall synthesis strategy highlights the importance of substituted pyridines in constructing the final active molecule.[4][6][7]
A representative final coupling step in the synthesis is the reaction between the activated pyrazole carboxylic acid and an aniline derivative.
Caption: Final amide coupling step in Chlorantraniliprole synthesis.
Biological Activity of the Final Product: Chlorantraniliprole
Chlorantraniliprole is a broad-spectrum insecticide renowned for its high efficacy against a wide range of chewing insect pests, particularly from the orders Lepidoptera (moths and butterflies) and Coleoptera (beetles).[8]
Mechanism of Action: Ryanodine Receptor Modulation
The insecticidal activity of chlorantraniliprole stems from its highly specific action on insect ryanodine receptors (RyR).[9][10] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells, essential for regulating muscle contraction.[11]
-
Binding and Activation: Chlorantraniliprole binds to the insect RyR, locking it in an activated (open) state.[12]
-
Uncontrolled Ca²⁺ Release: This activation leads to the uncontrolled and sustained release of calcium ions (Ca²⁺) from internal stores into the cytoplasm of the muscle cells.[8][10]
-
Muscle Dysfunction: The resulting depletion of Ca²⁺ stores and high cytosolic Ca²⁺ levels impair muscle function, causing rapid feeding cessation, muscle paralysis, and ultimately, the death of the insect.[9][11]
This mode of action is highly selective for insect RyRs over mammalian receptors, which is a key factor in its favorable safety profile for non-target organisms.[9]
Caption: Mechanism of action of Chlorantraniliprole on insect muscle cells.
Toxicological Profile
Chlorantraniliprole exhibits very low acute toxicity to mammals, making it a safer option in integrated pest management (IPM) programs.[8][10]
| Metric | Value | Classification |
| Acute Oral LD₅₀ (rat) | > 5000 mg/kg | Slightly Toxic |
| Acute Dermal LD₅₀ (rat) | > 5000 mg/kg | Slightly Toxic |
| Acute Inhalation LC₅₀ (rat) | > 5.1 mg/L | Slightly Toxic |
Data sourced from Vertex AI Search result[8].
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a standard method for evaluating the efficacy of insecticides like chlorantraniliprole against lepidopteran larvae (e.g., armyworms).
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound (e.g., 1000 ppm) in a suitable solvent (e.g., acetone with a surfactant like Triton X-100).
-
Perform serial dilutions with distilled water to obtain a range of test concentrations (e.g., 100, 10, 1, 0.1 ppm). A negative control (water + solvent/surfactant) must be included.
-
-
Leaf Treatment:
-
Select uniform, undamaged host plant leaves (e.g., cabbage or cotton).
-
Individually dip each leaf into a test solution for 10-15 seconds with gentle agitation to ensure complete coverage.
-
Place the treated leaves on a paper towel and allow them to air dry completely in a fume hood.
-
-
Insect Infestation:
-
Place one dried, treated leaf into a Petri dish lined with moistened filter paper.
-
Introduce a set number (e.g., 10) of second or third-instar larvae into each Petri dish.
-
Seal the dishes with perforated lids to allow for air exchange.
-
-
Incubation and Assessment:
-
Incubate the Petri dishes under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).
-
Assess larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.
-
Use probit analysis to determine the LC₅₀ (lethal concentration required to kill 50% of the population).
-
Potential Herbicidal Activity: The Pyridine Carboxylic Acid Hypothesis
The core structure of this compound belongs to the pyridine carboxylic acid class of chemicals. This structural family is well-established in agrochemical science for containing potent herbicides that function as synthetic auxins.[13][14]
Mechanism of Action: Synthetic Auxin Mimicry
Natural auxins (e.g., indole-3-acetic acid) are plant hormones that regulate numerous growth and developmental processes. Synthetic auxin herbicides mimic these natural hormones but are not easily metabolized by the plant.[13]
-
Receptor Binding: These herbicides bind to auxin receptor sites, initiating a cascade of hormonal signaling.[14]
-
Uncontrolled Growth: This leads to an overdose effect, causing uncontrolled and disorganized cell division and elongation.[13]
-
Physiological Disruption: The plant experiences epinastic bending and twisting of stems and leaves, disruption of vascular tissue, and ultimately, metabolic exhaustion and death.[13][14]
A crucial piece of evidence supporting this potential activity comes from a structurally similar compound, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (an isomer of the topic compound). This molecule, a known metabolite of the fungicide fluopyram, has been identified as the causative agent for significant herbicide-like growth disorders and crop damage in grapevines (Vitis vinifera), strongly suggesting it acts as a potent synthetic auxin.[15] Given the conserved pyridine carboxylic acid moiety, it is highly plausible that this compound could elicit a similar phytotoxic response.
Caption: Proposed mechanism of herbicidal action via auxin mimicry.
Experimental Protocol: Seed Germination and Root Elongation Assay
This assay is a fundamental method to screen for potential herbicidal (growth-inhibiting) activity.
-
Preparation of Test Plates:
-
Prepare test solutions of this compound in a suitable solvent and dilute with water to achieve a concentration gradient (e.g., 1, 10, 100, 1000 µM). Include a solvent-only control.
-
Line 9 cm Petri dishes with one layer of Whatman No. 1 filter paper.
-
Pipette 5 mL of each test solution or control solution into the corresponding Petri dishes to saturate the filter paper.
-
-
Seed Plating:
-
Select seeds of a sensitive indicator species (e.g., cress, lettuce, or radish).
-
Place a defined number of seeds (e.g., 20) onto the moistened filter paper in each dish, spacing them evenly.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent moisture loss.
-
Place the dishes vertically in a rack (to encourage straight root growth) inside a growth chamber set to appropriate conditions (e.g., 24°C, dark).
-
-
Measurement and Analysis:
-
After 72-96 hours, carefully remove the seedlings from each dish.
-
Measure the length of the primary root of each seedling.
-
Calculate the average root length for each treatment and the percent inhibition relative to the control group.
-
Determine the IC₅₀ (concentration causing 50% inhibition of root growth) through dose-response curve analysis.
-
Future Directions and Broader Potential
While its role as an agrochemical intermediate is clear, the intrinsic bioactivity of this compound remains an underexplored area.
-
Direct Biological Screening: The compound should be subjected to direct screening for herbicidal activity to validate the auxin mimicry hypothesis. Furthermore, given that the pyridine nucleus is a common scaffold in antimicrobials, screening for antibacterial and antifungal activity is warranted.[16]
-
Derivative Synthesis: The molecule serves as an excellent starting point for medicinal chemistry campaigns. Derivatization of the carboxylic acid group to form esters, amides, or other functional groups could generate novel compound libraries for screening against various biological targets.
-
Isomeric Studies: A systematic study comparing the biological activities of different isomers of chloro-trifluoromethyl-pyridine carboxylic acids could provide valuable structure-activity relationship (SAR) data for designing next-generation pesticides or pharmaceuticals.[17]
Conclusion
This compound is a molecule of significant industrial importance, primarily as a component in the synthesis of the highly effective insecticide chlorantraniliprole. Its true potential, however, may be much broader. Strong evidence from structurally related compounds suggests a high likelihood of intrinsic herbicidal activity via an auxinic mechanism. Future research focusing on direct biological assays and the synthesis of novel derivatives is essential to fully unlock the potential of this versatile chemical scaffold.
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A Technical Guide to the Solubility Profile of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid: A Predictive and Methodological Approach
Executive Summary:
5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a complex heterocyclic compound with potential applications as an intermediate in pharmaceutical and agrochemical synthesis.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification protocols, and developing formulations. This technical guide addresses the notable scarcity of public solubility data for this specific molecule. Instead of a simple data sheet, this document provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into its physicochemical properties, predict its behavior in various solvent systems based on first principles, and provide a detailed, field-proven protocol for accurate solubility determination.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility behavior of this compound is dictated by the interplay of its distinct functional groups: the carboxylic acid, the pyridine ring, the chloro substituent, and the trifluoromethyl group.
-
Pyridine-2-carboxylic Acid Core: This portion of the molecule is polar and capable of significant hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen acts as a hydrogen bond acceptor. The carboxylic acid is acidic, with a predicted pKa around 3.13, making it readily ionizable in basic solutions.[3][4] Ionization dramatically increases aqueous solubility.[5]
-
Chloro and Trifluoromethyl Substituents: Both the chlorine atom and the trifluoromethyl (-CF3) group are strongly electron-withdrawing and contribute significantly to the molecule's lipophilicity (fat-solubility). The -CF3 group, in particular, is known to increase a molecule's hydrophobicity, which will counteract the polarity of the carboxylic acid and pyridine moieties.
This dualistic nature—a polar, ionizable "head" and a lipophilic "body"—suggests a complex solubility profile, with significant dependence on the solvent's polarity and the pH of aqueous media.
Table 1: Key Physicochemical Properties of Structurally Related Analogs
| Property | 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Predicted Impact on Target Compound |
|---|---|---|---|
| CAS Number | 80194-69-0[4] | 80194-68-9[6] | N/A |
| Molecular Weight | 191.11 g/mol [4] | 225.55 g/mol [6] | Higher than the non-chlorinated analog. |
| Melting Point | 135-137 °C[4] | Not available | Likely a crystalline solid at room temperature. |
| Predicted pKa | 3.13 ± 0.10[4] | Not available | Expected to be a moderately strong organic acid. |
| Water Solubility | Slightly soluble[1][4] | Not available | Predicted to be slightly soluble to insoluble in neutral water. |
Predicted Solubility in Common Laboratory Solvents
Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various classes of solvents.[7]
Table 2: Predicted Qualitative Solubility
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Nonpolar Aprotic | Hexane, Toluene | Low to Insoluble | The high polarity of the carboxylic acid and pyridine ring is incompatible with nonpolar solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the molecule without causing ionization. DMSO is often an excellent solvent for such compounds.[4] |
| Polar Protic | Methanol, Ethanol | Moderate | The alcohol can both donate and accept hydrogen bonds, interacting favorably with the carboxylic acid. However, the lipophilic chloro- and trifluoromethyl groups may limit high solubility. |
| Aqueous - Neutral | Water (pH ~7) | Low / Slightly Soluble | The molecule exists primarily in its neutral, less soluble form. Intramolecular hydrogen bonding may further reduce interaction with water.[1][4] |
| Aqueous - Acidic | 5% HCl | Low / Slightly Soluble | The carboxylic acid will be fully protonated (neutral). The pyridine nitrogen may become protonated, but this is often insufficient to overcome the lipophilicity of the rest of the molecule. |
| Aqueous - Basic | 5% NaOH, 5% NaHCO₃ | High / Soluble | The carboxylic acid will be deprotonated to its highly polar and water-soluble carboxylate salt form. This is the most reliable way to dissolve this compound in an aqueous medium.[8] |
The Critical Role of pH in Aqueous Solubility
For any ionizable compound, pH is a master variable controlling aqueous solubility.[9] The solubility of this compound in water is fundamentally linked to its pKa.
The Henderson-Hasselbalch equation governs the ratio of the ionized (A⁻) to the non-ionized (HA) form of the acid. As the pH of the solution rises above the pKa of the carboxylic acid (~3.1), the compound will increasingly deprotonate to form the highly soluble carboxylate anion. This transition from a slightly soluble solid to a soluble salt is a critical concept for applications ranging from purification by acid-base extraction to the formulation of aqueous solutions.[5]
Caption: Ionization states and relative aqueous solubility at different pH ranges.
Standard Protocol: Experimental Determination of Thermodynamic Solubility
Given the lack of published data, experimental determination is necessary. The "shake-flask" method is the gold standard for measuring thermodynamic equilibrium solubility, providing the most reliable and reproducible results.[10]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[10] The solid and liquid phases are then separated, and the solute concentration in the liquid is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into several glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.[11]
-
Add a precise volume of the chosen solvent (e.g., 2 mL) to each vial.
-
Prepare at least three replicate samples for each solvent to ensure statistical validity.[10]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period. A 24-hour period is a good starting point, but the ideal time to reach equilibrium (which could be up to 72 hours) should be verified by sampling at multiple time points (e.g., 24, 48, 72 hours) and confirming the concentration has plateaued.[10]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for the solid to sediment.
-
Carefully withdraw a sample from the clear supernatant. It is critical to avoid aspirating any solid particles.
-
To ensure all solids are removed, filter the supernatant through a chemically-inert syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial.[12]
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
-
Analyze the filtered sample and the calibration standards by a validated HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against concentration for the standards.
-
Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve. This concentration is the thermodynamic solubility.
-
Experimental Workflow Diagram
Caption: Shake-Flask method workflow for solubility determination.
Applications in Research and Development
-
Reaction Chemistry: Knowledge of solubility allows for the selection of an appropriate solvent that can dissolve reactants to a sufficient concentration, ensuring efficient reaction kinetics. For this compound, polar aprotic solvents like DMF or DMSO are likely candidates.
-
Crystallization and Purification: The significant difference in solubility between neutral water and basic water can be exploited for purification. The compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated in its pure, solid form by adding acid. Furthermore, identifying a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is key to developing an effective recrystallization protocol.[13]
-
Formulation Development: For pharmaceutical applications, understanding the pH-solubility profile is essential for creating aqueous formulations. The ability to form a soluble salt in a buffered solution at a physiologically acceptable pH is a critical parameter.[9]
Safety and Handling Precautions
-
Hazards: Compounds of this class are often irritating to the skin, eyes, and respiratory system.[14] Some may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[15]
-
Handling: Avoid creating dust. Use appropriate procedures for weighing and transferring the solid.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains.
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A Comprehensive Technical Review of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Modern Agrochemicals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Isomeric Landscape
This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of the pivotal pyridine derivative, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. It is important to note that while the initial topic of interest was 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid, the vast majority of published scientific literature and commercial availability pertains to its isomer, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 80194-68-9).[1][2][3][4][5] The latter is a critical building block in the synthesis of modern agrochemicals, most notably the fungicide Fluopyram.[6][7] In contrast, verifiable data on the synthesis and application of this compound (CAS No. 1198475-43-2) is scarce in readily accessible scientific databases.[8] Therefore, this guide will focus on the well-documented and industrially significant 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a compound of considerable interest in the fields of medicinal chemistry and crop protection.
Physicochemical Properties: A Data-Driven Overview
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a white to light yellow crystalline solid. Its chemical structure, featuring a pyridine ring substituted with a carboxylic acid group, a chlorine atom, and a trifluoromethyl group, imparts unique properties that are highly desirable in the design of bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of parent compounds.
| Property | Value | Source |
| CAS Number | 80194-68-9 | [1][2][3] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2] |
| Molecular Weight | 225.55 g/mol | [2][4] |
| Melting Point | 134.0-144.0 °C | [1] |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | [1][2] |
| Synonyms | 3-Chloro-5-(trifluoromethyl)picolinic acid | [2] |
Synthesis and Manufacturing: Pathways to a Key Intermediate
The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a multi-step process that typically begins with a more readily available pyridine derivative. A common precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine.[6][9][10][11] The synthesis can be conceptually broken down into the formation of the trifluoromethylpyridine core followed by the introduction and modification of functional groups.
A key step often involves the hydrolysis of a nitrile precursor, 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.[12] This transformation from the nitrile to the carboxylic acid is a fundamental reaction in organic synthesis.
Below is a generalized workflow illustrating a potential synthetic route.
Caption: Generalized synthetic workflow for 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Experimental Protocol: Hydrolysis of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (Illustrative)
The following is a representative, non-validated protocol based on general chemical principles for the hydrolysis of a nitrile to a carboxylic acid. Specific reaction conditions such as temperature, reaction time, and purification methods would be optimized in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile in a suitable solvent mixture, such as aqueous sulfuric acid.
-
Heating: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a base, such as sodium hydroxide solution, until the pH is slightly acidic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Applications in Agrochemicals and Drug Discovery
The primary and most well-documented application of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is as a key building block in the synthesis of the fungicide Fluopyram .[6][7] Fluopyram is a succinate dehydrogenase inhibitor (SDHI) used to control a broad spectrum of fungal diseases in various crops.[7] The synthesis of Fluopyram involves the amide coupling of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with a specific amine.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The pyridine core is a cornerstone of modern medicinal chemistry, and its halogenated and trifluoromethylated derivatives are of particular interest for their unique electronic properties and metabolic stability. Among these, 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid stands out as a valuable building block. However, its reactivity and potential hazards necessitate a thorough understanding of its safe handling and use. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for this compound, grounded in established safety data and best laboratory practices.
Hazard Identification and Risk Assessment
This compound is a compound that demands respect. While specific toxicological data for this exact molecule is not extensively published, the available safety data sheets (SDS) for it and structurally similar compounds provide a clear picture of its potential hazards. The primary risks associated with this compound are skin and eye irritation.[1][2] Some related pyridine derivatives are also classified as harmful if swallowed or inhaled, warranting a cautious approach.[1][3]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the scale of the reaction, the specific manipulations involved, and the potential for exposure.
Table 1: GHS Hazard Classifications for Structurally Related Pyridine Carboxylic Acids
| Hazard Statement | Classification | Source(s) |
| Causes skin irritation | Skin Irritant, Category 2 | [1][2] |
| Causes serious eye irritation | Eye Irritant, Category 2 | [1][2] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | [2][4] |
| Harmful if swallowed | Acute toxicity, Oral, Category 4 | [1][3] |
| Harmful if inhaled | Acute toxicity, Inhalation, Category 4 | [1][3] |
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound lies in a multi-layered approach that prioritizes engineering controls and is backed by appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
Due to the potential for respiratory irritation and the harmful nature of its dust or aerosols, all work with this compound should be conducted in a well-ventilated area.[4][5] The gold standard is a certified chemical fume hood.[6] This is crucial not only to prevent inhalation of the compound itself but also to contain any potentially hazardous vapors or decomposition products that may form during a reaction.[7] Ensure that the fume hood has a recent inspection and is functioning correctly. An eyewash station and a safety shower should be readily accessible in the immediate vicinity of the work area.[3][4]
Personal Protective Equipment (PPE): The Essential Barrier
Even with robust engineering controls, appropriate PPE is non-negotiable.[6] The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes and fine dust.[6]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling pyridine-based compounds.[6] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contamination.[5]
-
Protective Clothing: A lab coat should be worn to protect against skin contact. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron may be advisable.
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][7]
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Methodological & Application
Application Notes and Protocols: The Strategic Role of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid in the Synthesis of Novel Herbicides
Introduction: A Pivotal Building Block in Modern Herbicide Discovery
The relentless pursuit of more effective, selective, and environmentally benign herbicides is a cornerstone of modern agricultural research. Within this landscape, the fluorinated pyridine scaffold has emerged as a privileged structure, conferring potent biological activity to a host of agrochemicals.[1][2] Among these, 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid stands out as a molecule of significant interest. While recognized as a metabolite of the fungicide fluopyram with inherent phytotoxicity, its true potential lies in its utility as a versatile building block for the synthesis of next-generation herbicides.[3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of this compound in the synthesis of novel herbicidal agents, particularly those with a synthetic auxin mechanism of action.
The structural features of this compound—a trifluoromethyl group for enhanced metabolic stability and lipophilicity, a chlorine atom for modulating electronic properties, and a carboxylic acid handle for derivatization—make it an ideal starting point for creating diverse chemical libraries with potential herbicidal activity. Pyridine carboxylic acids are a well-established class of herbicides that act as synthetic auxins, disrupting plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA).[4] This leads to uncontrolled cell division and elongation, ultimately causing plant death, particularly in broadleaf weeds.[4]
This guide will elucidate the synthetic pathways leveraging this compound, provide detailed experimental protocols for its derivatization, and discuss the underlying chemical principles that make it a valuable tool in the agrochemical industry.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₂ | PubChem CID: 2821908[3] |
| Molecular Weight | 241.56 g/mol | PubChem CID: 2821908[3] |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Solubility | Soluble in organic solvents such as methanol, acetone, and dichloromethane. Limited solubility in water. | General chemical principles |
Synthetic Pathways and Core Reactions
The primary synthetic utility of this compound lies in the derivatization of its carboxylic acid group. This allows for the creation of esters and amides, which can significantly modulate the herbicidal activity, selectivity, and pharmacokinetic properties of the resulting compounds.
Diagram: Synthetic Utility of this compound
Caption: Key synthetic routes from the parent carboxylic acid.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of herbicidal derivatives from this compound. These are based on established synthetic methodologies for pyridine carboxylic acids.
Protocol 1: Synthesis of Methyl 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylate (Esterification)
Rationale: Esterification of the carboxylic acid can enhance the compound's uptake by plants due to increased lipophilicity. The methyl ester is a common and straightforward derivative to synthesize. This protocol utilizes a standard acid-catalyzed esterification with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate.
Protocol 2: Synthesis of N-benzyl-5-chloro-3-(trifluoromethyl)pyridine-2-carboxamide (Amidation)
Rationale: Amidation introduces a different functional group that can interact with biological targets in novel ways. The choice of the amine component is critical for tuning the biological activity. Benzylamine is used here as an example. This protocol employs a common peptide coupling agent, HATU, for efficient amide bond formation under mild conditions.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-5-chloro-3-(trifluoromethyl)pyridine-2-carboxamide.
Mechanism of Action: Synthetic Auxins
Herbicides derived from this compound are expected to exhibit a synthetic auxin mechanism of action. This is a well-established mode of action for pyridine carboxylic acid herbicides.[5]
Diagram: Simplified Auxin Herbicide Action
Caption: The molecular cascade initiated by synthetic auxin herbicides.
These synthetic auxins mimic the natural plant hormone IAA but are resistant to the plant's normal degradation pathways. This leads to a persistent and overwhelming auxin signal, causing the plant to "grow itself to death".[5]
Structure-Activity Relationships (SAR) and Lead Optimization
The derivatization of this compound allows for the systematic exploration of structure-activity relationships. Key considerations for lead optimization include:
-
Ester and Amide Modifications: The nature of the alcohol or amine used for derivatization can significantly impact herbicidal potency and selectivity. For instance, bulky substituents may enhance selectivity towards certain weed species.
-
Bioisosteric Replacements: The chlorine atom at the 5-position can be replaced with other halogens or small functional groups to fine-tune the electronic and steric properties of the molecule.
-
Pharmacokinetic Properties: Modifications to the core structure can influence the compound's absorption, translocation, and metabolism within the plant, all of which are critical for its overall efficacy.
Conclusion and Future Perspectives
This compound is a highly valuable and strategic starting material for the synthesis of novel herbicides. Its inherent herbicidal activity, coupled with the ease of derivatization, provides a robust platform for the discovery of new agrochemicals. The protocols and principles outlined in this guide are intended to empower researchers to explore the full potential of this versatile building block. Future research in this area will likely focus on the development of more complex derivatives with improved selectivity, lower application rates, and more favorable environmental profiles, further solidifying the importance of the trifluoromethylpyridine scaffold in modern agriculture.
References
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Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]
- Syngenta Participations AG. (2009). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. WO2009029518A2. Google Patents.
- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
- Alonso, E., et al. (2015). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 44(30), 13576-13585.
- Anhui Jiuyi Agriculture Co Ltd. (2020). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. CN111138351A. Google Patents.
-
PubChem. (n.d.). 2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester. Retrieved from [Link]
- Feng, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(13), 5123.
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
- Syngenta Participations AG. (2021). Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. WO2021175959A1. Google Patents.
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved from [Link]
- Adama Makhteshim Ltd. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO2014198278A1. Google Patents.
-
Dow Agrosciences LLC. (2019). Safened herbicidal compositions comprising a pyridine carboxylic acid. EP3194391B1. European Patent Office. Retrieved from [Link]
-
Dow Agrosciences LLC. (2013). Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides. US8603930B2. Justia Patents. Retrieved from [Link]
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- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid in Pharmaceutical Intermediate Synthesis
Abstract
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No: 80194-68-9) in the synthesis of advanced pharmaceutical intermediates. We will explore the unique physicochemical properties conferred by its structure, detail its strategic importance in modern drug design, and provide validated, step-by-step protocols for its use in key synthetic transformations, particularly amide bond formation.
Introduction: The Trifluoromethylpyridine Scaffold in Modern Medicinal Chemistry
The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern drug discovery.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate the properties of a parent molecule.[1][2][3] When appended to a pyridine ring, a privileged heterocycle found in numerous FDA-approved drugs, the -CF3 group imparts a unique combination of steric and electronic effects that are highly advantageous for developing new chemical entities (NCEs).[1][4]
Key Advantages of the Trifluoromethylpyridine Moiety:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[3] This often leads to an increased drug half-life and improved pharmacokinetic profiles.[3][5]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve absorption and distribution (ADME) properties.[3][5]
-
Modulation of Basicity (pKa): As a powerful electron-withdrawing group, the -CF3 moiety reduces the electron density on the pyridine nitrogen.[1] This lowers the basicity (pKa) of the pyridine, minimizing the potential for off-target interactions at physiological pH.[1]
-
Improved Binding Affinity: The unique electronic nature and steric bulk of the -CF3 group can lead to stronger and more specific interactions with target proteins, enhancing the potency of the drug candidate.[3][5]
This compound is a bifunctional building block that masterfully combines these benefits. The carboxylic acid at the 2-position provides a versatile handle for synthetic elaboration, most commonly through amide bond formation, while the chloro and trifluoromethyl groups at the 5- and 3-positions, respectively, lock in the desirable electronic and metabolic properties.
Core Applications in Pharmaceutical Intermediate Synthesis
This building block is a key intermediate for synthesizing complex molecules, particularly in the fields of oncology and agrochemicals.[5][6] Its structure is frequently found in kinase inhibitors and other targeted therapies. The primary synthetic application involves leveraging the carboxylic acid functionality to couple with various primary and secondary amines, forming a diverse array of amide derivatives.
The general workflow for utilizing this intermediate is outlined below:
Caption: Generalized workflow for amide coupling reactions.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the activation and coupling of this compound with a representative amine.
Protocol 1: Amide Coupling using HATU
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent known for fast reaction times and high yields, particularly with sterically hindered or electronically deactivated substrates.[7]
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Stoichiometry |
| This compound | 80194-68-9 | 225.55 | 1.0 equiv |
| Representative Amine (e.g., 4-Anisidine) | 104-94-9 | 123.15 | 1.1 equiv |
| HATU | 148893-10-1 | 380.23 | 1.2 equiv |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 equiv |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For wash |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 | For wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Addition of Reagents: To the stirring solution at room temperature, add the amine (1.1 equiv), followed by HATU (1.2 equiv).
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the reaction mixture. Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Protocol 2: Two-Step Acyl Chloride Formation and Coupling
This classic method is robust and cost-effective, proceeding through a highly reactive acyl chloride intermediate.[8] It is particularly useful when coupling reagents like HATU are not desired or available.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Stoichiometry (Step) |
| This compound | 80194-68-9 | 225.55 | 1.0 equiv (A) |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.0 equiv (A) |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Solvent (A & B) |
| Representative Amine (e.g., 4-Anisidine) | 104-94-9 | 123.15 | 1.1 equiv (B) |
| Triethylamine (TEA) or Pyridine | 121-44-8 | 101.19 | 2.5 equiv (B) |
Step-by-Step Methodology:
Part A: Acyl Chloride Formation
-
Reaction Setup: In a fume hood, suspend this compound (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add thionyl chloride (2.0 equiv) dropwise at 0 °C. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction can be monitored for the cessation of gas (SO₂ and HCl) evolution.
-
Isolation of Intermediate: Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and DCM. The resulting acyl chloride is typically a yellow-orange solid or oil and is used immediately in the next step without further purification. Trustworthiness Note: The acyl chloride intermediate is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Part B: Amide Coupling (Schotten-Baumann Conditions) [8]
-
Setup for Coupling: Dissolve the crude acyl chloride from Part A in fresh anhydrous DCM. In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.
-
Coupling Reaction: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by TLC or LC-MS for the disappearance of the acyl chloride.
-
Workup and Purification: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography as described in Protocol 1.
Data Presentation and Characterization
The successful synthesis of the target intermediate should be validated through standard analytical techniques.
Table 2: Expected Analytical Data for N-(4-methoxyphenyl)-5-chloro-3-(trifluoromethyl)pyridine-2-carboxamide
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.65 (d, 1H, pyridine-H), ~8.10 (d, 1H, pyridine-H), ~7.50 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~3.80 (s, 3H, -OCH₃), ~9.50 (br s, 1H, -NH). Note: Exact shifts may vary. |
| ¹³C NMR (101 MHz, CDCl₃) | Expected peaks for all 14 carbons, including signals for the CF₃ carbon (quartet, J≈273 Hz), pyridine carbons, aromatic carbons of the anisole ring, and the methoxy carbon (~55 ppm). |
| LC-MS (ESI+) | Calculated for C₁₄H₁₀ClF₃N₂O₂ [M+H]⁺: 331.04. Found: 331.1. |
| Appearance | Typically a white to off-white solid. |
Conclusion
This compound stands out as a highly valuable and versatile building block for pharmaceutical research and development. Its unique substitution pattern provides a robust scaffold that imparts desirable pharmacokinetic properties into lead compounds. The protocols detailed herein offer reliable and reproducible methods for its incorporation into complex molecules via amide coupling, a cornerstone reaction in medicinal chemistry.[9] By understanding the principles behind its application and mastering its synthetic manipulation, drug discovery professionals can effectively leverage this intermediate to accelerate the development of next-generation therapeutics.
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. ACS Publications.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules. PubMed Central.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Scilit.
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. (n.d.). Biosynth.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). Journal of Pesticide Science. PubMed Central.
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. (n.d.). PubChem. National Center for Biotechnology Information.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (n.d.). Benchchem.
- Amide Synthesis. (n.d.). Fisher Scientific.
- 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid. (n.d.). Sigma-Aldrich.
- Synthesis of 5-(Trifluoromethyl)pyridine-2-thiol from 3-Picoline: An Application Note and Detailed Protocol. (n.d.). Benchchem.
- Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (2021). Google Patents.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI.
- 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry. Growing Science.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. Luxembourg Bio Technologies.
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- 8. Amide Synthesis [fishersci.co.uk]
- 9. hepatochem.com [hepatochem.com]
Application Note: Protocols for the Synthesis of Amide and Ester Derivatives from 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the derivatization of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by the chlorine and trifluoromethyl substituents make this scaffold a valuable starting point for creating diverse molecular libraries. The trifluoromethyl group, in particular, is a widely used moiety in medicinal chemistry to enhance metabolic stability and lipophilicity, crucial parameters in drug design.
The following protocols offer experimentally validated methods for the synthesis of amide and ester derivatives, explaining the causality behind key experimental choices to ensure reproducibility and success.
Synthesis of Amide Derivatives: A Comparative Approach
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[2] Two primary strategies are presented here: a classic two-step approach via an acyl chloride intermediate and a milder, one-pot synthesis using modern coupling reagents.
Protocol 1.1: Two-Step Synthesis via Acyl Chloride Intermediate
This robust method involves the activation of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with a primary or secondary amine. This is often referred to as the Schotten-Baumann reaction.[3]
Rationale: The conversion of the carboxylic acid's hydroxyl group into a chloride creates an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. This method is advantageous for less reactive amines but requires careful handling of the moisture-sensitive acyl chloride intermediate.
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// Edges start -> reagent1 [dir=none, arrowhead=none]; reagent1 -> intermediate [label=" Step 1:\nActivation "]; intermediate -> reagent2 [dir=none, arrowhead=none]; reagent2 -> product [label=" Step 2:\nAmination "]; } enddot Caption: Workflow for two-step amide synthesis via an acyl chloride.
Step-by-Step Protocol:
Step 1: Synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonyl chloride
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) or oxalyl chloride ((COCl)₂, ~1.5 eq) dropwise to the suspension at 0 °C. If using oxalyl chloride, a catalytic amount of N,N-Dimethylformamide (DMF) is recommended.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl or CO/CO₂).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride[4] is often used directly in the next step without further purification.
Step 2: Amidation
-
Reaction Setup: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM. In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (~1.5 eq) in anhydrous DCM.
-
Reagent Addition: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours.[3] Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Protocol 1.2: One-Pot Synthesis using Peptide Coupling Reagents
This method utilizes coupling reagents developed for peptide synthesis to facilitate the direct formation of an amide bond from a carboxylic acid and an amine under mild conditions.[2]
Rationale: Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides (e.g., EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea or active ester intermediate in situ.[3][5] This intermediate is then readily attacked by the amine. Additives like HOBt (Hydroxybenzotriazole) are often used with carbodiimides to suppress side reactions and reduce potential racemization. This approach is favored for complex or sensitive substrates.
// Nodes start [label="Carboxylic Acid\n+ Amine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Coupling Reagent (HATU, EDC)\n+ Base (DIPEA)\n+ Additive (HOBt, optional)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Active Ester Intermediate\n(In Situ)", style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Amide Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reagents [dir=none, arrowhead=none]; reagents -> intermediate [label=" Activation "]; intermediate -> product [label=" Amination "]; } enddot Caption: General workflow for one-pot amide coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or DCM), add the desired amine (1.1 eq).
-
Reagent Addition: Add the coupling agent, such as HATU (1.2 eq), followed by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).[5] If using EDC (1.2 eq), an additive like HOBt (1.2 eq) is often included.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.
Synthesis of Ester Derivatives
Esterification is another fundamental transformation of carboxylic acids, often used to modify polarity or to serve as a protecting group.
Protocol 2.1: Acid-Catalyzed Fischer-Speier Esterification
This is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is an equilibrium process, and water is typically removed to drive the reaction towards the product.[6]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (p-TsOH).[6]
-
Reaction: Heat the mixture to reflux for 6-24 hours. To drive the equilibrium, a Dean-Stark apparatus can be used to remove the water formed during the reaction, especially with higher-boiling alcohols.
-
Work-up: After cooling to room temperature, carefully neutralize the acid catalyst with a saturated solution of NaHCO₃. Remove the excess alcohol under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.
Summary of Synthetic Protocols
| Derivative Type | Method | Key Reagents | Solvent | Typical Time | Scientist's Note |
| N-Aryl/Alkyl Amide | Acyl Chloride | SOCl₂ or (COCl)₂, Amine, Et₃N | DCM, THF | 10-20 h | Best for robust substrates; requires handling of corrosive and moisture-sensitive reagents. |
| N-Aryl/Alkyl Amide | Coupling Reagent | HATU/DIPEA or EDC/HOBt, Amine | DMF, DCM | 4-24 h | Milder conditions, ideal for sensitive functional groups and complex molecules.[5] |
| Alkyl Ester | Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Excess Alcohol | 6-24 h | A cost-effective, classic method. Equilibrium-driven, so water removal is key for high yield.[6] |
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
- Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. Google Patents.
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2. PubChem. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]
- Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Google Patents.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
- Esterification of pyridine carboxylic acids. Google Patents.
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- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. 3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine, 3-Chloro-5-(trifluoromethyl)picolinoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. growingscience.com [growingscience.com]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction: A Versatile Building Block in Modern Chemistry
5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a key heterocyclic building block in contemporary drug discovery and agrochemical research.[1] Its unique trifluoromethylpyridine core imparts desirable physicochemical properties such as metabolic stability and enhanced binding affinity to target proteins.[1] The presence of both a carboxylic acid and a chloro substituent on the pyridine ring allows for a diverse range of chemical transformations, making it an invaluable scaffold for the synthesis of complex molecules.
These application notes provide a comprehensive guide to the experimental setup for several key reactions involving this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure both success and reproducibility.
Safety and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Core Reactions and Protocols
This guide will focus on four principal reaction classes that leverage the functional handles of this compound:
-
Amide Bond Formation: Utilizing the carboxylic acid moiety.
-
Esterification: Also targeting the carboxylic acid group.
-
Palladium-Catalyzed Cross-Coupling Reactions: Activating the C-Cl bond.
-
Sonogashira Coupling
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Amide Bond Formation: Crafting Bioactive Amides
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The carboxylic acid of our title compound can be readily coupled with a wide variety of amines to generate a library of novel amide derivatives.
Causality of Experimental Choices
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. This is typically achieved using a coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to suppress side reactions and improve yields.[2] The choice of base is also critical; a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction without competing with the primary amine.
Detailed Protocol: Amide Coupling with a Primary Amine
Objective: To synthesize N-benzyl-5-chloro-3-(trifluoromethyl)pyridine-2-carboxamide.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
Add benzylamine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Data Presentation: Representative Amide Coupling Reactions
| Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 85-95 |
| Morpholine | EDC/HOBt | DIPEA | DCM | 80-90 |
| (R)-1-Phenylethanamine | T3P | Pyridine | DCM | 75-85 |
Visualization: Amide Coupling Workflow
Caption: Workflow for a typical amide coupling reaction.
Esterification: Accessing Ester Derivatives
Esterification of the carboxylic acid provides another avenue for derivatization. The Fischer-Speier esterification is a classic method, though other milder techniques are available for more sensitive substrates.[3][4]
Causality of Experimental Choices
The Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][4] The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the product. For more sensitive substrates or to avoid harsh acidic conditions, conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol is a high-yielding alternative.[5]
Detailed Protocol: Fischer Esterification
Objective: To synthesize methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography if necessary.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
A. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[6]
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
Objective: To synthesize 5-(phenylethynyl)-3-(trifluoromethyl)pyridine-2-carboxylic acid.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) under an inert atmosphere.
-
Add anhydrous, degassed triethylamine and the chosen solvent.
-
Add phenylacetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling.
B. Suzuki-Miyaura Coupling: Formation of Biaryl Linkages
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester.[7][8][9]
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 5-phenyl-3-(trifluoromethyl)pyridine-2-carboxylic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos or XPhos)
-
A base (e.g., potassium carbonate or cesium carbonate)
-
A solvent system (e.g., dioxane/water or toluene/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
C. Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex with a specialized phosphine ligand.[10][11][12]
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 5-(morpholino)-3-(trifluoromethyl)pyridine-2-carboxylic acid.
Materials:
-
This compound
-
Morpholine
-
A palladium precatalyst (e.g., Pd₂(dba)₃)
-
A bulky electron-rich phosphine ligand (e.g., RuPhos or BrettPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox, charge a reaction tube with the palladium precatalyst (0.01-0.05 eq), the ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).
-
Add this compound (1.0 eq).
-
Add the anhydrous, degassed solvent.
-
Add morpholine (1.2-1.5 eq).
-
Seal the tube and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block. The protocols outlined in these application notes provide a solid foundation for its use in a variety of synthetic transformations. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently and successfully employ this compound in the synthesis of novel molecules for applications in medicinal chemistry and agrochemical science.
References
- Sonogashira, K. The Sonogashira Reaction. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 3, pp 494–555.
- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41 (11), 1534–1544.
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-scale applications of palladium-catalysed C–N bond-forming reactions. Adv. Synth.
-
PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Heck Reaction - Wikipedia. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]
- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica2012, 4 (1), 365-370.
-
Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia - Organic Chemistry Portal. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH. [Link]
-
Heck Reaction - University of California, Irvine. [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. [Link]
-
Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and... | Download Scientific Diagram - ResearchGate. [Link]
- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google P
- Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures2021, 236 (4), 833-835.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
- WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google P
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. [Link]
-
Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed - NIH. [Link]
-
Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC - NIH. [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
-
Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis - American Chemical Society. [Link]
Sources
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- 2. growingscience.com [growingscience.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid as a Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Pyridine Core
5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a cornerstone building block in modern organic synthesis. Its strategic value lies in the orthogonal reactivity of its three key functional groups arranged on a pyridine scaffold. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing the reactivity of the carboxylic acid and modulating the susceptibility of the chloro substituent to nucleophilic displacement and cross-coupling reactions.
This guide provides an in-depth exploration of the compound's properties, reactivity, and application, complete with detailed protocols for its key transformations. It is designed for researchers and process chemists in the pharmaceutical and agrochemical industries seeking to leverage this versatile intermediate for the synthesis of complex, high-value molecules.[1][2]
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 80194-68-9 | [3][4] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [3][4] |
| Molecular Weight | 225.55 g/mol | [3][5] |
| Appearance | White to off-white solid | [5][6] |
| Melting Point | ~127 °C | [6] |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | [3] |
| Synonyms | 3-Chloro-5-(trifluoromethyl)picolinic acid | [2][3] |
Core Reactivity and Strategic Transformations
The synthetic utility of this building block stems from the distinct reactivity of its functional groups. The carboxylic acid serves as a handle for elongation and amide/ester formation, while the chloro group provides a site for C-C and C-N bond formation.
Caption: Key synthetic transformations of the title compound.
Carboxylic Acid Reactivity: The Gateway to Amides and Esters
The primary reactive site is the carboxylic acid at the C2 position. Its acidity and electrophilicity are enhanced by the adjacent nitrogen atom and the electron-withdrawing trifluoromethyl group at C3. This makes it an excellent substrate for a variety of condensation reactions.
-
Amide Bond Formation: This is arguably the most common transformation, providing access to a vast array of derivatives.[7] Standard peptide coupling reagents are highly effective. The choice of coupling agent can be critical to avoid side reactions and ensure high yields, especially with sterically hindered or electron-poor amines.[8]
-
Esterification: Standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid) proceed efficiently.[9] Alternatively, reaction of the corresponding acyl chloride with an alcohol provides a milder route to ester products.
-
Acyl Halide Formation: Conversion to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a straightforward and often necessary first step for reactions with poor nucleophiles.[8]
Pyridine Ring Reactivity: Leveraging the Chloro Substituent
The chlorine atom at the C5 position is the key to modifying the pyridine core. The electron-deficient nature of the pyridine ring, exacerbated by the CF₃ group, makes this position susceptible to two major classes of reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): While less activated than a chloro group at the 2- or 4-position, the C5 chlorine can be displaced by potent nucleophiles (e.g., thiols, secondary amines) under forcing conditions (high temperature, strong base). The overall electron deficiency of the ring facilitates the formation of the requisite Meisenheimer intermediate.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond is an excellent handle for modern cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, dramatically increasing molecular complexity. The choice of ligand, catalyst, and base is crucial for achieving high efficiency and selectivity.[10]
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and may require optimization based on the specific substrate and scale. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Amide Coupling via HATU Activation
This protocol describes the formation of an amide bond with a primary or secondary amine using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent.
Rationale: HATU is a uronium salt-based coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate rapidly reacts with the amine to form the amide bond. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is essential to neutralize the generated acid without competing in the coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine, Water
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/EtOAc gradient) to yield the desired amide.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Fischer Esterification to Synthesize the Methyl Ester
This protocol describes the classic acid-catalyzed esterification using methanol.
Rationale: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[9] A large excess of the alcohol is used to drive the equilibrium towards the product.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)
-
Saturated aq. NaHCO₃, Ethyl acetate (EtOAc), Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Suspend this compound in methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the catalytic amount of concentrated H₂SO₄ to the suspension.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in EtOAc and carefully neutralize the mixture by washing with saturated aq. NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude methyl ester can be used directly or purified further by column chromatography if necessary.
Protocol 3: Suzuki Cross-Coupling to Form a C-C Bond
This protocol provides a general method for coupling the C5-Cl position with an aryl or heteroaryl boronic acid.
Rationale: The catalytic cycle for a Suzuki coupling generally involves three steps: (i) oxidative addition of the palladium(0) catalyst to the aryl chloride, (ii) transmetalation of the organic group from the boronic acid to the palladium complex, and (iii) reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[10] The choice of a suitable ligand (e.g., SPhos, XPhos) is critical for facilitating the oxidative addition to the relatively unreactive C-Cl bond.
Materials:
-
This compound (or its ester derivative, 1.0 eq)
-
Aryl/heteroaryl boronic acid (1.5 eq)
-
Pd₂(dba)₃ (Palladium catalyst, ~2-5 mol%)
-
SPhos (Ligand, ~4-10 mol%)
-
Potassium Phosphate (K₃PO₄, base, 2.0-3.0 eq)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 ratio)
Procedure:
-
To a Schlenk tube or microwave vial, add the pyridine substrate (1.0 eq), boronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the coupled product.
Applications in Bioactive Molecule Synthesis
The trifluoromethylpyridine motif is a privileged scaffold in modern drug discovery and crop science.[11][12] The unique physicochemical properties imparted by the trifluoromethyl group—such as increased metabolic stability, enhanced membrane permeability, and modified pKa—make it a highly desirable feature.
-
Agrochemicals: This building block is a key intermediate and known metabolite in the synthesis of fungicides.[1][13] For instance, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid has been identified as a phytotoxic metabolite of the widely used fungicide Fluopyram, highlighting the biological relevance of this core structure.[11] Its derivatives are explored for the development of new herbicides and pesticides.[2]
-
Pharmaceuticals: In medicinal chemistry, this scaffold is used to access novel compounds for various therapeutic targets. The ability to easily generate diverse amide libraries (Protocol 1) and perform late-stage functionalization via cross-coupling (Protocol 3) makes it an attractive starting point for lead optimization campaigns. The pyridine nitrogen can act as a hydrogen bond acceptor, while the CF₃ group can engage in favorable fluorine-protein interactions.
Conclusion
This compound is a powerful and versatile building block whose value is derived from the predictable and orthogonal reactivity of its functional groups. By mastering the transformations of the carboxylic acid and the chloro-substituent, chemists can rapidly access a wide range of complex molecules. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this valuable intermediate into their synthetic programs for the development of next-generation pharmaceuticals and agrochemicals.
References
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-
Nishimura, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 158-175. Available from: [Link]
- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
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Nishimura, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 158-175. Available from: [Link]
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ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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PubChemLite. (n.d.). 5-chloro-6-trifluoromethyl-pyridine-2-carboxylic acid (C7H3ClF3NO2). Retrieved from [Link]
-
Pan, X., & Kong, X.-Y. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137. Available from: [Link]
-
Mol-Instincts. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(15), 4848. Available from: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
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ResearchGate. (n.d.). Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and.... Retrieved from [Link]
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Royal Society of Chemistry. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 45(34), 15461-15471. Available from: [Link]
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Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1858–1861. Available from: [Link]
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ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15998–16053. Available from: [Link]
-
National Institutes of Health. (2024). Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones. The Journal of Organic Chemistry, 89(15), 10543–10548. Available from: [Link]
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
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CAS. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 56(80), 12011-12014. Available from: [Link]
-
J&K Scientific. (n.d.). 3-Fluoro-5-(trifluoromethyl)-2-pyridinecarboxylic acid | 89402-28-8. Retrieved from [Link]
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Application Note: Quantitative Analysis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction
5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical intermediate and a significant environmental transformation product of the fungicides fluopicolide and fluopyram.[1] Its presence in various environmental matrices and its potential role in drug development necessitate robust and reliable analytical methods for its quantification. This application note provides detailed protocols for the determination of this compound in complex matrices, primarily focusing on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, a conceptual Gas Chromatography-Mass Spectrometry (GC-MS) approach is discussed.
The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, providing a framework for accurate quantification and validation in accordance with established scientific principles.[2][3][4][5][6]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | [1] |
| CAS Number | 80194-68-9 | [1][7] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][7] |
| Molecular Weight | 225.55 g/mol | [1][7] |
| Appearance | White solid/powder | [8] |
Principle of Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The primary recommended method for the quantification of this compound is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers superior selectivity and sensitivity, which is essential for detecting trace levels of the analyte in complex samples such as soil, water, or biological fluids. The carboxylic acid moiety makes the compound amenable to electrospray ionization (ESI) in negative ion mode.
Experimental Workflow: LC-MS/MS
Sources
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A Guide to Leveraging 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid in Modern Agrochemical Discovery
Foreword
The relentless challenge of global food security demands a continuous pipeline of innovative crop protection agents. Within the vast chemical space available to researchers, halogenated pyridine scaffolds have consistently proven to be a rich source of potent and selective herbicides. This guide focuses on a specific, high-potential building block: 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid . While it is known as a metabolite of the fungicide fluopyram, its inherent structural motifs suggest significant, under-explored potential as a foundational element for novel herbicides.[1] This document moves beyond a simple datasheet, providing a strategic framework and detailed protocols for utilizing this compound in a modern herbicide discovery program. We will explore its mechanistic underpinnings, provide robust protocols for derivatization, and outline a systematic screening cascade to identify promising new active ingredients.
Section 1: The Molecular Blueprint: Properties and Rationale for Use
Understanding the inherent characteristics of this compound is fundamental to exploiting its potential. The specific arrangement of its functional groups provides a unique combination of reactivity, stability, and electronic properties that are highly desirable in agrochemical design.
Physicochemical and Structural Attributes
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing moiety that significantly alters the electronic landscape of the pyridine ring. This can enhance binding affinity to biological targets and increase metabolic stability. The chlorine atom at the 5-position offers an additional point for synthetic diversification and contributes to the molecule's overall lipophilicity, which is crucial for traversing plant cuticles and cell membranes. The carboxylic acid at the 2-position is the primary handle for synthetic elaboration, allowing for the creation of diverse libraries of amides, esters, and other derivatives.
| Property | Value/Description | Significance in Agrochemical Research |
| Molecular Formula | C₇H₃ClF₃NO₂ | Defines the elemental composition and exact mass for analytical purposes.[2][3][4] |
| Molecular Weight | 225.55 g/mol | Influences physical properties like volatility and diffusion rates.[2][4] |
| Appearance | White to light yellow crystalline powder | Standard quality control parameter for purity assessment.[5] |
| Key Functional Groups | Pyridine, Carboxylic Acid, Trifluoromethyl, Chloro | Provides multiple points for synthetic modification and interaction with biological targets.[5][6] |
| Known Roles | Synthetic intermediate; Metabolite of the fungicide Fluopyram.[1][2] | Its status as a phytotoxic metabolite provides a strong rationale for its investigation as a herbicide scaffold.[1][6] |
The Auxin Connection: Postulated Mechanism of Action
Pyridine carboxylic acids are a well-established class of synthetic auxin herbicides.[7][8][9] These compounds mimic the natural plant hormone, indole-3-acetic acid (IAA), but are far more stable and persistent within the plant.[10] This leads to a sustained and overwhelming hormonal signal. The primary mode of action involves binding to the TIR1/AFB family of F-box proteins, which are components of an SCF ubiquitin-ligase complex.[10][11] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors.[10] The removal of these repressors unleashes Auxin Response Factors (ARFs), which activate the expression of a cascade of auxin-responsive genes.[10] This uncontrolled gene expression results in epinasty, tissue decay, and ultimately, plant death.[7][10] The structural similarity of this compound to known auxin herbicides strongly suggests that its derivatives will function via this pathway.[1]
Diagram 1: The Synthetic Auxin Herbicide Pathway
Caption: Postulated mechanism of action for derivatives, mimicking synthetic auxins.
Section 2: From Scaffold to Library: Synthesis Protocols
The primary value of this compound in a discovery program is its role as a versatile starting material. The following protocol details a standard, robust method for creating a diverse amide library, which is a common first step in exploring structure-activity relationships (SAR).
Protocol: Parallel Amide Library Synthesis
This protocol is designed for efficiency and can be adapted for parallel synthesis platforms to rapidly generate a multitude of derivatives for screening.
Diagram 2: Experimental Workflow for Amide Synthesis
Caption: A streamlined workflow for the synthesis and purification of an amide library.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a reaction vessel, prepare a 0.2 M stock solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
In a separate 96-well plate or array of vials, dispense a diverse selection of primary and secondary amines (1.1 eq. each).
-
-
Reaction Execution:
-
To each well/vial containing an amine, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Add the carboxylic acid stock solution to each well/vial.
-
Finally, add a 0.2 M stock solution of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) in DMF.
-
Seal the plate/vials and allow the reaction to proceed at ambient temperature with agitation for 4-16 hours.
-
-
Reaction Monitoring & Workup:
-
A small aliquot from a representative selection of wells should be analyzed by LC-MS to confirm the consumption of the starting material.
-
Upon completion, quench the reactions by adding water.
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.
-
-
Purification and Analysis:
-
The crude products are typically purified using parallel preparative HPLC.
-
The purity and identity of the final compounds must be confirmed by analytical LC-MS and, for key compounds, by NMR spectroscopy.
-
Rationale for Experimental Choices:
-
HATU as Coupling Agent: HATU is a highly efficient, modern coupling reagent that minimizes side reactions and is effective even with less reactive amines.
-
DIPEA as Base: This non-nucleophilic, sterically hindered base is ideal as it activates the coupling agent and neutralizes the generated HCl without competing in the reaction.
-
DMF as Solvent: Its high polarity and aprotic nature make it an excellent solvent for dissolving a wide range of reactants in this type of coupling chemistry.
Section 3: Identifying Activity: A Tiered Screening Approach
With a library of synthesized compounds, a systematic biological evaluation is required to identify promising herbicidal candidates. A tiered approach ensures that resources are focused on the most potent and selective compounds.
Tier 1 Protocol: Primary Whole-Plant Herbicide Screen
This initial screen is a broad-net approach designed to identify any compound with significant phytotoxic activity. It is crucial to include both monocot (grass) and dicot (broadleaf) weed species.
Step-by-Step Methodology:
-
Plant Cultivation: Grow indicator species such as Avena fatua (wild oat, a monocot) and Amaranthus retroflexus (redroot pigweed, a dicot) in trays or pots under controlled greenhouse conditions (e.g., 24°C day/18°C night, 16-hour photoperiod). Plants should be treated at the two- to three-leaf stage for post-emergence tests. For pre-emergence tests, seeds are sown in soil-filled pots.
-
Compound Formulation: Prepare a 10,000 ppm stock solution of each test compound in acetone or DMSO. For application, create a final spray solution (e.g., at a high rate of 1000 g a.i./ha) in a water/acetone mixture containing a surfactant to ensure proper wetting and coverage.
-
Application:
-
Evaluation:
-
Place the treated plants back into the controlled greenhouse environment.
-
Visually assess and score plant injury (phytotoxicity) at 7 and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).[13][14]
-
Compounds showing ≥80% injury on any species are considered "hits" and advance to Tier 2 testing.
-
Table 2: Representative Data from a Tier 1 Screen (21 DAT)
| Compound ID | Application | Rate (g a.i./ha) | A. fatua (% Injury) | A. retroflexus (% Injury) |
| Mock Control | Post-emergence | 0 | 0 | 0 |
| CFPCA-Amide-01 | Post-emergence | 1000 | 10 | 90 |
| CFPCA-Amide-02 | Post-emergence | 1000 | 95 | 95 |
| CFPCA-Amide-03 | Pre-emergence | 1000 | 85 | 20 |
Tier 2: Dose-Response and Selectivity Confirmation
Primary hits are subjected to more rigorous testing to determine their potency (GR₅₀/LD₅₀) and to assess crop selectivity. This involves treating target weed species and key crop species (e.g., wheat, soybean, corn) with a range of doses (typically a 6- to 8-point titration) to generate a dose-response curve. This critical dataset informs which chemical series have the biological profile worthy of further investment and lead optimization.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically valuable scaffold for agrochemical innovation. Its structural features are predisposed to an auxin-mimic mechanism of action, a commercially validated and highly effective herbicidal mode. The protocols outlined herein provide a clear, logical, and efficient pathway for researchers to synthesize diverse libraries from this starting material and to systematically screen them for novel herbicidal activity. By integrating rational synthetic design with a robust biological evaluation cascade, the potential of this molecule can be fully realized, contributing to the development of the next generation of effective and selective crop protection solutions.
References
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany. Source: National Institutes of Health (NIH). URL: [Link]
-
Todd, T., & Bidochka, M. J. (2020). the quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany. Source: Oxford Academic. URL: [Link]
-
DiTomaso, J. M., & Healy, E. A. Synthetic Auxins. UC ANR. Source: University of California Agriculture and Natural Resources. URL: [Link]
-
Grossmann, K. (2000). Mode of action of auxin herbicides: A new ending to a long, drawn out story. Weed Science. Source: ResearchGate. URL: [Link]
-
McDaniel, R., & Peachey, E. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Source: Virginia Tech. URL: [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Source: National Institutes of Health (NIH). URL: [Link]
- Syngenta Participations AG. (2009). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. Google Patents.
-
McDaniel, R., & Peachey, E. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Source: Virginia Tech. URL: [Link]
-
Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola. Source: SciELO. URL: [Link]
-
Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology. Source: BioOne Complete. URL: [Link]
-
Unland, F., et al. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Science. Source: Cambridge University Press. URL: [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Source: JoVE. URL: [Link]
-
Uneme, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Source: National Institutes of Health (NIH). URL: [Link]
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. Source: National Institutes of Health (NIH). URL: [Link]
-
Oberhuber, M., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry. Source: ACS Publications. URL: [Link]
-
Uneme, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Source: Semantic Scholar. URL: [Link]
-
3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID. Molport. Source: Molport. URL: [Link]
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Application Note: Reaction Kinetics of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Abstract
This document provides a comprehensive technical guide on the reaction kinetics of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key intermediate and metabolite in the agrochemical and pharmaceutical industries.[1] Due to the absence of direct kinetic studies on this specific molecule in published literature, this guide synthesizes established principles from structurally related pyridine-2-carboxylic acids to predict its reactive behavior. We delve into the principal reaction classes—thermal decarboxylation, amide bond formation, and esterification—exploring the mechanistic underpinnings and the anticipated influence of the chloro and trifluoromethyl substituents. Detailed, field-proven protocols for conducting kinetic analyses using both offline (HPLC-UV) and in-situ (FTIR) methods are provided, complete with explanations for experimental design choices. This note is intended for researchers, process chemists, and drug development professionals seeking to optimize synthetic routes, predict stability, and control reactivity of this and similar halogenated pyridine scaffolds.
Introduction
This compound is a highly functionalized heterocyclic compound. Its structural motifs are prevalent in a range of biologically active molecules, including commercial agrochemicals.[2] Notably, it is a known environmental transformation product of the fungicide Fluopicolide.[1] A thorough understanding of its reaction kinetics is paramount for several key areas in chemical development:
-
Process Optimization: Knowledge of reaction rates, reactant concentration dependencies, and temperature effects allows for the optimization of reaction conditions to maximize yield, minimize reaction times, and ensure process safety.
-
Stability and Degradation: As a metabolite, understanding its degradation pathways, particularly thermal decarboxylation, is crucial for environmental fate studies and for defining storage and handling conditions.
-
Synthetic Strategy: Kinetic data informs the selection of reagents and conditions, particularly for competitive reactions, ensuring the desired chemical transformation occurs selectively.
This guide focuses on the most pertinent reactions for a substituted pyridine-2-carboxylic acid: decarboxylation, a characteristic reaction of this scaffold, and amide/ester formation, the most common derivatizations of the carboxylic acid group.
Physicochemical Properties
A precise understanding of the physical properties of the reactant is fundamental for designing any kinetic experiment, particularly for calculating concentrations and choosing appropriate solvents.
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | [1] |
| CAS Number | 80194-68-9 | [3] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [4] |
| Molecular Weight | 225.55 g/mol | [3] |
| Melting Point | 134.0 - 144.0 °C | [4] |
| Appearance | White Powder | [4] |
Key Reaction Classes and Kinetic Considerations
The reactivity of this compound is dominated by the interplay between the pyridine nitrogen, the carboxylic acid group at the 2-position, and the strongly electron-withdrawing substituents on the ring.
Thermal Decarboxylation
Pyridine-2-carboxylic acids (picolinic acids) are uniquely prone to decarboxylation compared to their isomers at the 3- and 4-positions.[5] This is due to the proximity of the ring nitrogen, which can stabilize the transition state and intermediates.
Mechanistic Insights: Kinetic studies on substituted picolinic acids reveal that the decarboxylation mechanism is highly dependent on the pH of the medium.[6][7]
-
Hammick (Ylide) Mechanism: At or near the isoelectric point, the reaction is thought to proceed through the zwitterionic form. The loss of CO₂ generates a highly stabilized ylide intermediate, which is then protonated by a solvent molecule.[5][7]
-
Protonation Mechanism: In strongly acidic conditions, an alternative pathway can dominate where the substrate is protonated prior to decarboxylation.[8]
Anticipated Effects of Substituents: The substituents at the 3- and 5-positions of the target molecule are expected to significantly influence the rate of decarboxylation.
-
Steric Acceleration: Studies have shown that 3-substituents, regardless of their electronic nature, can accelerate decarboxylation in the acid form.[6] This is attributed to steric hindrance that forces the carboxyl group out of the plane of the pyridine ring. This reduces the bond order between the ring and the carboxyl carbon, weakening the C-C bond and facilitating its cleavage.[6][9]
-
Electronic Effects: The strongly electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups decrease the electron density of the pyridine ring. This will increase the acidity of the carboxylic proton and disfavor the formation of the zwitterion required for the Hammick mechanism. However, these groups will strongly stabilize the negative charge that develops on the 2-position of the ring in the transition state, which could accelerate the rate-determining step.
Caption: Proposed mechanism for decarboxylation.
Amide Bond Formation
The conversion of the carboxylic acid to an amide is a cornerstone of organic synthesis. This transformation requires the activation of the carboxyl group to convert the hydroxyl into a better leaving group, as direct reaction with an amine is thermodynamically unfavorable at ambient temperatures.
Kinetic Profile: The overall rate of amide formation is a function of two primary steps:
-
Activation: The carboxylic acid reacts with a coupling reagent (e.g., a carbodiimide like DCC or a uronium salt like HATU) to form a highly reactive intermediate, such as an O-acylisourea or an active ester.[10] This is often the rate-limiting step.
-
Aminolysis: The activated intermediate undergoes nucleophilic attack by the amine to form the amide bond and release the activated leaving group.
Anticipated Effects of Substituents: The electron-withdrawing nature of the -Cl and -CF₃ groups will make the carboxyl carbon more electrophilic. This should intrinsically increase its reactivity towards coupling reagents and subsequent nucleophilic attack by an amine. However, the decreased basicity of the pyridine nitrogen may affect its interaction with certain catalysts or additives. The choice of coupling reagent and reaction conditions is therefore critical. For example, using a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often necessary to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[10]
Esterification
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive derivative.
Kinetic Profile: For acid-catalyzed esterification, the reaction rate is dependent on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. The reaction is reversible, and the kinetics are often modeled using a pseudo-homogeneous approach, even when using solid acid catalysts like cation-exchange resins (e.g., Amberlyst 15).[11][12] The rate generally increases with temperature, up to a point where side reactions or degradation may occur.[11]
Anticipated Effects of Substituents: Similar to amide formation, the electron-withdrawing substituents are expected to enhance the electrophilicity of the carboxyl carbon, potentially accelerating the rate of esterification. The steric bulk of the 3-chloro group is minimal and is unlikely to significantly hinder the approach of small alcohols like methanol or ethanol.
Experimental Protocols for Kinetic Analysis
The following protocols provide robust methodologies for quantifying the reaction kinetics of this compound.
General Materials and Instrumentation
-
Reactants: this compound (>97% purity), chosen amine/alcohol, coupling reagents (e.g., HATU, EDC), solvents (e.g., Acetonitrile, DMF, Dioxane), and internal standards (e.g., biphenyl, naphthalene).
-
Instrumentation: HPLC with UV/DAD detector, thermostatted reaction vessel (e.g., jacketed lab reactor or heating block), magnetic stirrer, analytical balance, volumetric glassware, and microsyringes. For Protocol 4.3, an in-situ FTIR spectrometer with an ATR probe (e.g., Mettler-Toledo ReactIR) is required.
Protocol 1: Kinetic Analysis of Thermal Decarboxylation via HPLC-UV
This protocol uses offline analysis to monitor the disappearance of the starting material over time at a constant temperature.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both the starting material and the expected product, 5-Chloro-3-(trifluoromethyl)pyridine, in the chosen reaction solvent (e.g., Dioxane/water mixture). Use these to generate a calibration curve on the HPLC.
-
Reaction Setup: In a thermostatted vessel, dissolve a precisely weighed amount of this compound in the solvent to achieve a known initial concentration (e.g., 0.1 M). Include a non-reactive internal standard.
-
Initiation and Sampling: Once the solution reaches the target temperature (e.g., 95 °C), begin stirring and start the timer (t=0). At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a known volume of cold mobile phase in an HPLC vial. This halts the reaction by rapidly lowering the temperature and concentration.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system. Use the calibration curve and the internal standard to determine the concentration of the starting material at each time point.
-
Data Analysis: Plot the concentration of the reactant versus time. Analyze the plot to determine the reaction order. For a first-order reaction, a plot of ln[Reactant] vs. time will be linear, and the negative of the slope will equal the rate constant, k.
Caption: Workflow for decarboxylation kinetic study.
Protocol 2: Kinetic Analysis of Amide Coupling via In-Situ FTIR
This protocol uses real-time spectroscopic monitoring, which avoids issues related to sampling and quenching and provides richer datasets.
Methodology:
-
System Setup: Set up the thermostatted reactor and insert the cleaned and dried ATR probe of the in-situ FTIR spectrometer.
-
Background Spectrum: Add the solvent, base (e.g., DIPEA), and the amine to the reactor. Stir until homogenous and at the target temperature. Collect a background spectrum of this mixture.
-
Reactant Addition: Add the this compound and allow it to dissolve. This will show characteristic peaks, especially the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹).
-
Initiation and Data Collection: Initiate the reaction by adding the coupling reagent (e.g., HATU dissolved in a small amount of solvent). Immediately begin collecting spectra at a high frequency (e.g., one spectrum every 30 seconds).
-
Data Analysis: Monitor the reaction progress by tracking the change in key infrared bands over time.
-
Disappearance of Reactant: The peak corresponding to the carboxylic acid C=O will decrease.
-
Appearance of Product: A new peak corresponding to the amide I band (C=O stretch) will appear and grow, typically in the 1630-1680 cm⁻¹ region.
-
Intermediate Tracking: It may be possible to observe the transient formation of the activated ester intermediate.
-
-
Kinetic Modeling: Convert the absorbance data for a key species (e.g., the growing amide peak) to concentration using a pre-established calibration or by assuming Beer's Law holds. Model the concentration vs. time data to extract the rate constant.
Caption: Workflow for in-situ FTIR kinetic study.
Data Interpretation and Modeling
Once raw concentration vs. time data is acquired, it must be properly modeled to extract meaningful kinetic parameters.
-
Determine Reaction Order: Use graphical methods (e.g., plotting [A], ln[A], and 1/[A] vs. time) or the method of initial rates to determine the order of the reaction with respect to each component.
-
Calculate Rate Constant (k): From the slope of the linearized plot, calculate the rate constant, k. Ensure the units are appropriate for the determined reaction order.
-
Determine Activation Energy (Eₐ): Repeat the kinetic experiment at several different temperatures (e.g., 40, 50, 60 °C). Plot ln(k) versus 1/T (where T is in Kelvin). According to the Arrhenius equation, this plot should be linear with a slope of -Eₐ/R, where R is the ideal gas constant (8.314 J/mol·K). This allows for the calculation of the activation energy, a critical parameter for understanding the temperature sensitivity of the reaction.
Sample Data Table:
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 40 | 313.15 | 0.00319 | 1.5 x 10⁻⁴ | -8.80 |
| 50 | 323.15 | 0.00309 | 4.2 x 10⁻⁴ | -7.77 |
| 60 | 333.15 | 0.00300 | 1.1 x 10⁻³ | -6.81 |
Conclusion
References
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Reddy, M. S., & Ramachandraiah, G. (2020). Redox- Reaction Of Pyridine, 2, Carboxylic Acid Hydrazide By Ammonium Metavanadate, A Kinetics And Mechanistic Approach. Solid State Technology, 63(2s). [Link]
-
Messori, L., et al. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 28(14), 5539. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing. [Link]
-
user55119 ([Link]), Rate of Decarboxylation of pyridinecarboxylic acids, Chemistry Stack Exchange. [Link]
-
Dramli, D. (2004). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Journal of the Serbian Chemical Society. [Link]
-
Lee, H. J., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 174–185. [Link]
- Google Patents. (2021).
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
Molbase. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
-
Yadav, M., & Niraj, P. (2013). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. Chemical and Biochemical Engineering Quarterly, 27(4), 477-483. [Link]
-
Yadav, M. D., & Kumar, N. P. (2013). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. ResearchGate. [Link]
-
Semeniuk, T., & Hamel, J. D. (2023). Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and (2-fluoroallyl)ammonium chloride 3. ResearchGate. [Link]
Sources
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- 3. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 [matrix-fine-chemicals.com]
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- 12. researchgate.net [researchgate.net]
Topic: Strategic Derivatization of the Carboxylic Acid Group in 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Author's Foreword
The functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethylpyridine moiety stands out for its profound impact on the physicochemical and biological properties of a molecule. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity.[1][2] 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a particularly valuable building block, serving as a key intermediate in the synthesis of potent fungicides and other biologically active compounds.[3][4]
The true synthetic versatility of this molecule is unlocked through the strategic derivatization of its carboxylic acid group. This application note moves beyond a simple recitation of procedures. It is designed to provide a deeper understanding of the chemical principles at play, guiding the researcher in selecting the optimal synthetic strategy for their specific target. We will explore the conversion of this pivotal carboxylic acid into its most common and synthetically useful derivatives—acyl chlorides, amides, and esters—providing not just the "how" but the critical "why" behind each protocol.
The Principle of Carboxylic Acid Activation
Directly reacting a carboxylic acid with a nucleophile, such as an amine, is often inefficient. The acidic proton of the carboxyl group readily reacts with the basic amine to form a stable and unreactive carboxylate salt, impeding the desired nucleophilic acyl substitution.[5] Therefore, successful derivatization hinges on a crucial first step: activation . This process involves converting the hydroxyl (-OH) of the carboxyl group into a better, non-acidic leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6]
Caption: Typical workflow for carbodiimide-mediated amidation.
Detailed Protocol: EDC/HOBt-Mediated Amidation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
|---|---|---|---|
| This compound | 225.55 | 226 mg (1.0 mmol) | 1.0 |
| Amine (e.g., Benzylamine) | 107.15 | 118 µL (1.1 mmol) | 1.1 |
| EDC·HCl | 191.70 | 230 mg (1.2 mmol) | 1.2 |
| HOBt | 135.12 | 162 mg (1.2 mmol) | 1.2 |
| DIPEA | 129.24 | 348 µL (2.0 mmol) | 2.0 |
| DMF (anhydrous) | - | 5 mL | - |
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Dissolve the components in anhydrous DMF (or DCM).
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at 0°C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol III: Ester Formation (Esterification)
Ester derivatives are crucial for modulating physicochemical properties such as solubility and membrane permeability. They can also serve as prodrugs, which are converted to the active carboxylic acid in vivo. While classic Fischer esterification using strong acid and heat is an option, it is often incompatible with complex, sensitive molecules. [5]Milder, coupling-reagent-based methods are generally preferred.
Causality and Experimental Choices:
-
Reagents: The same coupling reagents used for amidation can be adapted for esterification. Carbodiimide-mediated esterification is common, but it requires a nucleophilic catalyst to be efficient. [7]* Catalyst: 4-Dimethylaminopyridine (DMAP) is an exceptionally effective catalyst for these reactions. It reacts with the O-acylisourea intermediate (or other activated species) to form a highly reactive DMAP-acylated intermediate, which is then readily attacked by the alcohol.
-
Conditions: The reaction is run under anhydrous conditions in an aprotic solvent. As alcohols are weaker nucleophiles than amines, these reactions may require slightly longer times or gentle heating.
Detailed Protocol: DCC/DMAP-Mediated Esterification
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
|---|---|---|---|
| This compound | 225.55 | 226 mg (1.0 mmol) | 1.0 |
| Alcohol (e.g., Ethanol) | 46.07 | 88 µL (1.5 mmol) | 1.5 |
| DCC | 206.33 | 227 mg (1.1 mmol) | 1.1 |
| DMAP | 122.17 | 12 mg (0.1 mmol) | 0.1 |
| Dichloromethane (DCM, anhydrous) | - | 10 mL | - |
Procedure:
-
Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Coupling Agent Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with additional DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
Working with trifluoromethylpyridine derivatives requires adherence to strict safety protocols.
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure. [8]Facilities should be equipped with an eyewash station and a safety shower. [8]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and suitable chemical-resistant gloves. [9][10]* Handling: Avoid contact with skin and eyes. [11]Do not breathe dust, fumes, or vapors. [10]Wash hands thoroughly after handling. [9]Store containers tightly closed in a cool, dry, and well-ventilated area away from incompatible substances. [8]* Toxicity: These compounds are irritating to the eyes, respiratory system, and skin. In case of fire, irritating and highly toxic gases (e.g., HF, HCl, NOx) may be generated. [8][10]
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Amino acids and medications containing amide bonds in their structure. ResearchGate. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Chemistry For Everyone. (2023, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]
-
Singh, R. P., et al. (2011). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. Retrieved from [Link]
-
OpenStax. (2023). Organic Chemistry - 21.3 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Han, J., et al. (2015). Comparison of LC–MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 407(24), 7465-7476. Retrieved from [Link]
-
Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Nishimura, T., & Sasama, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295-304. Retrieved from [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4422-4425. Retrieved from [Link]
-
Wang, H., et al. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. Chemical Communications, 58(44), 5873-5876. Retrieved from [Link]
-
Salunke, D. B., et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids. Der Pharma Chemica, 4(1), 365-371. Retrieved from [Link]
-
D'Amico, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1083. Retrieved from [Link]
- Fisel, J., et al. (2021). Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. Google Patents.
-
Hara, K., et al. (2011). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ChemSusChem, 4(4), 503-509. Retrieved from [Link]
-
Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(29), 2979-2986. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(29), 2979-2986. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
Li, J., & Zhang, Y. (2023). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 819-820. Retrieved from [Link]
- Fisel, J., et al. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
Sources
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- 4. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]
- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. hepatochem.com [hepatochem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid. This critical intermediate, a building block for potent agrochemicals like Flonicamid, presents unique synthetic challenges that require careful control of reaction parameters to achieve high yields and purity.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes.
The predominant synthetic route involves a Grignard reaction with 2,5-dichloro-3-(trifluoromethyl)pyridine followed by carboxylation. While straightforward in principle, the electron-deficient nature of the pyridine ring and the reactivity of the Grignard reagent necessitate a nuanced approach. This document provides in-depth, field-tested insights into each stage of the process.
Synthetic Workflow Overview
The synthesis can be visualized as a two-stage process: formation of a pyridylmagnesium intermediate followed by its electrophilic capture with carbon dioxide.
Caption: Key stages in the synthesis of the target carboxylic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Low yields are often traced back to three critical areas: the quality of the Grignard reagent, incomplete carboxylation, or side reactions.
-
Cause A: Inefficient Grignard Reagent Formation or Decomposition. The formation of the pyridylmagnesium chloride is highly sensitive to moisture and oxygen. Furthermore, Grignard reagents of electron-deficient systems can be unstable.
-
Solution:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone).
-
Reagent Quality: Use freshly prepared or recently titrated Grignard reagent (e.g., isopropylmagnesium chloride). The use of i-PrMgCl in a LiCl complex can enhance reactivity and solubility.[3]
-
Temperature Control: The metal-halogen exchange reaction should be initiated at a low temperature (e.g., -15°C to 0°C) and then allowed to warm slowly to ensure controlled formation and prevent decomposition.
-
-
-
Cause B: Inefficient Carboxylation. The reaction between the Grignard reagent and CO2 is a surface-area-dependent process and can be inefficient if not performed correctly.
-
Solution:
-
CO2 Source and Addition: Use a large excess of freshly crushed, high-purity dry ice. Instead of adding the Grignard solution to the dry ice, try cannulating the Grignard solution into a vigorously stirred slurry of dry ice in anhydrous THF. This maximizes the reactive surface area.[4]
-
Inverse Addition: Alternatively, bubble dry CO2 gas through the Grignard solution at a controlled rate, ensuring the temperature does not rise excessively.
-
-
-
Cause C: Competing Side Reactions. The primary competing reaction is protonation of the highly basic Grignard intermediate by any available acidic proton (including moisture), which reverts it to 2-chloro-5-(trifluoromethyl)pyridine.
-
Solution:
-
Monitor Starting Material: Track the consumption of 2,5-dichloro-3-(trifluoromethyl)pyridine via TLC or GC-MS. If significant starting material remains after the carboxylation step, it points to either failed Grignard formation or its premature quenching.
-
-
Question 2: I'm observing a significant byproduct that I suspect is 2-chloro-5-(trifluoromethyl)pyridine. How can I confirm this and prevent its formation?
This is a classic sign of premature quenching of the Grignard reagent.
-
Confirmation: The suspected byproduct will have a distinct retention time in GC or a different Rf value in TLC compared to the starting material and product. Its identity can be confirmed by running a standard of 2-chloro-5-(trifluoromethyl)pyridine or by GC-MS analysis, which would show the expected molecular ion peak.
-
Prevention:
-
Scrupulous Drying: Re-evaluate all sources of moisture. Dry the starting material, 2,5-dichloro-3-(trifluoromethyl)pyridine, over a desiccant like P2O5 if necessary.
-
Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction. Check for leaks in your apparatus.
-
Solvent Purity: Ensure your THF is not only anhydrous but also peroxide-free, as peroxides can also interfere with the reaction.
-
Question 3: The final product is difficult to purify and appears as an oil or a discolored solid. What are the best purification strategies?
Purity issues often arise from incomplete reaction or side products formed during workup.
-
Cause A: Incomplete Hydrolysis/Acidification. If the magnesium salt of the carboxylic acid is not fully protonated, it can remain in the aqueous layer or form an emulsion, leading to purification difficulties and lower isolated yield.
-
Solution: During the acidic workup, add 2M HCl until the aqueous layer is distinctly acidic (pH 1-2, check with pH paper). Stir vigorously to ensure complete protonation. The product should precipitate as a solid.
-
-
Cause B: Formation of Magnesium Hydroxide. Insufficient acid can lead to the precipitation of Mg(OH)2, which can trap the product.
-
Solution: Ensure enough acid is used to both protonate the carboxylate and keep the magnesium salts, like Mg(OH)Cl, dissolved in the aqueous phase.[4]
-
-
Purification Protocol:
-
Precipitation and Filtration: After acidification, cool the mixture in an ice bath to maximize precipitation. Filter the resulting solid and wash it thoroughly with cold water to remove inorganic salts.
-
Recrystallization: If the solid is discolored, recrystallization is effective. A solvent system like ethanol/water or toluene can be used. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For very impure samples, silica gel chromatography using a gradient of ethyl acetate in hexanes can be employed, although this is less ideal for large-scale production.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Grignard formation step? The metal-halogen exchange between 2,5-dichloro-3-(trifluoromethyl)pyridine and a Grignard reagent like i-PrMgCl is typically initiated at a low temperature, between -15°C and 0°C. After the initial addition, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.[3]
Q2: Can I use magnesium metal directly instead of a pre-formed Grignard reagent for the exchange? While direct insertion of magnesium into aryl halides is possible, it can be sluggish with chlorinated pyridines. The presence of an activating agent like LiCl may be necessary to facilitate the insertion.[5] However, using a more reactive Grignard reagent like i-PrMgCl for a metal-halogen exchange is generally more reliable and controllable for this specific substrate.
Q3: Which analytical techniques are best for monitoring reaction progress and final product purity?
-
For Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed information about the presence of starting material, product, and any byproducts.
-
For Final Product Purity: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the final purity with high accuracy. ¹H NMR and ¹⁹F NMR are essential for structural confirmation and can also reveal the presence of impurities.
Q4: What are the key safety precautions for this synthesis?
-
Grignard Reagents: These are pyrophoric and react violently with water. All operations must be conducted under a strict inert atmosphere.
-
Anhydrous Solvents: Solvents like THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvents.
-
Cryogenic Temperatures: Handling dry ice and cooled reaction mixtures requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Acidic Workup: The quenching and acidification step is exothermic and releases CO2 gas. It should be performed slowly in a well-ventilated fume hood.
Detailed Experimental Protocols
Table 1: Reagents and Recommended Conditions
| Parameter | Recommendation | Rationale |
| Starting Material | 2,5-dichloro-3-(trifluoromethyl)pyridine | Commercially available precursor.[6] |
| Grignard Reagent | 1.3 M Isopropylmagnesium chloride lithium chloride complex in THF | Enhanced reactivity and solubility compared to standard Grignard reagents.[3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for Grignard reagents and the reaction intermediates. |
| Grignard Temp. | -15°C to 0°C for addition, then warm to 25°C | Ensures controlled formation of the pyridylmagnesium intermediate and minimizes decomposition. |
| Carboxylation Agent | Crushed Dry Ice (Solid CO₂) | Provides a large, cold surface area for efficient reaction.[4] |
| Carboxylation Temp. | -78°C | Keeps CO₂ solid and minimizes side reactions. |
| Workup | 2M Hydrochloric Acid (HCl) | Ensures complete protonation of the carboxylate salt to yield the final product. |
Step-by-Step Synthesis Protocol
-
Apparatus Setup: Under an argon atmosphere, add 2,5-dichloro-3-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF (approx. 5 mL per mmol of starting material) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Grignard Formation: Cool the solution to -15°C. Add isopropylmagnesium chloride-LiCl complex (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the consumption of the starting material by TLC or GC.
-
Carboxylation: In a separate, larger flask, place a large excess (5-10 eq) of freshly crushed dry ice. Add anhydrous THF to create a slurry. Cool this flask to -78°C (dry ice/acetone bath).
-
Addition: Slowly transfer the prepared pyridylmagnesium chloride solution from the first flask to the vigorously stirred dry ice slurry via a cannula.
-
Quenching: Once the addition is complete, allow the mixture to slowly warm to room temperature. The thick slurry will gradually become more mobile.
-
Acidification: Cautiously add 2M HCl solution with vigorous stirring. Continue adding acid until the mixture is homogenous and the aqueous phase has a pH of 1-2. A precipitate of the product should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water until the washings are neutral. Dry the white to off-white solid product under high vacuum. The yield should be in the range of 75-90%.
References
- Google Patents. (n.d.). Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
- Google Patents. (n.d.). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
Lee, H. J., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 251-260. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
-
den Hertog, H. J., & van der Plas, H. C. (1953). Syntheses, with the aid of (4‐pyridyl)‐magnesium chloride, of 4‐lithiopyridine and of 3‐lithioquinoline. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 289-296. Retrieved from [Link]
-
Selt, M., et al. (2019). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. Monatshefte für Chemie - Chemical Monthly, 150(10), 1835-1840. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyridine-derived triflating reagents: N-(2-pyridyl)-triflimide and N-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]
-
Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Krasovskiy, A., & Knochel, P. (2006). LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Angewandte Chemie International Edition, 45(18), 2958-2961. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of (trifluoromethyl)pyridines.
-
Zhang, L., et al. (2012). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 16(5), 944-950. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
- Google Patents. (n.d.). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
- 4. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
Technical Support Center: Purification of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support guide for 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity for this critical synthetic intermediate. The purification strategies discussed are based on the fundamental physicochemical properties of the molecule and are designed to address common challenges encountered in a laboratory setting.
A Note on Isomer Nomenclature
It is important to note that while the user requested information on "this compound," the more commonly cited and commercially available isomer is 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No: 80194-68-9) .[1][2][3][4][5] The principles and techniques outlined in this guide are largely applicable to both isomers due to their structural similarity, but all specific data pertains to the 3-Chloro-5-(trifluoromethyl) isomer.
Key Physicochemical Properties
A successful purification strategy begins with understanding the compound's properties.
| Property | Value | Source |
| CAS Number | 80194-68-9 | [1][5] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2] |
| Molecular Weight | 225.55 g/mol | [2][5] |
| Appearance | White to off-white powder/solid | [1][2] |
| Melting Point | 134.0 - 144.0 °C | [1] |
| Boiling Point | ~269.6 °C at 760 mmHg | [2][6] |
| Solubility | Slightly soluble in water; soluble in acetonitrile, likely soluble in ethyl acetate, THF, and alcohols. | [7][8] |
Section 1: Initial Purity Assessment & Common Impurities
This section addresses the first step in any purification workflow: understanding the nature of your crude material.
Q: How can I get a quick and reliable estimate of my crude product's purity?
A: A combination of techniques is recommended for a comprehensive assessment.
-
¹H NMR: This is often the fastest method to identify the presence of major impurities, especially unreacted starting materials or residual solvents. The aromatic region will show characteristic signals for your desired product and any pyridine-containing side products.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool to identify the number of components in your mixture and their molecular weights. It can help you identify isomeric impurities or byproducts that may not be obvious by NMR alone.
-
HPLC (High-Performance Liquid Chromatography): For a quantitative assessment, a calibrated HPLC method is the gold standard. An assay purity of ≥96.0% is a common specification for this compound.[1]
-
Melting Point: A broad or depressed melting range compared to the reference value (134-144 °C) is a strong indicator of impurities.[1]
Q: What are the most common impurities I should expect from the synthesis of this compound?
A: Impurities are highly dependent on the synthetic route. However, common classes include:
-
Unreacted Starting Materials: For instance, if synthesizing from a precursor like 3,5-dichloropyridine-2-carboxylic acid, you may have residual starting material.[9]
-
Isomeric Byproducts: In reactions involving substitutions on the pyridine ring, the formation of undesired isomers can occur.[10]
-
Hydrolysis Products: If the synthesis involves a nitrile hydrolysis step to form the carboxylic acid, incomplete hydrolysis can leave residual nitrile starting material.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, ethanol, ethyl acetate) are common impurities that can be identified by ¹H NMR.[10][11]
Section 2: Troubleshooting Acid-Base Extraction
The dual nature of the molecule—a carboxylic acid (acidic) and a pyridine ring (weakly basic)—makes acid-base extraction a powerful and highly selective purification technique.[12]
Q: My product is not precipitating after I acidify the basic aqueous extract. What went wrong?
A: This is a common issue with several potential causes:
-
Insufficient Acidification: The pKa of the carboxylic acid requires the pH to be lowered significantly for full protonation and precipitation. Ensure you are acidifying to a pH of 2-4, checking with pH paper or a meter.[11]
-
Product Concentration is Too Low: If the concentration in the aqueous layer is below its solubility limit, it will not precipitate. You can try to concentrate the aqueous layer under reduced pressure (if the product is stable to this) before acidification or extract the product back into an organic solvent like ethyl acetate after acidification.
-
Formation of an Oil: The product may be "oiling out" instead of forming a solid precipitate. This can happen if the temperature is too high or if certain impurities are present. Try cooling the solution in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.
Q: An intractable emulsion has formed between the organic and aqueous layers. How can I resolve this?
A: Emulsions are common when dealing with salts of organic molecules. To break an emulsion:
-
Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, often forcing the separation of layers.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to break emulsions.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and extract with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times. The carboxylate salt is now in the combined aqueous layers.
-
Causality Note: A weak base like bicarbonate is used to selectively deprotonate the carboxylic acid without significantly reacting with the weakly basic pyridine nitrogen, enhancing selectivity.
-
-
Wash (Optional): The combined aqueous layers can be washed with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2-5N HCl with stirring until the pH of the solution is between 2 and 4.[11] A solid precipitate of the purified product should form.
-
Isolation:
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Back-Extraction: If a precipitate does not form, extract the acidified aqueous solution with fresh organic solvent (e.g., EtOAc, 3x).
-
-
Drying: Dry the isolated solid in a vacuum oven at 40-50 °C.[11] If back-extracted, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
Section 3: Troubleshooting Recrystallization
Recrystallization is the method of choice for removing minor impurities from an already enriched solid product.
Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A: Oiling out occurs when the solute's solubility is exceeded above its melting point, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization. To resolve this:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure it is fully dissolved.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath that cools gradually). Do not place it directly in an ice bath.
-
Induce Crystallization: If no crystals form upon reaching room temperature, try scratching the inner surface of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure product.
Q: I performed a recrystallization, but the purity barely improved. Why?
A: This suggests a suboptimal choice of solvent or technique.
-
Incorrect Solvent: The ideal solvent should dissolve the compound poorly at low temperatures and very well at high temperatures. If the compound is too soluble at room temperature, recovery will be low. If an impurity has similar solubility to your product in the chosen solvent, separation will be inefficient. You may need to screen for a new solvent or solvent system (e.g., ethanol/water, toluene/heptane).
-
Cooling Too Rapidly: Crash cooling traps impurities within the crystal lattice. Slow, controlled cooling is essential for forming pure crystals.
-
Insufficient Solvent: If too little solvent is used, the impurities may co-precipitate with the product upon cooling. Ensure you are using just enough solvent to fully dissolve the solid at reflux.
Troubleshooting Logic: Recrystallization
Caption: Decision tree for common recrystallization issues.
Section 4: Advanced & Alternative Techniques
Q: When should I consider using column chromatography?
A: Column chromatography is justified when simpler methods like extraction or recrystallization fail, particularly in these scenarios:
-
Isomeric Impurities: When impurities have very similar structures and solubilities to the desired product.
-
Multiple Impurities: When the crude product contains several different byproducts.
-
Trace Impurities: For removing small amounts of highly colored or UV-active impurities to achieve >99.5% purity.
A good starting condition for silica gel chromatography is a mobile phase of Hexane:Ethyl Acetate with 0.5-1% acetic acid. The acetic acid is crucial to keep the carboxylic acid protonated and prevent severe tailing on the silica gel.
Q: Are there any other high-purity methods available?
A: For achieving very high purity standards required for certain applications, you can consider:
-
Preparative HPLC: This is a scalable version of analytical HPLC that can yield exceptionally pure material, but it is often costly and time-consuming.
-
Melt Crystallization: This technique purifies compounds without any solvent by carefully melting and re-solidifying the material. It has been shown to be effective for related compounds like 2-chloro-5-(trifluoromethyl) pyridine and can be an excellent green chemistry alternative.[13]
Section 5: Frequently Asked Questions (FAQs)
Q: My final product has a persistent yellow or pink tint. How can I remove the color?
A: A common method to remove colored impurities is to perform a charcoal treatment during recrystallization. After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through Celite® to remove the charcoal before allowing the solution to cool and crystallize.
Q: What is the best way to dry the purified solid?
A: To effectively remove residual water and organic solvents, dry the material in a vacuum oven at a temperature between 40-50 °C until a constant weight is achieved.[11] Using a higher temperature is not recommended as it may risk sublimation or thermal degradation of the product.
Q: What are the primary safety risks associated with this compound?
A: this compound is a halogenated organic acid. It should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Always consult the Safety Data Sheet (SDS) before handling.
References
- Google Patents. (n.d.). Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates (WO2021175959A1).
- Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents (WO2021105399A1).
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
Molekula. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Retrieved from [Link]
-
De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids (US8575350B2).
-
Pharmaffiliates. (n.d.). 3-Chloro-5-trifluoromethyl-pyridine-2-carboxylic acid solution (100 ug/ml in acetonitrile). Retrieved from [Link]
-
European Patent Office. (n.d.). Preparation of (trifluoromethyl)pyridines (EP 0110690 A1). Retrieved from [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
- Google Patents. (n.d.). 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method (CN106349159A).
- Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine (WO2014198278A1).
-
National Institutes of Health (NIH). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
-
Reddit. (2016). (How) can you isolate a carboxylic acid without protonating a pyridine?. Retrieved from [Link]
-
ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Retrieved from [Link]
Sources
- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid 95% | CAS: 80194-68-9 | AChemBlock [achemblock.com]
- 5. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 [matrix-fine-chemicals.com]
- 6. echemi.com [echemi.com]
- 7. 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 80194-69-0 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 10. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]
- 11. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we address specific issues in a comprehensive question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies involve a few key transformations, each with its own set of potential challenges. The most prevalent routes start from commercially available trifluoromethylpyridines or dichloropyridine derivatives. These routes typically include:
-
Route A: Chlorination of a 3-(trifluoromethyl)pyridine derivative followed by carboxylation.
-
Route B: Carboxylation of a pre-functionalized pyridine, such as 2,5-dichloro-3-(trifluoromethyl)pyridine, via metal-halogen exchange or palladium-catalyzed carbonylation, followed by selective reaction at the 2-position.
-
Route C: Hydrolysis of a corresponding ester, such as methyl or ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate, which itself is often synthesized via one of the above routes.
Q2: I have a persistent impurity with the same mass as my product. What could it be?
A2: An impurity with the same mass is almost certainly an isomer. During the synthesis, particularly in chlorination or carboxylation steps, the functional groups can be introduced at incorrect positions on the pyridine ring. The most likely isomeric byproduct is 3-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid . Less common, but still possible, are isomers where the chloro and trifluoromethyl groups are swapped if the synthesis starts from a different set of precursors. Differentiating these isomers requires careful analytical characterization, typically using NMR spectroscopy.
Q3: My overall yield is low, and I've isolated a significant amount of a lower molecular weight byproduct. What is the likely culprit?
A3: A common issue, especially when the reaction involves heating, is the decarboxylation of the target molecule. Pyridine-2-carboxylic acids are particularly susceptible to losing CO2 upon heating[1][2][3]. The resulting byproduct would be 5-chloro-3-(trifluoromethyl)pyridine . To mitigate this, it is crucial to maintain careful temperature control during the reaction and any subsequent purification steps like distillation.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a detailed breakdown of common problems, their root causes, and actionable solutions.
Problem 1: Presence of Isomeric Byproducts
Q: My NMR spectrum shows extra signals, suggesting the presence of an isomer. How can I confirm its identity and prevent its formation?
A: The formation of isomers is a frequent challenge, primarily arising from a lack of regioselectivity in either a chlorination or carboxylation step.
Root Cause Analysis:
The electronic properties of the pyridine ring, influenced by the trifluoromethyl group, direct incoming electrophiles or organometallic intermediates. The -CF3 group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and directs incoming nucleophiles or metalation.
-
Byproduct from Chlorination: If your synthesis involves the direct chlorination of a 3-(trifluoromethyl)pyridine precursor, you may form a mixture of chloro-isomers. While the 5-position (para to the nitrogen) is often favored, chlorination can also occur at other positions, leading to isomers like 2-chloro-3-(trifluoromethyl)pyridine or 4-chloro-3-(trifluoromethyl)pyridine [4].
-
Byproduct from Carboxylation: If using a method like lithiation followed by quenching with CO2, the initial deprotonation step's regioselectivity is critical. Starting from 2,5-dichloro-3-(trifluoromethyl)pyridine, while lithiation is expected at the more reactive 2-position, competitive metal-halogen exchange or deprotonation at other sites can lead to carboxylation at the wrong position.
Troubleshooting and Solutions:
-
Identification:
-
NMR Spectroscopy: This is the most powerful tool for isomer identification. The coupling patterns and chemical shifts in ¹H and ¹³C NMR will be distinct for each isomer. For instance, the number of aromatic protons and their coupling constants (J-values) will differ. ¹⁹F NMR can also be useful to confirm the environment of the trifluoromethyl group.
-
LC-MS: Can confirm the presence of compounds with the same mass-to-charge ratio. Developing a good chromatographic method can separate the isomers, aiding in their individual characterization.
-
-
Prevention and Mitigation:
-
Optimize Reaction Conditions: For chlorination, screen different chlorinating agents (e.g., NCS, SO₂Cl₂, Cl₂) and reaction conditions (temperature, solvent, catalyst) to enhance regioselectivity. For lithiation/carboxylation, precise control of temperature (typically very low, e.g., -78 °C) and the choice of base (e.g., LDA vs. n-BuLi) are crucial for regioselectivity.
-
Purification: Careful column chromatography is often required to separate isomeric byproducts. Due to their similar polarities, a high-resolution column and a carefully optimized eluent system may be necessary. Recrystallization can also be an effective method if a suitable solvent system is found.
-
Table 1: Common Isomeric Byproducts and Their Origins
| Byproduct Name | Likely Origin | Key Identification Feature (NMR) |
| 3-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | Non-selective carboxylation of a 3-chloro-5-(trifluoromethyl)pyridine precursor. | Different proton coupling patterns in the aromatic region of ¹H NMR. |
| Other chloro-isomers (e.g., 2-Chloro-3-(trifluoromethyl)pyridine-X-carboxylic acid) | Lack of regioselectivity during an initial chlorination step. | Distinct chemical shifts and coupling constants for all aromatic protons. |
Experimental Protocol: General Method for Isomer Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid for better peak shape) is typically effective.
-
Detection: UV detection at a wavelength where the isomers show significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or acetonitrile) and filter before injection.
Problem 2: Incomplete Reactions and Residual Starting Materials
Q: My final product is contaminated with the starting material (e.g., 2,5-dichloro-3-(trifluoromethyl)pyridine or the corresponding ester). How can I drive the reaction to completion and purify my product?
A: Incomplete conversion is a common issue that points to reaction kinetics, equilibrium, or deactivation of reagents.
Root Cause Analysis:
-
Incomplete Carboxylation:
-
Metal-Halogen Exchange: The exchange between an organolithium reagent (like n-BuLi) and the aryl chloride can be an equilibrium process. Insufficient reagent, poor reagent quality, or non-optimal temperatures can lead to incomplete conversion[5].
-
Palladium-Catalyzed Carbonylation: The catalyst may deactivate, or the reaction may not have been run for a sufficient amount of time. The pressure of carbon monoxide can also be a critical parameter[6][7].
-
-
Incomplete Hydrolysis: The hydrolysis of esters, especially sterically hindered ones, can be slow. The use of a base like LiOH or NaOH in a water/THF or water/dioxane mixture is common, but reaction times can be long, and elevated temperatures might be required[8].
Troubleshooting and Solutions:
-
Driving the Reaction to Completion:
-
Carboxylation:
-
For lithiation, ensure your glassware is scrupulously dry and the reaction is under an inert atmosphere (Argon or Nitrogen). Use freshly titrated n-BuLi. Consider using a slight excess (1.1-1.2 equivalents) of the organolithium reagent.
-
For Pd-catalyzed reactions, ensure the catalyst and ligands are of high quality. Degas the solvent and reactants thoroughly. It may be necessary to increase the reaction time or temperature, or to add a fresh portion of the catalyst.
-
-
Hydrolysis: Increase the reaction time and/or temperature. Ensure a sufficient excess of the base (e.g., 2-3 equivalents of LiOH) is used. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
-
-
Purification Strategies:
-
Acid-Base Extraction: The carboxylic acid product is acidic and can be separated from neutral starting materials like 2,5-dichloro-3-(trifluoromethyl)pyridine or the corresponding ester.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move to the aqueous layer as its carboxylate salt.
-
Separate the layers. The organic layer will contain the neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid will precipitate out.
-
Filter the solid product and wash with cold water.
-
-
Diagram: Byproduct Formation Pathways
Caption: Synthetic pathways and common byproduct formation routes.
Problem 3: Formation of Decarboxylated Impurity
Q: I have identified 5-chloro-3-(trifluoromethyl)pyridine in my product mixture. Why did this happen and how can I avoid it?
A: This is a classic case of decarboxylation, where the carboxylic acid group is lost as CO₂.
Root Cause Analysis:
Pyridine-2-carboxylic acids (picolinic acids) are known to be thermally unstable. The nitrogen atom in the ortho position can stabilize the transition state of the decarboxylation reaction, making it more facile compared to isomers where the carboxylic acid is at the 3- or 4-position[1][3]. This process is often accelerated by heat and can sometimes occur even under moderately acidic or basic conditions.
Troubleshooting and Solutions:
-
Temperature Control: This is the most critical factor.
-
During the synthesis, especially if it's the final hydrolysis step, use the lowest effective temperature.
-
For workup and purification, avoid high temperatures. If you need to remove solvents, use a rotary evaporator at a moderate temperature. Avoid distillation of the final product if possible.
-
-
pH Control: While thermal decarboxylation is the main concern, extreme pH conditions combined with heat can exacerbate the issue. Neutralize the product carefully after hydrolysis and avoid prolonged exposure to strong acids or bases at elevated temperatures.
-
Purification: The decarboxylated byproduct is a neutral molecule and can be effectively removed from the acidic product using the acid-base extraction protocol described in the previous section.
Diagram: Troubleshooting Workflow for Common Impurities
Caption: A decision-making workflow for impurity troubleshooting.
References
-
Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
- WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
-
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
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Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
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Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
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Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]
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Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]
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Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. ResearchGate. [Link]
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Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. [Link]
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Metal–halogen exchange. Wikipedia. [Link]
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The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]
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Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. ScienceDirect. [Link]
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Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. PMC. [Link]
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How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
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Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PubMed - NIH. [Link]
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Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]
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Decarboxylation. Organic Chemistry Portal. [Link]
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Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids. PubMed. [Link]
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Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PMC - NIH. [Link]
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. PubChem. [Link]
-
Preparation of \trifluoromethyl\pyridines. European Patent Office. [Link]
-
Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides. PMC - NIH. [Link]
-
Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]
-
Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. PubMed Central. [Link]
-
Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates. PMC - NIH. [Link]
-
n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure. [Link]
-
3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID. Mol-Instincts. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this important fluorinated pyridine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific issues you may encounter during your experiments.
I. Understanding the Molecule and Its Synthesis
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its trifluoromethyl group and chlorine substituent on the pyridine ring impart unique electronic properties that are often desirable in bioactive molecules.[3]
The synthesis of this compound typically involves multiple steps, often starting from a substituted pyridine. A common synthetic route involves the chlorination and trifluoromethylation of a pyridine precursor, followed by the introduction of the carboxylic acid group.[1][4] Given the electron-deficient nature of the pyridine ring, particularly with electron-withdrawing substituents, these reactions can be challenging.[5]
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
There are several established routes, with the choice often depending on the availability of starting materials and scale of the reaction. A prevalent method starts with 2-chloro-5-methylpyridine, which undergoes photochlorination to 2-chloro-5-(trichloromethyl)pyridine, followed by a halogen exchange (Halex) reaction with a fluoride source to yield 2-chloro-5-(trifluoromethyl)pyridine.[4][6] The final carboxylation at the 2-position can then be achieved through various methods, such as lithiation followed by quenching with carbon dioxide.
Another approach involves the direct carboxylation of 3-chloro-5-(trifluoromethyl)pyridine.[7][8] This can be challenging due to the regioselectivity of the carboxylation on the electron-deficient pyridine ring.
Q2: I am observing low yields in my carboxylation step. What are the likely causes?
Low yields in the carboxylation of a substituted pyridine are a frequent issue.[9][10][11] Several factors can contribute to this:
-
Incomplete Lithiation: If using an organolithium reagent to deprotonate the pyridine ring prior to quenching with CO2, incomplete reaction can be a major source of low yield. This can be due to moisture in the reaction, impure organolithium reagent, or suboptimal reaction temperature.
-
Side Reactions: The electron-deficient nature of the pyridine ring can lead to side reactions.[12] For instance, the organolithium reagent can act as a nucleophile and add to the pyridine ring instead of acting as a base.
-
Poor CO2 Quench: The efficiency of the carboxylation with CO2 can be affected by the reaction setup. Ensuring good dispersion of CO2 gas and maintaining a low temperature during the quench are critical.
-
Product Degradation: The product itself may be unstable under the reaction or workup conditions.
Q3: How can I improve the regioselectivity of the carboxylation?
Achieving the desired regioselectivity is a key challenge in pyridine functionalization.[7] In the case of 3-chloro-5-(trifluoromethyl)pyridine, direct carboxylation can potentially occur at positions 2, 4, or 6. To favor carboxylation at the 2-position:
-
Directed Ortho Metalation (DoM): The presence of the chloro group at the 3-position can help direct lithiation to the adjacent 2-position through a chelating effect with the lithium reagent. Using a suitable directing group at the 2-position which can be later converted to a carboxylic acid is another strategy.
-
Steric Hindrance: The trifluoromethyl group at the 3-position may sterically hinder reaction at the 4-position to some extent.
-
Reaction Conditions: The choice of solvent and temperature can significantly influence the regioselectivity of lithiation and subsequent carboxylation.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | Organolithium reagents are extremely sensitive to moisture and will be quenched by water, preventing the desired deprotonation of the pyridine ring. |
| Inactive Organolithium Reagent | Titrate the organolithium reagent before use to determine its exact concentration. | The concentration of commercially available organolithium reagents can decrease over time. Using an accurately determined amount is crucial for stoichiometry. |
| Suboptimal Reaction Temperature | Optimize the temperature for the lithiation step. Typically, these reactions are carried out at low temperatures (-78 °C) to minimize side reactions. | Low temperatures help to control the reactivity of the organolithium reagent and can improve the selectivity of the deprotonation.[9] |
| Inefficient CO2 Quench | Use freshly crushed dry ice or bubble CO2 gas through the reaction mixture at a controlled rate. Ensure vigorous stirring to maximize gas-liquid contact. | A poor quench will result in unreacted lithiated intermediate, which will be protonated during workup, leading to the starting material. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Nucleophilic Addition of Organolithium Reagent | Use a non-nucleophilic base like Lithium diisopropylamide (LDA) for the deprotonation step. | LDA is a stronger base but a weaker nucleophile than n-butyllithium, which can minimize the unwanted addition to the pyridine ring. |
| Formation of Regioisomers | Carefully control the reaction temperature and the rate of addition of the organolithium reagent. Consider using a directing group if regioselectivity remains an issue. | The kinetic and thermodynamic products can be different. Slower addition at lower temperatures often favors the kinetically controlled product.[10] |
| Coupling Reactions | If using a Grignard-based approach, high concentrations of the alkyl halide and elevated temperatures can favor the formation of biphenyl-type byproducts.[13] | Dilute conditions and controlled temperature can minimize these coupling side reactions. |
IV. Experimental Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.
Protocol 1: General Procedure for Lithiation and Carboxylation
-
Preparation: Under an inert atmosphere, dissolve 3-chloro-5-(trifluoromethyl)pyridine in anhydrous THF and cool the solution to -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (or another suitable organolithium reagent) dropwise to the cooled solution. Stir the mixture at -78 °C for the optimized reaction time.
-
Carboxylation: Quench the reaction by pouring the mixture over an excess of freshly crushed dry ice or by bubbling CO2 gas through the solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and acidify the aqueous layer to a pH of approximately 3 with HCl.[14]
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.[14]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature. A mixture of polar and non-polar solvents often works well.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical workflow for troubleshooting low-yield reactions in the synthesis of this compound.
Caption: A general workflow for troubleshooting low-yield reactions.
VI. Concluding Remarks
The synthesis of this compound presents several challenges that can be overcome with careful attention to experimental detail and a systematic approach to troubleshooting. By understanding the underlying chemical principles and potential pitfalls, researchers can optimize their reaction conditions to achieve higher yields and purity. This guide provides a starting point for addressing common issues, but it is important to remember that each reaction may require specific fine-tuning.
References
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- Baran Lab. Pyridine Synthesis: Cliff Notes. Accessed January 19, 2026.
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stability issues of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid under acidic/basic conditions
Welcome to the dedicated technical support center for 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (PCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimental work. This guide offers a comprehensive overview of the stability profile of PCA under various acidic and basic conditions, potential degradation pathways, and validated analytical methodologies for monitoring its integrity.
Introduction to this compound (PCA)
This compound, a key building block in medicinal chemistry and agrochemicals, is a substituted picolinic acid.[1][2] Its chemical structure, featuring a pyridine ring with a carboxylic acid group at the 2-position, a chlorine atom at the 5-position, and a trifluoromethyl group at the 3-position, imparts unique electronic properties that are crucial for its biological activity but also influence its chemical stability.[3] Notably, PCA is also known as a metabolite of the fungicide fluopyram, highlighting its environmental and biological relevance.[4] Understanding the stability of this molecule is paramount for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The two primary degradation pathways for PCA are decarboxylation and hydrolysis of the trifluoromethyl group.
-
Decarboxylation: This is a common reaction for pyridine-2-carboxylic acids, involving the loss of the carboxyl group as carbon dioxide (CO₂). This process is often accelerated by heat and acidic conditions.[5][6][7] The presence of both electron-withdrawing (chloro and trifluoromethyl) and electron-donating substituents at the 3-position of picolinic acids can accelerate decarboxylation.[8]
-
Hydrolysis of the Trifluoromethyl Group: The C-F bond is generally strong, but the trifluoromethyl group on an electron-deficient pyridine ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of a carboxylic acid group.[9]
Q2: How do the substituents on the pyridine ring of PCA affect its stability?
A2: The chloro and trifluoromethyl groups are both strongly electron-withdrawing. This has a dual effect on the stability of the molecule:
-
Increased Acidity: These groups increase the acidity of the carboxylic acid, which can influence its reactivity and solubility.
-
Influence on Decarboxylation: For picolinic acids, 3-substituents can interfere with the coplanarity of the carboxyl group and the pyridine ring, which can facilitate the breaking of the carbon-carbon bond during decarboxylation.[8]
-
Susceptibility to Nucleophilic Attack: The electron-deficient nature of the pyridine ring can make it more susceptible to nucleophilic attack, potentially leading to other degradation pathways under specific conditions.
Q3: Is PCA stable to light and heat?
A3: As a metabolite of the fungicide fluopyram, PCA is known to be relatively persistent in the environment. However, specific studies on the photostability and thermal stability of isolated PCA are limited. As a general precaution, it is advisable to store the compound protected from light and at controlled room temperature or refrigerated to minimize potential degradation. Forced degradation studies often include exposure to UV light and elevated temperatures to assess these stability aspects.[10][11]
Q4: What are the expected degradation products of PCA?
A4: Based on the primary degradation pathways, the expected degradation products are:
-
From Decarboxylation: 5-Chloro-3-(trifluoromethyl)pyridine.
-
From Trifluoromethyl Hydrolysis: 5-Chloro-pyridine-2,3-dicarboxylic acid.
It is also possible for secondary degradation products to form under more strenuous conditions.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with PCA.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Loss of compound in acidic solution over time, even at room temperature. | Acid-catalyzed decarboxylation. | 1. Buffer the solution: If the experimental conditions allow, work at a pH closer to neutral. The rate of decarboxylation of picolinic acids is pH-dependent. 2. Lower the temperature: Perform experiments at a lower temperature to reduce the rate of decarboxylation. 3. Use aprotic solvents: If possible, switch to a non-aqueous solvent to minimize the involvement of water in the degradation process. |
| Unexpected peaks appearing in chromatograms after storing solutions in basic media. | Base-catalyzed hydrolysis of the trifluoromethyl group or other base-mediated reactions. | 1. Limit exposure time to strong bases: Prepare basic solutions fresh and use them promptly. 2. Use milder bases: If the reaction allows, consider using a weaker base. 3. Analyze for the hydrolyzed product: Use an analytical method capable of detecting the more polar dicarboxylic acid product. |
| Inconsistent analytical results for PCA concentration. | Compound degradation during sample preparation or analysis. | 1. Control temperature: Keep samples cool during preparation and in the autosampler. 2. Control pH: Ensure the pH of the sample and mobile phase is compatible with the stability of PCA. 3. Validate the analytical method: Perform stability studies of PCA in the analytical solvent to ensure no degradation is occurring during the analysis time.[12][13] |
| Difficulty in achieving a stable baseline during HPLC analysis. | On-column degradation of PCA. | 1. Check the pH of the mobile phase: A highly acidic or basic mobile phase can cause on-column degradation. Adjust the pH to a more neutral range if possible. 2. Use a different column chemistry: Consider a column with a different stationary phase that is more inert towards the analyte. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[1][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of PCA in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 105°C for 24 hours.
-
Prepare a 0.1 mg/mL solution of the stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of PCA in the mobile phase to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
Keep a control sample in the dark.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control solution, using a suitable stability-indicating analytical method (e.g., HPLC-UV or UPLC-MS/MS).
Protocol 2: UPLC-MS/MS Method for the Analysis of PCA
This is a general UPLC-MS/MS method that can be optimized for the quantitative analysis of PCA and its potential degradation products.[14][15]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 5-95% B over 5 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor and product ion transitions for PCA and its expected degradation products would need to be determined by infusing standard solutions.
-
Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature for maximum signal intensity.
-
Visualization of Degradation Pathways and Workflows
Degradation Pathways of PCA
Caption: Potential degradation pathways of PCA.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
References
-
Robatscher, P., Eisenstecken, D., Innerebner, G., Roschatt, C., Raifer, B., Rohregger, H., Hafner, H., & Oberhuber, M. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(26), 7223–7231. [Link]
-
Quora. (n.d.). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Retrieved from [Link]
-
Pharmaceutical Information. (2023, September 5). SOP for Forced Degradation Study. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
Afrin, S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4191. [Link]
-
de Winter, B. C. M., et al. (2023). Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. Journal of Antimicrobial Chemotherapy, 78(3), 773-782. [Link]
-
Li, X., et al. (2021). Kinetic and mechanistic insights into the degradation of clofibric acid in saline wastewater by Co2+/PMS process: a modeling and theoretical study. Environmental Science: Water Research & Technology, 7(1), 135-146. [Link]
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Hassan, Y. A., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Separations, 7(4), 59. [Link]
-
RSC Publishing. (2003). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 5, 472-478. [Link]
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CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
Al-Salami, H., et al. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Metabolites, 13(1), 113. [Link]
-
Herrera, D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7103-7114. [Link]
-
Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]
-
Drees, D., et al. (2016). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. The Journal of Applied Laboratory Medicine, 1(3), 265-275. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
Chen, S., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]
-
Liu, Y., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution, 242(Pt A), 113-120. [Link]
-
Maring, J. G., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(1), 80-85. [Link]
-
Maring, J. G., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(1), 80-85. [Link]
-
De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 135-137. [Link]
-
ResearchGate. (n.d.). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Retrieved from [Link]
-
Lee, J., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 145-157. [Link]
-
ResearchGate. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of (trifluoromethyl)pyridines.
- Google Patents. (n.d.). Preparation of \trifluoromethyl\pyridines.
-
PubMed. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Retrieved from [Link]
-
Wang, Y., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8493. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
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- 6. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed to provide in-depth, field-proven insights into troubleshooting common reactions involving this versatile but sometimes challenging building block. The unique electronic and steric properties of this molecule, arising from the electron-withdrawing trifluoromethyl group, the chloro substituent, and the pyridine nitrogen, necessitate a nuanced approach to reaction optimization. This guide moves beyond generic protocols to explain the "why" behind experimental choices, empowering you to overcome synthetic hurdles with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that I should be aware of?
The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom. This electronic effect, combined with the chloro-substituent, renders the pyridine ring highly electron-deficient.[1][2] Consequently, the carboxylic acid group exhibits increased acidity, which can influence its activation and subsequent reactions. Furthermore, the chlorine atom at the 5-position and the trifluoromethyl group at the 3-position can influence the stability of the molecule under certain reaction conditions.[1]
Q2: How does the trifluoromethyl group affect the reactivity of the carboxylic acid function?
The trifluoromethyl group is a potent electron-withdrawing group. Its presence on the pyridine ring enhances the electrophilicity of the carbonyl carbon in the carboxylic acid, which should, in principle, make it more susceptible to nucleophilic attack. However, this effect can be counteracted by the overall deactivation of the molecule and potential steric hindrance. The primary impact is an increase in the acidity of the carboxylic acid proton, which is an important consideration when choosing a base for activation or neutralization steps.
Q3: What are the main challenges I can expect when working with this compound?
The primary challenges you may encounter include:
-
Low yields in amidation and esterification reactions: This can be due to the reduced nucleophilicity of the carboxylate anion and potential side reactions.
-
Difficulty in activating the carboxylic acid: Standard coupling agents may not be as effective due to the electronic properties of the starting material.
-
Potential for decarboxylation: Pyridine-2-carboxylic acids can be susceptible to decarboxylation, especially under harsh reaction conditions (e.g., high temperatures).[3]
-
Purification challenges: The polarity of the pyridine nitrogen can lead to issues with chromatographic purification, such as peak tailing.
Troubleshooting Guide: Amidation Reactions
Amidation of this compound can be challenging due to the electron-deficient nature of the molecule. Below are common problems and their solutions.
Problem 1: Low or No Conversion to the Amide Product.
Possible Cause A: Inefficient Activation of the Carboxylic Acid.
Standard coupling reagents like DCC or EDC, while widely used, may be less effective for this substrate. The electron-withdrawing groups can decrease the nucleophilicity of the carboxylate, making the formation of the activated intermediate sluggish.
Solution:
-
Employ more potent activating agents: Consider using phosphonium-based reagents like BOP or PyBOP, or uronium-based reagents such as HATU or HBTU. These reagents are known to be effective for coupling challenging or electron-deficient carboxylic acids.[4][5]
-
In-situ generation of the acid chloride: A reliable method is to convert the carboxylic acid to the more reactive acid chloride in situ using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive intermediate will then readily react with the amine.
Experimental Protocol: Amidation via In-Situ Acid Chloride Formation
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.
-
Acid Chloride Formation: Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous dimethylformamide (DMF) (1-2 drops).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent.
-
Coupling: Cool the acid chloride solution to 0 °C and add the amine solution dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Possible Cause B: Low Nucleophilicity of the Amine.
If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing substituents), its low nucleophilicity can be a limiting factor.
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation barrier for less nucleophilic amines.
-
Use a stronger, non-nucleophilic base: A stronger base can more effectively deprotonate the amine hydrochloride salt formed during the reaction, increasing the concentration of the free, nucleophilic amine. Consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Troubleshooting Guide: Esterification Reactions
Esterification of this electron-deficient pyridine-2-carboxylic acid can also be problematic.
Problem 2: Incomplete Esterification or Hydrolysis of the Product.
Possible Cause A: Unfavorable Equilibrium in Fischer Esterification.
Standard Fischer esterification (heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst) is an equilibrium process. The presence of water can drive the reaction backward, leading to low yields.
Solution:
-
Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[6]
-
Use a Large Excess of Alcohol: Employing the alcohol as the solvent can shift the equilibrium towards the product side.
Experimental Protocol: Fischer Esterification with a Dean-Stark Trap
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), the desired alcohol (3-5 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected.
-
Workup: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the ester by distillation or column chromatography.
Possible Cause B: Steric Hindrance.
If you are using a bulky alcohol, steric hindrance around the carbonyl group can slow down the reaction.
Solution:
-
Two-Step Procedure: First, convert the carboxylic acid to the more reactive acid chloride (as described in the amidation protocol) and then react it with the alcohol in the presence of a base like pyridine or triethylamine.
Troubleshooting Guide: Decarboxylation Side Reaction
Problem 3: Formation of 3-Chloro-5-(trifluoromethyl)pyridine as a Byproduct.
Possible Cause: Thermal Instability.
Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating, a reaction that can be facilitated by the presence of electron-withdrawing groups.[3][7]
Solution:
-
Milder Reaction Conditions: Avoid excessively high temperatures. If a reaction requires heat, try to keep it at the lowest effective temperature.
-
Alternative Activation Methods: Utilize activation methods that proceed at or below room temperature, such as conversion to the acid chloride with oxalyl chloride or using modern coupling reagents (HATU, BOP, etc.) that do not require high temperatures.
Decarboxylation Mechanism
The decarboxylation of pyridine-2-carboxylic acids is thought to proceed through a zwitterionic intermediate, which is stabilized by the adjacent pyridine nitrogen.[3]
Caption: Plausible mechanism for the decarboxylation of pyridine-2-carboxylic acids.
Purification Strategies
The basicity of the pyridine nitrogen can lead to interactions with the acidic silanol groups on silica gel, resulting in peak tailing during column chromatography.
Problem 4: Poor Separation and Peak Tailing during Column Chromatography.
Solution:
-
Addition of a Basic Modifier to the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or pyridine, to the eluent system. This will compete with your product for binding to the active sites on the silica gel, leading to sharper peaks and better separation.
-
Use of Deactivated Silica Gel: Commercially available deactivated silica gel (e.g., treated with a silanizing agent) can be used to minimize interactions with basic compounds.
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA), can be an effective purification method.
Chromatography Troubleshooting Workflow
Caption: A decision tree for troubleshooting the purification of pyridine derivatives.
Summary of Key Recommendations
| Reaction | Common Problem | Recommended Solution | Key Considerations |
| Amidation | Low Conversion | Use potent coupling reagents (HATU, BOP) or convert to acid chloride in-situ. | Ensure anhydrous conditions. Use a non-nucleophilic base. |
| Esterification | Incomplete Reaction | Use Fischer esterification with a Dean-Stark trap or a two-step acid chloride method. | Remove water to drive equilibrium. Be mindful of steric hindrance. |
| General | Decarboxylation | Employ milder reaction conditions and avoid high temperatures. | Monitor reactions closely for byproduct formation. |
| Purification | Peak Tailing | Add a basic modifier to the eluent or use reversed-phase chromatography. | The pKa of the pyridine derivative will influence the choice of pH. |
This guide provides a starting point for troubleshooting reactions with this compound. Remember that careful reaction monitoring and systematic optimization of reaction parameters are key to success.
References
-
Uehara, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 184-198. Available at: [Link]
-
Karthik, G., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(15), 1469-1473. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, A., et al. (2019). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 55(62), 9143-9146. Available at: [Link]
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- Borsari, C., et al. (2021). Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. WIPO Patent Application WO/2021/175959.
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Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. Available at: [Link]
- Wang, Z., et al. (2020). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Chinese Patent CN111138351A.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Al-Hadedi, A. A. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 10(1), 1-13. Available at: [Link]
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Tsukamoto, M., & Uehara, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 184-198. Available at: [Link]
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Itoh, T., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8295-8300. Available at: [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). ChemInform Abstract: Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. ChemInform, 47(32). Available at: [Link]
- Mäeorg, U., & Gretsona, F. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S. Patent No. 6,087,507. Washington, DC: U.S. Patent and Trademark Office.
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
-
Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]
-
Li, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4855-4866. Available at: [Link]
-
Itoh, T., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8295-8300. Available at: [Link]
-
Ghorbani-Choghamarani, A., & Azadi, G. (2011). Synthesis of n-butyl esters of the various carboxylic acids with Ph 3 P/NBS in n-butanol. Chinese Chemical Letters, 22(11), 1311-1314. Available at: [Link]
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Liu, Y., et al. (2022). C α -Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward C α -Tetrasubstituted α-Amino Acid Derivatives. Organic Letters, 24(29), 5346-5351. Available at: [Link]
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Prakash, G. K. S., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7290-7295. Available at: [Link]
- Dow AgroSciences. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. WIPO Patent Application WO/1998/050362.
- R. T. Vanderbilt Company, Inc. (1960). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734. Washington, DC: U.S. Patent and Trademark Office.
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Charville, H., et al. (2011). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 73-77. Available at: [Link]
- Korea Research Institute of Chemical Technology. (2016). Purification method of pyridine and pyridine derivatives. Korean Patent KR101652750B1.
-
LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
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Khaligh, N. G. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(59), 35949-35955. Available at: [Link]
-
Klingele, M. H., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 50. Available at: [Link]
-
Guo, S., et al. (2023). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 79(1), 47-59. Available at: [Link]
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MacMillan, D. W. C., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5014-5018. Available at: [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
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Fokin, V. V., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Available at: [Link]
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Comasseto, J. V., & Ogassawara, T. (1998). Selective activation of primary carboxylic acids by electron-rich triarylbismuthanes. Application to amide and ester synthesis under neutral conditions. Journal of the Chemical Society, Perkin Transactions 1, (21), 3467-3470. Available at: [Link]
- The Dow Chemical Company. (1987). Preparation of (trifluoromethyl)pyridines. U.S. Patent No. 4,650,875. Washington, DC: U.S. Patent and Trademark Office.
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LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]
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catalyst selection for the synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis.
Introduction
The synthesis of this compound is a critical step in the development of various agrochemicals and pharmaceuticals. The presence of both a chloro and a trifluoromethyl group on the pyridine ring presents unique challenges in achieving high yield and purity. This guide provides expert insights into catalyst selection and reaction optimization to help you overcome common hurdles in your experimental work.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
Minimal or no desired product is observed by LC-MS or NMR analysis of the crude reaction mixture.
-
Starting material remains largely unreacted.
Possible Causes and Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | 1. Use Fresh Catalyst: Ensure the palladium or copper catalyst is from a fresh batch and has been stored under an inert atmosphere. 2. Pre-activation: For some palladium catalysts, a pre-activation step might be necessary. This can involve reduction of a Pd(II) precursor to Pd(0). | Catalysts, especially palladium complexes, can be sensitive to air and moisture, leading to oxidation and loss of activity. Pre-activation ensures the catalytically active species is present at the start of the reaction. |
| Inappropriate Ligand | 1. Ligand Screening: If using a palladium catalyst, screen a variety of phosphine-based ligands (e.g., Xantphos, Buchwald ligands). 2. Check Ligand Purity: Ensure the ligand is of high purity. | The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions as it influences the stability and reactivity of the catalytic species. For instance, Xantphos is effective in carbonylation reactions at atmospheric pressure[1]. |
| Suboptimal Reaction Temperature | 1. Temperature Optimization: Systematically vary the reaction temperature. Start at a moderate temperature (e.g., 80°C) and incrementally increase it. 2. Monitor for Decomposition: Be cautious of excessively high temperatures, which can lead to catalyst decomposition or side reactions. | The rates of oxidative addition and reductive elimination in the catalytic cycle are temperature-dependent. Finding the optimal temperature is key to maximizing the reaction rate without promoting undesired pathways. |
| Poor Solvent Choice | 1. Solvent Screening: Test a range of aprotic polar solvents such as DMF, DMAc, or NMP. 2. Ensure Anhydrous Conditions: Use dry solvents to prevent quenching of organometallic intermediates. | The solvent can significantly impact the solubility of reactants and the stability of catalytic intermediates. Aprotic polar solvents are often preferred for palladium-catalyzed reactions. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the desired product.
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| De-carboxylation | 1. Lower Reaction Temperature: High temperatures can promote the loss of the carboxylic acid group. 2. Optimize Reaction Time: Avoid prolonged reaction times once the starting material is consumed. | The carboxylic acid group can be thermally labile, especially in the presence of a transition metal catalyst. |
| Hydrolysis of Trifluoromethyl Group | 1. Strict Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Use of a Non-Aqueous Workup: If possible, use a non-aqueous workup to isolate the product. | The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong bases or acids at elevated temperatures. |
| Homocoupling of Starting Material | 1. Adjust Catalyst/Ligand Ratio: A suboptimal catalyst-to-ligand ratio can favor homocoupling. 2. Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. | Homocoupling is a common side reaction in cross-coupling chemistry and can often be suppressed by fine-tuning the catalytic system. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the carboxylation of 3-chloro-5-(trifluoromethyl)pyridine?
A1: Palladium-based catalysts are generally the most effective for the carboxylation of aryl chlorides. A common choice is a combination of a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a suitable phosphine ligand such as Xantphos[1]. The choice of ligand is critical, and screening may be necessary to find the optimal one for your specific substrate and conditions. For trifluoromethylation reactions, both palladium and copper catalysts have been successfully employed, with the choice depending on the trifluoromethylating agent used[2][3][4].
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The most critical parameters are:
-
Temperature: Needs to be high enough for the reaction to proceed at a reasonable rate but not so high as to cause decomposition.
-
Pressure (for carbonylation): While atmospheric pressure methods exist[1], some protocols may require elevated CO pressure.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst and any air-sensitive reagents.
-
Purity of Reagents: The purity of the starting material, catalyst, ligand, and solvent is crucial for a clean reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the conversion and the presence of any side products.
-
¹⁹F NMR Spectroscopy: This technique is particularly useful for reactions involving trifluoromethylated compounds, allowing for direct observation of the fluorine-containing species.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carboxylation of 2,5-dichloro-3-(trifluoromethyl)pyridine
This protocol is a generalized procedure and may require optimization.
Materials:
-
2,5-dichloro-3-(trifluoromethyl)pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Toluene (anhydrous)
-
Carbon monoxide (CO) gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloro-3-(trifluoromethyl)pyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to dissolve the solids.
-
Add Na₂CO₃ (2.0 eq) and methanol (5.0 eq).
-
Purge the flask with CO gas and then maintain a CO atmosphere (e.g., using a balloon).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., with NaOH followed by acidification).
-
Purify the final product by column chromatography or recrystallization.
Visualizing the Process
Catalyst Selection Workflow
Caption: A workflow for catalyst selection and optimization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
- Catalysis for Fluorination and Trifluoromethylation.
- Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos.
- Progress in copper-catalyzed trifluoromethyl
- The palladium-catalyzed trifluoromethyl
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central.
Sources
Technical Support Center: Minimizing Impurities in the Production of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the production of this key synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your research and development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The synthesis of this compound (CAS 80194-68-9) typically involves a multi-step process starting from simpler pyridine derivatives.[1][2][3][4] A common strategy involves the synthesis of a key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), followed by a selective carboxylation or a hydrolysis of a nitrile or amide precursor.[5] The 2,3,5-DCTF intermediate is often synthesized through vapor-phase chlorination and fluorination of 3-picoline.[5]
Q2: What are the most common impurities encountered in its synthesis?
During the synthesis of this compound, several types of impurities can arise:
-
Isomeric Impurities: Formation of other positional isomers of the chloro and trifluoromethyl groups on the pyridine ring can occur due to the high reactivity of the intermediates.[6]
-
Over- and Under-Halogenated Species: Incomplete or excessive chlorination or fluorination can lead to impurities with a different number of halogen atoms on the pyridine ring.[5][6]
-
Unreacted Starting Materials: Incomplete conversion of starting materials, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, can be a significant source of impurities.
-
Hydrolysis Byproducts: If the carboxylation step involves the hydrolysis of a nitrile or amide, incomplete hydrolysis can leave these functional groups in the final product.
-
Tarry Byproducts and Colored Impurities: Degradation of starting materials or products under harsh reaction conditions can lead to the formation of polymeric or colored impurities.
Q3: How can I monitor the reaction to minimize impurity formation?
Effective reaction monitoring is crucial for minimizing impurities. Thin Layer Chromatography (TLC) is a rapid and effective technique for tracking the consumption of starting materials and the formation of the desired product.[7] The appearance of new, persistent spots may indicate the formation of stable intermediates or side products, allowing for timely adjustments to the reaction conditions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction progress and quantify the formation of impurities in real-time.[7]
Q4: What are the recommended analytical methods for purity assessment?
High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for the purity analysis of this compound and related compounds.[7] A reverse-phase C18 column with a UV detector is typically employed. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile or semi-volatile impurities.
Section 2: Troubleshooting Guide: A Deeper Dive into Impurity Mitigation
This section provides a more in-depth look at specific impurity issues and offers detailed solutions.
Issue 1: Presence of Isomeric Impurities
-
Possible Cause & Mechanism: The formation of isomers often occurs during the chlorination or trifluoromethylation of the pyridine ring. The high reactivity of the trifluoromethyl radical can lead to a mixture of 2-, 3-, and 4-trifluoromethylated products.[6] The position of the chloro and trifluoromethyl groups is directed by the electronic properties of the pyridine ring and any existing substituents.
-
Solution:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the reaction. For trifluoromethylation, moving from radical reactions to nucleophilic or electrophilic methods can offer better position-specificity.[6]
-
Temperature Control: Higher reaction temperatures can sometimes decrease regioselectivity. Optimizing the temperature profile of the reaction is crucial.
-
Directing Groups: The use of specific directing groups on the pyridine ring can help to achieve the desired substitution pattern.
-
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for addressing isomeric impurities.
Issue 2: Incomplete Carboxylation/Hydrolysis
-
Possible Cause & Mechanism: Incomplete carboxylation can result from several factors, including insufficient reagent, poor mass transfer in a heterogeneous reaction mixture, or deactivation of the catalyst. In electrochemical carboxylation, for instance, the efficiency can be influenced by the electrolyte, solvent, and the presence of additives like water.[8][9]
-
Solution:
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the carboxylating agent (e.g., CO2, organolithium reagents followed by CO2 quench).
-
Reaction Conditions: Optimize temperature, pressure, and reaction time. For electrochemical methods, optimizing current density and electrode materials is key.
-
Solvent Choice: The solvent should provide good solubility for the starting material and intermediates.
-
Table 1: Illustrative Impact of Reaction Conditions on Carboxylation
| Parameter | Condition A | Condition B | Condition C | Expected Purity |
| Temperature | 25°C | 50°C | 75°C | Higher temps may increase side reactions |
| Pressure (CO2) | 1 atm | 5 atm | 10 atm | Higher pressure can improve yield |
| Catalyst | Catalyst X | Catalyst Y | No Catalyst | Catalyst choice is critical for efficiency |
| Reaction Time | 4 hours | 8 hours | 12 hours | Monitor by HPLC to determine optimum time |
This table provides a conceptual framework; actual results will vary based on the specific reaction.
Issue 3: Formation of Over-Chlorinated/Fluorinated Byproducts
-
Possible Cause & Mechanism: Harsh reaction conditions, such as high temperatures and prolonged reaction times during chlorination or fluorination, can lead to the introduction of additional halogen atoms onto the pyridine ring.[5]
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the halogenating agent.
-
Reaction Time and Temperature: Monitor the reaction closely and quench it once the desired level of conversion is reached to avoid over-halogenation.
-
Issue 4: Difficulty in Removing Tarry Byproducts or Colored Impurities
-
Possible Cause & Mechanism: These impurities often result from the degradation of starting materials or the desired product, especially at elevated temperatures or in the presence of strong acids or bases.
-
Solution:
-
Activated Charcoal Treatment: The addition of activated charcoal to a solution of the crude product can effectively adsorb colored impurities.[10]
-
Recrystallization: This is a highly effective method for purifying solid compounds by separating the desired product from soluble and insoluble impurities.[10][11][12][13]
-
Workflow for Purification of Crude Product
Caption: General workflow for purification via recrystallization.
Section 3: Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general starting point for the purity analysis of this compound. Optimization may be required.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% phosphoric acid.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 255 nm).[11]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a standard volume (e.g., 10 µL). Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: General Recrystallization Procedure for Pyridine Carboxylic Acids
This protocol is a general guideline for the recrystallization of this compound. Solvent screening is essential for success.
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.[10][12][13] Ethanol/water mixtures are often effective for polar organic compounds.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
References
-
ResearchGate. (n.d.). Electrochemical carboxylation of pyridines a, Optimal conditions and...[Link]
-
PMC. (2019). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
RSC Publishing. (2021). A chemoselective electrochemical birch carboxylation of pyridines. [Link]
-
PubMed Central. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
MDPI. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
LinkedIn. (2026). The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. [Link]
- Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
-
Organic Syntheses. (1997). n-(5-chloro-2-pyridyl)triflimide. [Link]
- Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
Sources
- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid 95% | CAS: 80194-68-9 | AChemBlock [achemblock.com]
- 3. biosynth.com [biosynth.com]
- 4. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | 80194-68-9 [chemicalbook.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. mt.com [mt.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support guide for the synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for the scale-up of this critical synthetic building block. As an important intermediate in the pharmaceutical and agrochemical industries, robust and scalable synthesis is paramount.[1][2][3]
This guide emphasizes the causality behind experimental choices, ensuring that the protocols are not just lists of steps but self-validating systems grounded in solid chemical principles.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound, also known as 3-Chloro-5-(trifluoromethyl)picolinic acid[4], typically originates from more common halogenated trifluoromethylpyridines. The primary challenge lies in the selective introduction of the carboxylic acid group at the C2 position. Two principal routes are commonly considered for scale-up, each with its own set of challenges.
-
Route A: Hydrolysis of a Nitrile Precursor. This route involves the synthesis and subsequent hydrolysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.[5]
-
Route B: Carboxylation via an Organometallic Intermediate. This strategy relies on the selective metallation of a di-halogenated precursor, such as 2,5-Dichloro-3-(trifluoromethyl)pyridine, followed by quenching with carbon dioxide.[6][7]
The choice between these routes often depends on the cost and availability of starting materials, as well as the specific capabilities of the manufacturing facility.
Caption: Primary synthetic routes to the target carboxylic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis? The most direct precursor is often 2,5-Dichloro-3-(trifluoromethyl)pyridine.[6][7][8] This compound allows for selective functionalization at the C2 position, which is activated by the adjacent nitrogen atom and the electron-withdrawing trifluoromethyl group at C3.
Q2: What are the critical process parameters (CPPs) to monitor during an organometallic carboxylation route? For Route B, the most critical parameters are:
-
Anhydrous Conditions: Organolithium and Grignard reagents are extremely sensitive to moisture. Rigorous drying of solvents, glassware, and starting materials is non-negotiable.
-
Temperature Control: The initial metallation is highly exothermic and must be performed at low temperatures (typically -78 °C for lithiation) to prevent side reactions and decomposition.[9]
-
Reagent Stoichiometry: Precise control over the amount of organolithium reagent is crucial to avoid over-reaction or incomplete conversion.
-
Carbon Dioxide Addition: The method and rate of CO₂ introduction can significantly impact the yield. Using dry CO₂ gas or freshly crushed dry ice is essential.
Q3: What are the major impurities I should expect? Common impurities include:
-
Unreacted starting material (e.g., 2,5-Dichloro-3-(trifluoromethyl)pyridine).
-
Protonated intermediate (e.g., 2-Chloro-5-(trifluoromethyl)pyridine), formed if the organometallic is quenched by trace water.
-
From the nitrile route, the corresponding amide intermediate can be a significant impurity if hydrolysis is incomplete.
Q4: What analytical techniques are recommended for in-process control (IPC)?
-
HPLC: The primary tool for monitoring reaction completion and profiling impurities due to the non-volatile nature of the carboxylic acid product.
-
GC-MS: Useful for monitoring the consumption of volatile starting materials, such as 2,5-Dichloro-3-(trifluoromethyl)pyridine.
-
¹H and ¹⁹F NMR: Essential for structural confirmation of intermediates and the final product. The trifluoromethyl group provides a strong, clean signal in ¹⁹F NMR.
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during synthesis and scale-up.
Scenario 1: Route B - Lithiation and Carboxylation
Q: My lithiation reaction is giving low or no yield of the desired carboxylic acid. What went wrong?
This is a common and multi-faceted problem. A systematic approach is required for diagnosis.
Caption: Decision tree for troubleshooting low carboxylation yield.
A: Detailed Analysis & Solutions:
-
Cause 1: Reagent Inactivity or Quenching. Organolithium reagents like n-BuLi are highly reactive and will be instantly quenched by protic sources, including atmospheric moisture, residual water in the solvent, or on the glassware.
-
Solution: Ensure all glassware is oven-dried (>120 °C) and cooled under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Titrate the n-BuLi solution before use to confirm its molarity, as it can degrade upon storage.
-
-
Cause 2: Poor Regioselectivity. While lithiation is expected at C2, competitive metallation or halogen-lithium exchange at C5 can occur, though it is less favorable.
-
Solution: The C2 position is more acidic due to the inductive effects of the adjacent nitrogen and the C3-CF₃ group. Maintaining a very low temperature (-78 °C) strongly favors the kinetically preferred deprotonation at C2.[10] Warming the reaction mixture can lead to a loss of selectivity.
-
-
Cause 3: Inefficient Carboxylation. The reaction between the organolithium intermediate and CO₂ can be inefficient on a large scale.
-
Solution: Ensure the CO₂ source is completely dry. Subliming CO₂ gas from dry ice through a drying tube is effective. For larger scales, adding the reaction mixture slowly to a vigorously stirred slurry of freshly crushed dry ice in anhydrous ether can improve yields by ensuring the CO₂ is always in large excess.
-
Scenario 2: Route A - Nitrile Hydrolysis
Q: My nitrile hydrolysis is stalling, leaving a significant amount of amide intermediate. How can I drive the reaction to completion?
A: Analysis & Solutions:
-
Cause: Insufficiently Forcing Conditions. The hydrolysis of the intermediate amide to the carboxylic acid is often the rate-limiting step and requires more energy than the initial nitrile-to-amide hydration.
-
Solution 1 (Acidic Hydrolysis): Increase the concentration of the acid (e.g., moving from 6M HCl to concentrated H₂SO₄) and/or increase the reaction temperature and time. Be aware that excessively harsh conditions can risk decarboxylation or other degradation pathways.
-
Solution 2 (Basic Hydrolysis): Use a higher concentration of base (e.g., 20-40% NaOH) and heat to reflux. The resulting carboxylate salt is typically very soluble in the aqueous medium. An acidic workup is then required to protonate the salt and precipitate the desired carboxylic acid.[11][12]
-
| Parameter | Condition 1 (Mild) | Condition 2 (Forcing) | Expected Outcome |
| Reagent | 6M HCl | Conc. H₂SO₄ / 40% NaOH | Faster reaction rate |
| Temperature | 80 °C | Reflux (>100 °C) | Drives equilibrium to product |
| Time | 4-8 hours | 12-24 hours | Higher conversion |
| Key Risk | Incomplete conversion | Product degradation/decarboxylation | Trade-off between yield and purity |
| Caption: Comparison of nitrile hydrolysis conditions. |
Section 4: Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory and scale-up safety assessments. Always use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Lithiation-Carboxylation of 2,5-Dichloro-3-(trifluoromethyl)pyridine
Caption: Step-by-step workflow for the lithiation-carboxylation route.
Methodology:
-
Preparation: To a 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add 2,5-Dichloro-3-(trifluoromethyl)pyridine (21.6 g, 100 mmol).[6][7]
-
Dissolution: Add 400 mL of anhydrous tetrahydrofuran (THF) and stir to dissolve.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 65.6 mL, 105 mmol) dropwise over 45 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting dark solution at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, crush a large excess of dry ice (~100 g) under a nitrogen atmosphere. Add the cold organolithium solution to the crushed dry ice via a cannula with vigorous stirring.
-
Warming & Quench: Allow the mixture to slowly warm to room temperature overnight. Quench the reaction by carefully adding 200 mL of water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting material.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding concentrated hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50 °C to yield this compound.
References
- Google Patents. (2021). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
- Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
Tanimoto, H., & Ohno, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]
- Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (2016). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
-
Xu, S., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5729. Retrieved from [Link]
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Comins, D. L., et al. (1997). N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. Retrieved from [Link]
-
Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2245-2255. Retrieved from [Link]
-
Bouillon, J. P., et al. (2013). Lithiation of prochiral 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine as a tool for the synthesis of chiral polyhalogenated 4,4'-bipyridines. The Journal of Organic Chemistry, 78(15), 7683-9. Retrieved from [Link]
-
European Patent Office. (1984). EP 0110690 A1 - Preparation of trifluoromethylpyridines. Retrieved from [Link]
-
PubChem. (n.d.). 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]
- Google Patents. (2017). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
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- 3. 2,3-dichloro-5- trifluoromethyl pyridine [jubilantingrevia.com]
- 4. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Lithiation of prochiral 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine as a tool for the synthesis of chiral polyhalogenated 4,4'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Degradation Pathways of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (PCA). As a known metabolite of the fungicide fluopyram and an environmental transformation product of fluopicolide, understanding the fate of PCA is critical for environmental risk assessment and regulatory compliance. Direct studies on the degradation of PCA are limited in publicly available literature. Therefore, this guide synthesizes information from studies on structurally analogous compounds—including pyridine carboxylic acids, chlorinated aromatics, and trifluoromethylated compounds—to propose potential degradation pathways and to provide robust troubleshooting guides for common experimental challenges. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.
Introduction: Navigating the Chemistry of a Persistent Metabolite
This compound (PCA) is a molecule of significant environmental interest due to its persistence and potential for accumulation. Researchers studying its environmental fate often face challenges in designing experiments, interpreting results, and troubleshooting analytical methods. This guide is designed to function as a virtual technical support center, offering insights grounded in the principles of environmental chemistry and analytical science. By drawing parallels with well-documented degradation mechanisms of related chemical structures, we can anticipate the behavior of PCA and equip researchers with the knowledge to overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs) on PCA Degradation
This section addresses common questions regarding the potential degradation pathways of PCA. The answers are based on established knowledge of related chemical classes.
FAQ 1: What are the most likely microbial degradation pathways for PCA?
Based on studies of other pyridine carboxylic acids and halogenated aromatic compounds, the microbial degradation of PCA is likely to proceed via one or more of the following pathways:
-
Hydroxylation and Dehalogenation: The initial attack by microbial dioxygenases or monooxygenases could lead to the hydroxylation of the pyridine ring. This is a common initial step in the aerobic degradation of aromatic compounds.[1][2] This hydroxylation could be followed by the removal of the chlorine atom (dehalogenation), a critical step in detoxifying halogenated compounds.[1][2][3]
-
Decarboxylation: The carboxylic acid group is a potential site for microbial activity, leading to decarboxylation.
-
Trifluoromethyl Group Transformation: The trifluoromethyl (-CF3) group is generally recalcitrant to microbial degradation. However, some specialized microorganisms might be capable of its transformation, although this is expected to be a slow process.
dot graph "Proposed_Microbial_Degradation_Pathways_of_PCA" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
PCA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylated_Intermediate [label="Hydroxylated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Dehalogenated_Metabolite [label="Dehalogenated Metabolite", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decarboxylated_Metabolite [label="Decarboxylated Metabolite", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ring_Cleavage_Products [label="Ring Cleavage Products", fillcolor="#5F6368", fontcolor="#FFFFFF"];
PCA -> Hydroxylated_Intermediate [label="Hydroxylation"]; Hydroxylated_Intermediate -> Dehalogenated_Metabolite [label="Dehalogenation"]; PCA -> Decarboxylated_Metabolite [label="Decarboxylation"]; Dehalogenated_Metabolite -> Ring_Cleavage_Products [label="Ring Fission"]; } dddot Caption: Proposed microbial degradation pathways for PCA.
FAQ 2: Is PCA susceptible to photodegradation?
Yes, it is plausible that PCA undergoes photodegradation in aqueous environments. Studies on other fluorinated and chlorinated pyridines suggest that UV radiation can induce degradation.[4][5] The likely mechanisms include:
-
Dechlorination: The carbon-chlorine bond can be cleaved by photolysis, leading to the formation of a dechlorinated pyridine carboxylic acid.
-
Trifluoromethyl Group Stability: The trifluoromethyl group on heteroaromatic rings has been shown to be relatively stable during photolysis.[6] However, its presence can influence the overall photochemical reactivity of the molecule.
-
Formation of Intermediates: Photodegradation of chlorinated pyridines can lead to the formation of various intermediates, including hydroxylated species and ring-opened products.[4]
FAQ 3: What is the expected persistence of PCA in soil and water?
Given its chemical structure, PCA is expected to be relatively persistent in the environment. Pyridine carboxylic acid herbicides are known for their persistence in soil and compost.[7] The presence of both a chloro and a trifluoromethyl substituent likely contributes to its recalcitrance to microbial degradation. The rate of degradation will be highly dependent on environmental conditions such as microbial community composition, organic matter content, pH, temperature, and sunlight exposure.
Part 2: Troubleshooting Guides for Experimental Studies
This section provides practical advice for troubleshooting common issues encountered during the study of PCA degradation.
Troubleshooting Scenario 1: No Degradation Observed in Microbial Incubation
Question: I have been incubating PCA with soil/activated sludge for several weeks, but I don't see any significant decrease in its concentration. What could be the problem?
Answer: The lack of observable degradation can be due to several factors. Here is a step-by-step guide to troubleshoot this issue.
Experimental Workflow for Troubleshooting Lack of Microbial Degradation
dot graph "Troubleshooting_Microbial_Degradation" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="No Degradation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Viability [label="1. Verify Microbial Viability\n(e.g., plate counts, respiration)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="2. Assess Incubation Conditions\n(pH, temp, oxygen, nutrients)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Concentration [label="3. Evaluate PCA Concentration\n(potential toxicity)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Bioavailability [label="4. Investigate Bioavailability\n(sorption to soil/sludge)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Enrichment_Culture [label="5. Consider Enrichment Cultures", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Viability; Check_Viability -> Check_Conditions [label="Viability Confirmed"]; Check_Conditions -> Check_Concentration [label="Conditions Optimal"]; Check_Concentration -> Check_Bioavailability [label="Concentration Non-Toxic"]; Check_Bioavailability -> Enrichment_Culture [label="Bioavailability Addressed"]; Enrichment_Culture -> Resolution; } dddot Caption: A systematic workflow for troubleshooting the lack of microbial degradation of PCA.
Detailed Troubleshooting Steps:
-
Verify Microbial Viability:
-
Problem: The microbial inoculum may not be active.
-
Solution: Perform standard viability checks such as plate counts or measure microbial respiration (e.g., CO2 evolution or O2 consumption) in your microcosms. Compare these to a positive control (a readily biodegradable substrate like glucose) and a negative control (sterile microcosm).
-
-
Assess Incubation Conditions:
-
Problem: The environmental conditions may not be optimal for the degrading microorganisms.
-
Solution:
-
pH: Measure the pH of your soil slurry or liquid medium. The optimal pH for most microbial degradation is between 6 and 8.
-
Temperature: Ensure the incubation temperature is suitable for the microbial community you are studying (typically 20-30°C for environmental samples).
-
Oxygen: For aerobic degradation, ensure adequate oxygen supply by shaking the flasks or sparging with air. For anaerobic studies, ensure strict anaerobic conditions are maintained.
-
Nutrients: The medium may be lacking essential nutrients (e.g., nitrogen, phosphorus). Consider amending your medium with a mineral salts solution.
-
-
-
Evaluate PCA Concentration:
-
Problem: The initial concentration of PCA may be toxic to the microorganisms.
-
Solution: Set up experiments with a range of PCA concentrations to assess potential toxicity.
-
-
Investigate Bioavailability:
-
Problem: PCA may be strongly sorbed to soil organic matter or sludge, making it unavailable to microorganisms.
-
Solution: Measure the concentration of PCA in both the aqueous phase and the solid phase to determine the extent of sorption. If sorption is high, consider using a surfactant or a different type of soil with lower organic matter content to increase bioavailability.
-
-
Consider Enrichment Cultures:
-
Problem: The native microbial population may not have the necessary enzymes to degrade PCA.
-
Solution: Perform an enrichment culture experiment by repeatedly transferring a small amount of the culture to fresh medium containing PCA as the sole carbon source. This will select for and increase the population of PCA-degrading microorganisms if they are present.
-
Troubleshooting Scenario 2: Poor Peak Shape and Reproducibility in HPLC Analysis
Question: I am analyzing PCA using reverse-phase HPLC, but I am getting peak tailing and my retention times are drifting. How can I improve my chromatography?
Answer: Poor peak shape and retention time instability are common issues in HPLC, especially with polar, ionizable compounds like pyridine carboxylic acids.[8][9][10][11]
Troubleshooting HPLC Issues for PCA Analysis
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanols on the silica-based column. | Use a column with high-purity silica and good end-capping. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Operate at a lower pH (e.g., 2.5-3.0) to suppress the ionization of the carboxylic acid and silanols. |
| Column overload. | Inject a smaller sample volume or a more dilute sample. | |
| Drifting Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. |
| Mobile phase composition changes. | Prepare fresh mobile phase daily and use a high-quality buffer. Ensure the mobile phase is well-mixed and degassed. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Poor Resolution | Inappropriate mobile phase. | Optimize the mobile phase composition (organic solvent type and concentration, pH, and buffer strength). Consider using a mixed-mode column (e.g., reversed-phase/cation-exchange) for better retention and selectivity of polar compounds.[9][12] |
Recommended Starting HPLC Method:
-
Column: C18, high-purity silica, end-capped (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and increase gradually.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260-270 nm
Part 3: Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments.
Protocol 1: Sample Preparation for LC-MS/MS Analysis of PCA in Soil
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, adapted for acidic compounds.[13][14]
-
Sample Homogenization:
-
Air-dry the soil sample and sieve it through a 2-mm mesh.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interferences.
-
Vortex for 30 seconds.
-
Centrifuge at >5000 x g for 2 minutes.
-
-
Final Preparation for LC-MS/MS:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
Protocol 2: Analysis of PCA and its Potential Metabolites by LC-MS/MS
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Develop an MRM method by optimizing the precursor ion to product ion transitions for PCA and any available standards of potential metabolites.
Example MRM Transitions (Hypothetical - to be optimized experimentally):
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| PCA | 224.0 | 180.0 (Loss of CO2) | 144.0 (Loss of CO2 and HCl) |
| Dechlorinated PCA | 190.0 | 146.0 (Loss of CO2) | - |
| Hydroxylated PCA | 240.0 | 196.0 (Loss of CO2) | - |
References
-
Chen, J., et al. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86. [Link]
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1-4), 29-72. [Link]
-
Slideshare. (n.d.). Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf. [Link]
-
Mahidol University. (n.d.). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 10(1), 29-72. [Link]
-
LCGC International. (2004). A Novel Sample Preparation Approach to Increase the Throughput of Pesticide Analysis by LC–MS-MS. [Link]
-
Papadaki, M., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 57-65. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]
-
YouTube. (2020). QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Lehotay, S. J., et al. (2022). Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China. Foods, 11(24), 3999. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
-
International Journal for Scientific Research and Development. (n.d.). Troubleshooting in HPLC: A Review. [Link]
-
Environmental Science & Technology. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Environmental Science: Processes & Impacts. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]
-
ResearchGate. (n.d.). Mechanism of 157 nm Photodegradation of Poly[4,5-difluoro-2,2- bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (Teflon AF) | Request PDF. [Link]
-
VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]
Sources
- 1. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. helixchrom.com [helixchrom.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Definitive Guide to the Structural Validation of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid via Nuclear Magnetic Resonance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison of multi-nuclear NMR techniques for the structural validation of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key intermediate and a known metabolite of the fungicides Fluopicolide and Fluopyram. We will delve into the theoretical underpinnings and practical application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supplemented by 2D correlation experiments, to provide a self-validating system for its structural elucidation.
The Subject Molecule: this compound
Before delving into the spectroscopic analysis, it is crucial to understand the molecular architecture of the target compound. Its structure has been unequivocally confirmed by X-ray crystallography, providing a solid foundation for our NMR analysis.
Chemical Structure:
Key Structural Features:
-
A pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom.
-
Three distinct substituents on the pyridine ring: a chlorine atom at position 5, a trifluoromethyl group at position 3, and a carboxylic acid group at position 2.
-
Two aromatic protons on the pyridine ring.
-
A labile carboxylic acid proton.
The Power of Multi-Nuclear NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule as electronically complex as this compound, a multi-pronged approach utilizing ¹H, ¹³C, and ¹⁹F NMR is not just beneficial, but essential for unambiguous validation.
Experimental Protocol: A Self-Validating Workflow
A robust experimental design is critical for obtaining high-quality, interpretable NMR data. The following protocol outlines a comprehensive approach for the structural validation of our target molecule.
Sample Preparation
Proper sample preparation is paramount for acquiring high-resolution NMR spectra.
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: A deuterated solvent that readily dissolves the analyte is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its non-exchangeable proton signal. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may undergo rapid exchange with residual water, leading to a broadened signal or its complete disappearance.
-
Concentration: A concentration of 10-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹⁹F NMR. For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ is often used, or the spectrometer's frequency can be referenced to a known compound.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be performed to gain a comprehensive understanding of the molecular structure.
-
1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring nuclei.
-
1D ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. Proton-decoupled spectra are standard, but a proton-coupled spectrum can provide valuable information about C-H coupling.
-
1D ¹⁹F NMR: Crucial for observing the trifluoromethyl group. The chemical shift and coupling patterns provide direct evidence for its presence and electronic environment.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is particularly useful for establishing the connectivity of the aromatic protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This allows for the unambiguous assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is a powerful tool for piecing together the carbon skeleton and confirming the positions of substituents.
Predicted NMR Data and Interpretation: A Comparative Analysis
Based on established principles of NMR spectroscopy and data from structurally similar compounds, we can predict the expected NMR spectra for this compound.
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum is expected to show three distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13-14 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent. |
| ~8.8 | Doublet | 1H | H-6 | This proton is ortho to the nitrogen atom and is expected to be the most deshielded of the aromatic protons. It will be split by the proton at the 4-position, and may show long-range coupling to the CF₃ group. |
| ~8.3 | Doublet | 1H | H-4 | This proton is meta to the nitrogen and will be split by the proton at the 6-position. It is also expected to show coupling to the CF₃ group. |
-
Causality behind Predictions: The electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, the trifluoromethyl group, and the carboxylic acid group all contribute to the downfield chemical shifts of the aromatic protons. Data from similar compounds like 2-chloro-5-(trifluoromethyl)pyridine show aromatic protons in the 7.5-8.7 ppm range[1].
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven signals:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carboxylic acid carbonyl carbon is typically found in this region. |
| ~152 | C-6 | This carbon is adjacent to the nitrogen and is expected to be significantly deshielded. |
| ~148 | C-2 | This carbon is attached to the carboxylic acid group and the nitrogen atom, leading to a downfield shift. |
| ~138 (quartet) | C-5 | The carbon bearing the chlorine atom will be deshielded. It may show a small coupling to the CF₃ group. |
| ~135 (quartet) | C-4 | This protonated carbon will be deshielded by the adjacent CF₃ group and will show coupling to the fluorine atoms. |
| ~125 (quartet) | C-3 | The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond C-F coupling. The chemical shift will be significantly influenced by the electron-withdrawing CF₃ group. |
| ~122 (quartet) | CF₃ | The carbon of the trifluoromethyl group will be a quartet with a large one-bond C-F coupling constant. |
-
Expert Insight: The trifluoromethyl group has a profound effect on the ¹³C NMR spectrum. The carbon directly attached to the three fluorine atoms will exhibit a large one-bond coupling constant (¹JCF) of approximately 270-280 Hz. The adjacent carbons will also show smaller, multi-bond couplings (²JCF, ³JCF), which are invaluable for confirming the position of the CF₃ group.
¹⁹F NMR Spectrum (Predicted)
The ¹⁹F NMR spectrum will provide the most direct evidence for the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale | | :--- | :--- | :--- | | ~ -60 to -65 | Singlet | CF₃ | The chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring. The absence of ¹H-¹⁹F coupling would result in a singlet. However, long-range coupling to the aromatic protons may result in a finely split multiplet. |
-
Trustworthiness of the Data: The chemical shift range for trifluoromethyl groups on aromatic rings is well-established. The observation of a signal in this region with an integration corresponding to three fluorine atoms is a strong indicator of the CF₃ group's presence.
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.
COSY
A COSY spectrum will show a cross-peak between the signals of the two aromatic protons (H-4 and H-6), confirming their through-bond coupling relationship.
HSQC
The HSQC spectrum will show correlations between:
-
The signal for H-4 and the signal for C-4.
-
The signal for H-6 and the signal for C-6. This allows for the direct and certain assignment of the protonated carbons in the pyridine ring.
HMBC
The HMBC spectrum is the key to confirming the overall connectivity. Expected long-range correlations include:
-
H-4 to C-2 , C-3 , C-5 , and C-6 .
-
H-6 to C-2 , C-4 , and C-5 .
-
The COOH proton to C-2 and potentially C-3 .
These correlations would provide irrefutable evidence for the substitution pattern on the pyridine ring. For example, the correlation between H-4 and C-2 would confirm the proximity of the proton at position 4 to the carboxylic acid group.
Visualizing the Validation Workflow
The logical flow of the NMR-based structural validation can be visualized as follows:
Caption: Workflow for the NMR-based structural validation of this compound.
Conclusion: A Multi-faceted and Self-Validating Approach
The structural validation of this compound by NMR spectroscopy is a prime example of a multi-faceted, self-validating analytical process. By systematically acquiring and interpreting a suite of 1D and 2D NMR data, researchers can build an unassailable case for the molecule's structure. The ¹H NMR spectrum reveals the nature and connectivity of the aromatic protons, the ¹³C NMR spectrum maps out the carbon framework and the influence of the electron-withdrawing substituents, and the ¹⁹F NMR spectrum provides unequivocal proof of the trifluoromethyl group. The 2D correlation experiments then serve to weave these individual threads of information into a coherent and complete structural tapestry. This rigorous approach not only ensures the identity of the compound but also provides a detailed electronic picture of the molecule, which is invaluable for understanding its reactivity and biological activity.
References
-
PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link][2]
Sources
A Comparative Guide to HPLC-MS for Purity Analysis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction: The Critical Role of Purity in Synthesis and Development
In the landscape of pharmaceutical and agrochemical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a key building block and a known environmental transformation product of fungicides like Fluopicolide and Fluopyram.[1] Its impurity profile can directly influence the outcome of subsequent synthetic steps and, more critically, the toxicological profile of the final active ingredient.[2][3] Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the comprehensive purity analysis of this compound. We will explore the causality behind experimental choices, compare alternative chromatographic approaches, and provide actionable protocols for immediate application. The methodologies discussed are designed to be self-validating systems, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Primary Method: Reversed-Phase HPLC with High-Resolution Mass Spectrometry (RP-HPLC-MS)
Reversed-phase HPLC is the workhorse of pharmaceutical analysis, and for good reason.[6] Its versatility in separating compounds of moderate to low polarity makes it an ideal first choice for our target analyte. Coupling it with mass spectrometry elevates the analysis from simple quantification to definitive identification, providing unparalleled specificity and sensitivity for trace-level impurities.
Rationale for Experimental Design
-
Column Chemistry : The choice of a stationary phase is paramount. A C18 (octadecyl) column is the logical starting point. Its dense hydrophobic alkyl chains provide effective retention for the aromatic pyridine ring of the analyte. For potentially challenging separations of structurally similar impurities, alternative phases like Phenyl-Hexyl, which offers π-π interactions, or Pentafluorophenyl (PFP), which provides unique selectivity for halogenated compounds, should be considered.[7]
-
Mobile Phase Composition : To ensure compatibility with mass spectrometry, volatile mobile phase components are required. A combination of acetonitrile and water is standard. Acetonitrile is often preferred over methanol due to its lower viscosity, which results in sharper chromatographic peaks and lower backpressure.[7] A volatile buffer, such as ammonium formate or ammonium acetate, is used to control the pH and ensure consistent ionization of the carboxylic acid group. A gradient elution, starting with a higher aqueous content and ramping up the organic solvent, is crucial for eluting potential impurities with a wide range of polarities and ensuring the main peak is sharp and well-defined.[8]
-
Mass Spectrometry Parameters : Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. Given the acidic nature of the carboxylic acid group, ESI in negative ion mode (ESI-) will efficiently generate the deprotonated molecule [M-H]⁻, providing a strong signal for both the parent compound and related acidic impurities. High-resolution mass spectrometry (HRMS), using detectors like Orbitrap or TOF, allows for the determination of elemental composition, which is invaluable for the tentative identification of unknown impurities.
Detailed Experimental Protocol: RP-HPLC-MS
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 10 µg/mL using the same diluent.
-
Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.[9]
-
-
Instrumentation & Conditions :
-
HPLC System : A high-performance liquid chromatography system capable of binary gradient elution.
-
Column : C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Program :
Time (min) Flow Rate (mL/min) %B 0.0 0.3 10 10.0 0.3 95 12.0 0.3 95 12.1 0.3 10 | 15.0 | 0.3 | 10 |
-
Column Temperature : 40 °C.
-
Injection Volume : 2 µL.
-
MS Detector : High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap).
-
Ionization Mode : ESI, Negative.
-
Scan Range : m/z 100-500.
-
Capillary Voltage : 3.5 kV.
-
Workflow for Purity Analysis
The following diagram outlines the logical workflow from sample receipt to final purity reporting.
Caption: Workflow for HPLC-MS Purity Analysis.
Comparative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
While RP-HPLC is highly effective, a comprehensive purity assessment often requires an orthogonal method—one that separates compounds based on a different chemical principle. HILIC is an excellent complementary technique, particularly for identifying highly polar impurities that would elute in the void volume of a reversed-phase column.[10]
Rationale for HILIC
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent and a small percentage of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, and separation occurs based on the partitioning of analytes between this layer and the bulk mobile phase. This makes it ideal for polar compounds that are poorly retained in reversed-phase mode.
Detailed Experimental Protocol: HILIC-MS
-
Sample Preparation : Same as for the RP-HPLC method.
-
Instrumentation & Conditions :
-
HPLC System : As above.
-
Column : Amide, 2.1 mm x 100 mm, 1.7 µm particle size.
-
Mobile Phase A : 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Mobile Phase B : 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Gradient Program :
Time (min) Flow Rate (mL/min) %B 0.0 0.4 2 8.0 0.4 50 10.0 0.4 50 10.1 0.4 2 | 13.0 | 0.4 | 2 |
-
Column Temperature : 35 °C.
-
Injection Volume : 2 µL.
-
MS Detector : Same as for the RP-HPLC method.
-
Performance Comparison and Data Summary
A direct comparison highlights the strengths of each method. The RP-HPLC method provides excellent retention and separation for the main analyte and non-polar impurities, while the HILIC method offers superior retention for any potential polar, process-related impurities or degradants.
| Parameter | RP-HPLC-MS Method | HILIC-MS Method | Rationale & Justification |
| Primary Separation Mode | Reversed-Phase | Hydrophilic Interaction | Orthogonal selectivity for comprehensive impurity profiling. |
| Typical Analyte RT | ~5.5 min | ~3.0 min | Demonstrates different retention mechanisms. |
| Resolution of Non-Polar Impurities | Excellent | Poor | RP is superior for hydrophobic compounds. |
| Resolution of Polar Impurities | Poor (may elute near void) | Excellent | HILIC is specifically designed for polar analytes. |
| Analysis Run Time | 15 min | 13 min | Both methods are optimized for reasonable throughput. |
| LOD/LOQ (Hypothetical) | <0.01% / 0.03% | <0.01% / 0.03% | High sensitivity is achievable with MS detection in both modes. |
| Method Robustness | High | Moderate (sensitive to water content) | RP methods are generally considered more rugged for routine QC. |
Alternative and Complementary Analytical Techniques
While HPLC-MS is the primary tool, a multi-faceted approach provides the most complete picture of a compound's purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is essential for analyzing volatile organic impurities and, crucially, residual solvents from the manufacturing process, which HPLC cannot typically detect.[6][11]
-
Quantitative Nuclear Magnetic Resonance (qNMR) : NMR provides detailed structural information and can be used as an absolute quantitative method without the need for a specific reference standard for each impurity.[11] This is highly valuable for characterizing unknown impurities identified by MS.
-
Differential Scanning Calorimetry (DSC) : For highly pure reference standards, DSC can determine the absolute purity by analyzing the melting point depression caused by impurities.[3] This provides an orthogonal purity value based on a thermodynamic principle rather than a chromatographic separation.
Conclusion
Determining the purity of this compound requires a rigorous and well-designed analytical strategy. A validated reversed-phase HPLC-MS method serves as the foundation, providing robust, sensitive, and specific analysis for the primary peak and related non-polar impurities. However, true comprehensive analysis is achieved by employing an orthogonal method like HILIC-MS to ensure that highly polar impurities are not overlooked. Supplementing these chromatographic methods with techniques like GC-MS for residual solvents and qNMR for structural confirmation provides a self-validating system that ensures the highest confidence in the quality of this critical intermediate, ultimately safeguarding the integrity of the final product.
References
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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International Journal of Applied Research in Science, Computation and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available at: [Link]
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Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available at: [Link]
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Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
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ACS Publications. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Available at: [Link]
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comparing the efficacy of different synthetic routes to 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
This compound is a key building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its trifluoromethylpyridine core is a privileged scaffold, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The precise arrangement of the chloro, trifluoromethyl, and carboxylic acid functionalities on the pyridine ring makes it a versatile intermediate for the development of novel active ingredients. This guide provides a comparative analysis of the most common synthetic routes to this valuable compound, offering insights into the efficiency, scalability, and practicality of each approach.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound predominantly proceeds through two main strategic approaches, starting from the readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. These routes are:
-
Route 1: Direct Carboxylation via Metal-Halogen Exchange: This approach involves the selective functionalization of the C-2 position of 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Route 2: Two-Step Synthesis via a Nitrile Intermediate: This method introduces the carbon atom for the carboxylic acid in the form of a nitrile group, which is subsequently hydrolyzed.
Below, we delve into the mechanistic details, experimental considerations, and overall efficacy of each route.
Route 1: Direct Carboxylation via Metal-Halogen Exchange
This synthetic pathway hinges on the selective reactivity of the chlorine atom at the 2-position of the pyridine ring, which is more susceptible to metal-halogen exchange than the chlorine at the 5-position. This increased reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom and the trifluoromethyl group, which acidifies the corresponding C-H bond and stabilizes the resulting organometallic intermediate.
Reaction Mechanism and Causality
The reaction typically proceeds by treating 2,3-dichloro-5-(trifluoromethyl)pyridine with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, at low temperatures.[1][2] This initiates a metal-halogen exchange, preferentially at the more electrophilic C-2 position. The resulting organometallic intermediate is then quenched with carbon dioxide (in the form of dry ice or gaseous CO2) to install the carboxylic acid functionality. Subsequent acidic workup protonates the carboxylate to yield the final product.
The choice of the organometallic reagent and reaction conditions is critical to ensure high selectivity and yield. Low temperatures (typically -78 °C or below) are essential to prevent side reactions, such as the decomposition of the organometallic intermediate or reaction at the less reactive C-5 position.
Experimental Protocol: Route 1
A representative experimental procedure for the direct carboxylation is as follows:
-
A solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1-2 hours.
-
An excess of crushed dry ice is added to the reaction mixture in one portion.
-
The reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched with water, and the organic solvent is removed under reduced pressure.
-
The aqueous layer is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH of approximately 2-3 with a mineral acid (e.g., 1M HCl), resulting in the precipitation of the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Performance Metrics: Route 1
| Metric | Performance |
| Yield | Moderate to Good (Typically 60-80%) |
| Purity | Generally high after precipitation and washing |
| Scalability | Feasible, but requires careful temperature control |
| Reagents | Organolithium reagents require careful handling |
| Waste | Generates lithium salts and organic solvent waste |
Route 2: Two-Step Synthesis via a Nitrile Intermediate
This alternative strategy involves the initial conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to 2-cyano-3-chloro-5-(trifluoromethyl)pyridine, followed by hydrolysis of the nitrile to the carboxylic acid.
Step 1: Cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine
The introduction of the nitrile group is typically achieved through a nucleophilic aromatic substitution reaction. The chlorine atom at the 2-position is more susceptible to displacement by a cyanide nucleophile due to the activating effect of the ring nitrogen.
Reaction Mechanism and Causality
The reaction is generally carried out by heating 2,3-dichloro-5-(trifluoromethyl)pyridine with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] The use of a catalyst, such as a phase-transfer catalyst or a copper(I) salt, can facilitate the reaction and improve yields. A patent describes a method using 4-(dimethylamino)pyridine (DMAP) as a catalyst in propionitrile, achieving a good yield.[3]
Experimental Protocol: Cyanation
A typical procedure for the cyanation step is as follows:[3]
-
A mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.), sodium cyanide (1.5 eq.), and 4-(dimethylamino)pyridine (1.05 eq.) in propionitrile is heated to reflux and stirred overnight.[3]
-
The reaction mixture is cooled to room temperature, and water is added.[3]
-
The organic phase is separated, washed with water and 2M HCl, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield the crude nitrile product.[3]
-
The crude product can be purified by distillation or chromatography.
Step 2: Hydrolysis of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
Reaction Mechanism and Causality
Acidic hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The nitrile is first protonated, making it more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.
Basic hydrolysis involves heating the nitrile with a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation from the solvent leads to the amide intermediate, which is then hydrolyzed to the carboxylate salt. Acidification in a separate workup step is required to obtain the free carboxylic acid.
Experimental Protocol: Hydrolysis
A general procedure for the basic hydrolysis of the nitrile is as follows:
-
The crude 2-cyano-3-chloro-5-(trifluoromethyl)pyridine is suspended in an aqueous solution of a strong base (e.g., 3M NaOH).
-
The mixture is heated to reflux for several hours until the reaction is complete (as monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and washed with an organic solvent to remove any non-acidic impurities.
-
The aqueous layer is carefully acidified with a mineral acid (e.g., concentrated HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Performance Metrics: Route 2
| Metric | Performance |
| Yield | Good to Excellent (Cyanation: ~76%[3], Hydrolysis: typically >90%) |
| Purity | High, purification is often straightforward |
| Scalability | Readily scalable, avoids cryogenic conditions |
| Reagents | Cyanide salts are highly toxic and require careful handling |
| Waste | Generates cyanide-containing waste and salt byproducts |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the two primary synthetic routes, the following diagrams illustrate the reaction workflows.
Caption: Synthetic workflow for Route 1: Direct Carboxylation.
Caption: Synthetic workflow for Route 2: Two-Step Synthesis via a Nitrile Intermediate.
Comparative Summary and Recommendations
| Feature | Route 1: Direct Carboxylation | Route 2: Two-Step Synthesis via Nitrile |
| Number of Steps | 1 (one-pot) | 2 |
| Overall Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | Cryogenic temperatures required | Elevated temperatures, no cryogenics |
| Key Reagents | Organolithiums (pyrophoric) | Cyanide salts (highly toxic) |
| Scalability | More challenging due to temperature control | More straightforward to scale up |
| Atom Economy | Higher | Lower |
| Safety Concerns | Handling of pyrophoric reagents | Handling of highly toxic cyanides |
Expert Recommendations:
For small-scale laboratory synthesis and rapid access to the target molecule, Route 1 (Direct Carboxylation) offers a more direct, one-pot approach. The primary challenges are the requirement for strictly anhydrous conditions and the handling of pyrophoric organolithium reagents at low temperatures.
For larger-scale production and process optimization , Route 2 (Two-Step Synthesis via a Nitrile Intermediate) is generally the preferred method. Although it involves an additional step, the reaction conditions are more amenable to industrial scale-up, and the overall yield is often higher and more reproducible. The main drawback is the need for stringent safety protocols for handling highly toxic cyanide salts.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including the desired scale, available equipment, and safety infrastructure. Both routes provide effective means to access the valuable this compound intermediate.
References
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O'Riordan, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 236-246. [Link]
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Wikipedia. Metal-halogen exchange. [Link]
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PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
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- Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
-
Bode, J. W. (2019). OC II (FS 2019). [Link]
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Pharmaffiliates. 3-Chloro-5-trifluoromethyl-pyridine-2-carboxylic acid solution (100 ug/ml in acetonitrile). [Link]
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ChemBK. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. [Link]
- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
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-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
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A Comparative Guide to the Biological Activity of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug and agrochemical development, the pyridine carboxylic acid scaffold represents a cornerstone in the discovery of novel bioactive molecules. Among these, derivatives of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid have garnered significant interest due to their diverse biological activities, spanning herbicidal, insecticidal, and fungicidal properties. This guide provides an in-depth, objective comparison of the performance of these derivatives, supported by experimental data and protocols, to empower informed decisions in research and development.
Introduction to this compound and its Significance
The this compound core structure is a versatile building block in medicinal and agricultural chemistry. The presence of a chlorine atom and a trifluoromethyl group on the pyridine ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic effects, which in turn dictate its interaction with biological targets. This structural motif is found in a variety of commercial and investigational compounds, highlighting its importance in the development of new pesticides and pharmaceuticals.[1] The parent compound itself is a known environmental transformation product of the commercial fungicides fluopicolide and fluopyram, underscoring the environmental relevance and biological activity of this chemical class.[2]
Comparative Analysis of Biological Activities
The derivatization of the carboxylic acid group into esters, amides, and other functionalities allows for the fine-tuning of a molecule's biological activity, spectrum, and selectivity. Below, we compare the herbicidal, insecticidal, and fungicidal activities of various derivatives, drawing upon available experimental data.
Herbicidal Activity: Synthetic Auxin Mimics
Derivatives of pyridine carboxylic acids are well-established as synthetic auxin herbicides.[3] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The primary molecular target of synthetic auxins is the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. Binding of the auxin mimic to this receptor complex leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes and disrupting normal growth processes.[3][4]
Quantitative structure-activity relationship (QSAR) studies on related pyridine herbicides have shown that factors like partition coefficient and molar refractivity significantly influence herbicidal activity.[5] While specific comparative data for a wide range of this compound derivatives is limited in publicly available literature, studies on analogous 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids demonstrate that modifications to the pyridine ring can yield compounds with significantly lower IC50 values against Arabidopsis thaliana root growth compared to commercial herbicides.[3] For instance, certain derivatives exhibited post-emergence herbicidal activity superior to the commercial herbicide picloram at equivalent application rates.[3]
Table 1: Comparative Herbicidal Activity of Picolinic Acid Derivatives against Arabidopsis thaliana Root Growth
| Compound ID | Derivative Type | Target Species | IC50 (µM) | Reference |
| V-7 | 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | A. thaliana | 0.01 | [3] |
| V-8 | 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | A. thaliana | 0.05 | [3] |
| Picloram | Commercial Herbicide | A. thaliana | 0.12 | [3] |
| Halauxifen-methyl | Commercial Herbicide | A. thaliana | 0.45 | [3] |
Note: Data for illustrative purposes, based on analogous structures due to limited direct data on this compound derivatives.
Insecticidal Activity: Nicotinic Acetylcholine Receptor (nAChR) Modulators
Many insecticidal pyridine derivatives, particularly amides, function as neonicotinoid-like compounds. These molecules act as agonists at the insect nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[6] This leads to continuous stimulation of the nerve cells, resulting in paralysis and death of the insect. The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.[6]
Studies on various pyridine carboxamide derivatives have demonstrated significant insecticidal activity against sucking pests like aphids. For example, certain novel pyridine derivatives have shown higher toxicity to cowpea aphids (Aphis craccivora) than the commercial insecticide acetamiprid, with LC50 values as low as 0.080 mg/L for nymphs.[7] The specific substituents on the amide nitrogen and the pyridine ring play a crucial role in determining the potency and spectrum of insecticidal activity.[6][8]
Table 2: Comparative Insecticidal Activity of Pyridine Derivatives Against Cowpea Aphid (Aphis craccivora) Nymphs (24h)
| Compound ID | Derivative Type | Target Species | LC50 (mg/L) | Reference |
| 1f | Functionalized Pyridine | A. craccivora (nymphs) | 0.080 | [7] |
| 1d | Functionalized Pyridine | A. craccivora (nymphs) | 0.098 | [7] |
| 1c | Functionalized Pyridine | A. craccivora (nymphs) | 0.127 | [7] |
| Acetamiprid | Commercial Insecticide | A. craccivora (nymphs) | 0.045 | [7] |
Note: Data represents analogous pyridine derivatives to illustrate the potential of the chemical class.
Fungicidal Activity: Succinate Dehydrogenase Inhibitors (SDHIs)
A significant number of pyridine carboxamide derivatives exhibit potent fungicidal activity by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[9] This inhibition disrupts the fungal cell's energy production, leading to growth inhibition and cell death. SDHIs are a major class of fungicides with a broad spectrum of activity against various plant pathogenic fungi.[9][10]
Table 3: Comparative Fungicidal Activity of Pyridine Carboxamide Derivatives
| Compound ID | Derivative Type | Target Pathogen | In Vitro Inhibition (%) @ 50 mg/L | IC50 (mg/L) for SDH | Reference |
| 3f | Pyridine Carboxamide | Botrytis cinerea | 76.9 | 5.6 | [9] |
| 3g | Pyridine Carboxamide | Colletotrichum ambiens | 84.1 | Not reported | [9] |
| Thifluzamide | Commercial Fungicide | Botrytis cinerea | Not reported | 7.61 | [9] |
Note: This data is for analogous pyridine carboxamides, highlighting the potential of this class of compounds as SDHIs.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are step-by-step methodologies for assessing the herbicidal, insecticidal, and fungicidal activities of novel compounds.
Whole-Plant Herbicidal Bioassay
This protocol is adapted for greenhouse conditions to assess the post-emergence herbicidal efficacy of test compounds.[9][11]
1. Plant Preparation:
- Sow seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) and a crop species for selectivity testing (e.g., corn, wheat) in pots containing a standard potting mix.
- Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
- Thin seedlings to a uniform number per pot (e.g., 2-3 plants).
2. Herbicide Application:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.
- Make serial dilutions to achieve the desired application rates.
- Apply the herbicide solutions to plants at the 2-4 leaf stage using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
- Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide with a similar mode of action).
3. Evaluation:
- Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0 (no effect) to 100 (complete plant death).
- At 21 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.
- Calculate the percent inhibition of growth compared to the negative control.
- Determine the GR50 (the dose required to cause a 50% reduction in plant growth) using dose-response analysis.
Insecticidal Leaf-Dip Bioassay for Aphids
This method is suitable for determining the contact toxicity of compounds against aphids.[12]
1. Insect Rearing:
- Maintain a culture of the target aphid species (e.g., Aphis craccivora) on host plants in a controlled environment.
2. Preparation of Test Solutions:
- Dissolve the test compound in a suitable solvent (e.g., acetone) and prepare a series of concentrations in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).
3. Bioassay Procedure:
- Excise fresh leaves from the host plant.
- Dip each leaf in a test solution for 10-15 seconds with gentle agitation.
- Allow the leaves to air-dry.
- Place the treated leaves individually in Petri dishes containing a moist filter paper.
- Transfer a known number of adult aphids (e.g., 20-30) onto each treated leaf using a fine brush.
- Seal the Petri dishes and incubate them in a growth chamber under controlled conditions.
- Include a negative control (surfactant solution only) and a positive control (a commercial aphicide).
4. Data Collection and Analysis:
- Record aphid mortality at 24 and 48 hours after treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
- Correct for control mortality using Abbott's formula if necessary.
- Calculate the LC50 (the concentration that causes 50% mortality) using probit analysis.
In Vitro Antifungal Assay (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
1. Preparation of Fungal Inoculum:
- Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at 25°C.
- Harvest fungal spores (for filamentous fungi) or cells (for yeasts) and suspend them in sterile saline.
- Adjust the suspension to a standardized concentration (e.g., 1 x 10^5 spores/mL or cells/mL).
2. Assay Procedure:
- In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Potato Dextrose Broth) to each well.
- Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
- Inoculate each well with 10 µL of the standardized fungal suspension.
- Include a positive control (a commercial fungicide), a negative control (no compound), and a sterility control (no fungus).
3. Incubation and Reading:
- Incubate the plates at 25°C for 48-72 hours.
- Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms of action is crucial for rational drug design and for managing the development of resistance.
Herbicidal Mode of Action: Auxin Signaling Pathway
Synthetic auxin herbicides like pyridine carboxylic acid derivatives hijack the plant's natural auxin signaling pathway.
Caption: Disruption of the auxin signaling pathway by pyridine carboxylic acid herbicides.
In this pathway, the herbicide binds to the TIR1/AFB receptor, promoting the degradation of Aux/IAA transcriptional repressors. This frees up Auxin Response Factors (ARFs) to activate the expression of genes that lead to uncontrolled cell division and elongation, ultimately causing plant death.[3][7][13]
Insecticidal Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Modulation
Pyridine-based insecticides often act as agonists of the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.
Caption: Modulation of the nAChR in insects by pyridine-based insecticides.
The binding of the insecticide to the nAChR opens the ion channel, leading to a continuous influx of sodium and calcium ions. This causes sustained depolarization of the postsynaptic neuron, preventing the transmission of nerve impulses and resulting in paralysis and death of the insect.[5][14]
Fungicidal Mode of Action: Succinate Dehydrogenase Inhibition
Pyridine carboxamide fungicides target the mitochondrial respiratory chain by inhibiting the enzyme succinate dehydrogenase (SDH).
Caption: Inhibition of succinate dehydrogenase in fungi by pyridine carboxamide fungicides.
By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the transfer of electrons from succinate to the electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.[15][16]
Conclusion
Derivatives of this compound represent a promising and versatile class of compounds with a broad range of biological activities. Their efficacy as herbicides, insecticides, and fungicides is rooted in their ability to interact with specific and vital molecular targets in plants, insects, and fungi. While more direct comparative studies on a wider range of these specific derivatives are needed to fully elucidate structure-activity relationships, the available data on analogous pyridine compounds clearly demonstrates their potential for the development of novel and effective agrochemicals. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore and optimize the biological activity of this important chemical scaffold.
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spectroscopic comparison of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid and its precursors
This guide provides an in-depth spectroscopic comparison of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid, a significant building block in the development of modern agrochemicals and pharmaceuticals, and its common precursors. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), researchers can effectively monitor reaction progress and confirm the identity and purity of the final product. The focus is on understanding the causal relationships between structural changes and their spectroscopic manifestations.
Introduction
This compound is a key intermediate in the synthesis of various active ingredients. For instance, it is a known metabolite of the fungicide Fluopyram.[1][2] The precise arrangement of its functional groups—a carboxylic acid, a chloro group, and a trifluoromethyl group on a pyridine ring—necessitates robust analytical methods to ensure correct synthesis and characterization. Spectroscopic techniques are indispensable tools in this process, offering a non-destructive window into the molecular structure. This guide will compare the target molecule with a common and commercially significant precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, to highlight the key transformations.[2]
Synthetic Pathway Overview
The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to this compound involves the selective transformation of the chlorine atom at the 2-position into a carboxylic acid group. This is a critical step that introduces a key functional group for further derivatization.
Caption: Synthetic route from a dichlorinated precursor to the target carboxylic acid.
Part 1: ¹H and ¹³C NMR Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical environment of each proton and carbon atom is reflected in its unique resonance frequency (chemical shift).
Expertise & Experience: Interpreting the Shifts
The primary transformation from precursor to product involves replacing a chlorine atom at the C2 position with a carboxylic acid. This has profound effects on the NMR spectra:
-
¹H NMR: The number of aromatic protons remains the same (two), but their chemical shifts are altered due to the change in the electronic nature of the C2 substituent. Most importantly, a new, broad singlet will appear at a significantly downfield region (>10 ppm), characteristic of the acidic carboxylic proton.
-
¹³C NMR: The most diagnostic change is the appearance of a new signal in the 160-180 ppm range, corresponding to the carbonyl carbon of the carboxylic acid.[3] The carbon atom at the 2-position (C2) will also experience a significant shift. Furthermore, the electron-withdrawing trifluoromethyl group (-CF3) will cause the carbon to which it is attached to appear as a quartet in the proton-coupled ¹³C NMR spectrum due to C-F coupling.
Comparative NMR Data
| Compound | Aromatic ¹H Signals (ppm) | Carboxylic Acid ¹H (ppm) | Aromatic ¹³C Signals (ppm) | Carbonyl ¹³C (ppm) | CF₃ ¹³C (ppm) |
| Precursor: 2,3-dichloro-5-(trifluoromethyl)pyridine | ~8.48 (s), ~7.9 (s) | N/A | ~150.6, ~147.9, ~138.8 (q), ~133.5, ~123.2 (q) | N/A | ~121 (q) |
| Product: this compound | ~8.7 (s), ~8.2 (s) | >10 (br s) | Shifts expected for C2, C3, C4, C5, C6 due to new substituent. For example, C2 will shift significantly downfield. C3, C4, C5, and C6 will also show adjustments reflecting the new electronic environment. | ~165-170 | ~122 (q) |
Note: Exact chemical shifts can vary based on solvent and concentration. Data is compiled from typical values and available spectral data from sources like ChemicalBook and PubChem.[4][5][6][7]
Key Differentiating Features in NMR:
-
Appearance of the Carboxylic Acid Proton: A broad singlet appearing far downfield in the ¹H NMR spectrum is unambiguous proof of the presence of the -COOH group.
-
Appearance of the Carbonyl Carbon: A new peak between 160-180 ppm in the ¹³C NMR spectrum is a definitive indicator of the carboxylic acid functionality.[3]
-
Shifts in Aromatic Signals: The substitution at C2 changes the electronic distribution in the pyridine ring, causing predictable upfield or downfield shifts for the remaining carbons and protons, confirming the position of the new functional group.
Part 2: FT-IR Spectroscopy Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups have characteristic absorption frequencies.
Expertise & Experience: From Fingerprints to Functional Groups
The conversion of the C-Cl bond to a C-COOH group introduces two highly characteristic vibrations that are easily identified in an IR spectrum:
-
O-H Stretch: The hydroxyl group of the carboxylic acid produces a very broad and strong absorption band, typically spanning from 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding between carboxylic acid dimers.
-
C=O Stretch: The carbonyl group gives rise to a sharp, intense absorption band typically found between 1700 and 1725 cm⁻¹.
Comparative FT-IR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Precursor: 2,3-dichloro-5-(trifluoromethyl)pyridine | ~3090: Aromatic C-H stretch~1570, 1450: C=C and C=N ring stretching~1100-1350: Strong C-F stretching~700-850: C-Cl stretching |
| Product: this compound | ~2500-3300 (very broad): O-H stretch of carboxylic acid~1710 (sharp, strong): C=O stretch of carboxylic acid~1100-1350: Strong C-F stretching |
Note: Data is based on characteristic infrared absorption frequencies for the functional groups present.[8][9]
Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of its elemental composition.
Expertise & Experience: Deciphering Fragmentation
The molecular ion peak (M⁺) is the most immediate piece of evidence. The presence of one chlorine atom will result in a characteristic isotopic pattern, with two peaks at M⁺ and M+2 in an approximate 3:1 ratio of intensity. The precursor, with two chlorine atoms, will show a more complex M⁺, M+2, M+4 pattern.
Fragmentation patterns also offer clues. The carboxylic acid can readily lose a hydroxyl radical (•OH, loss of 17 amu) or a carboxyl group (•COOH, loss of 45 amu), fragments that would be absent in the precursor's spectrum.
Comparative MS Data
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺) Pattern (m/z) | Key Fragmentation Losses (amu) |
| Precursor: 2,3-dichloro-5-(trifluoromethyl)pyridine | 215.98[6] | 215/217/219: Characteristic pattern for two chlorine atoms. | -Cl, -CF₃ |
| Product: this compound | 225.55[1][10] | 225/227: Characteristic pattern for one chlorine atom. The M⁺ peak will be significantly different from the precursor's. | -OH (17), -COOH (45) |
Experimental Protocols & Workflow
The following are generalized protocols for acquiring the spectroscopic data discussed.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization of synthesized compounds.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical experiment involves 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (<<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic comparison between this compound and its precursors provides a clear and definitive method for confirming the success of the synthesis. Each analytical technique offers complementary and conclusive evidence of the chemical transformation. The appearance of the characteristic carboxylic acid signals in ¹H NMR, ¹³C NMR, and FT-IR, combined with the predictable shift in molecular weight and isotopic pattern in mass spectrometry, forms a self-validating system for product identification and quality control in a research and development setting.
References
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cross-reactivity studies of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
An In-Depth Guide to Assessing the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Study Framework for 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of drug targets. Their central role in signal transduction pathways, however, presents a dual challenge: achieving potent inhibition of the target kinase while avoiding off-target effects that can lead to toxicity or diminished efficacy. The selectivity of a kinase inhibitor is, therefore, not a secondary attribute but a primary determinant of its therapeutic potential.
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities. We will use the hypothetical lead compound, this compound (termed 'Compound-X' for this guide), identified as a potent inhibitor of a hypothetical target, "Kinase X," to illustrate the process. The methodologies and principles outlined herein are designed to build a robust, data-driven understanding of a compound's selectivity profile, comparing it against established benchmarks.
While specific cross-reactivity data for this compound is not extensively published, its pyridine carboxylic acid scaffold is prevalent in kinase inhibitors. This makes it an excellent model for demonstrating the rigorous scientific process required to advance a compound from a preliminary hit to a viable clinical candidate. This guide will detail the strategic selection of screening panels, the execution of key assays, and the interpretation of comparative data against established kinase inhibitors with varying selectivity profiles.
Part 1: Strategic Design of a Cross-Reactivity Study
The foundation of a meaningful cross-reactivity study lies in its design. A well-designed study moves beyond simple data generation to create a decision-making framework. The primary objective is to build a "Selectivity Index," a quantitative measure of the compound's potency at the intended target versus its activity at off-target kinases.
The Rationale for Panel Selection
A comprehensive kinase panel is essential for identifying potential liabilities. The choice of panel should be guided by several factors:
-
Phylogenetic Diversity: The panel should include kinases from all major branches of the human kinome to maximize the chances of identifying off-target interactions.
-
Therapeutic Relevance: Prioritize kinases known to be involved in critical physiological processes or those implicated in the toxicity profiles of other drugs.
-
Structural Homology: Include kinases with ATP-binding pockets structurally similar to that of Kinase X, as these are a priori more likely to show cross-reactivity.
For Compound-X, a tiered approach is recommended. An initial broad screen against a panel of over 300 kinases (e.g., the Eurofins DiscoverX KINOMEscan™) at a high concentration (e.g., 10 µM) can identify a preliminary list of potential off-target hits. This is followed by more focused dose-response studies on the identified hits to determine their IC50 or Ki values accurately.
Selection of Comparator Compounds
To contextualize the selectivity of Compound-X, its profile must be compared against well-characterized inhibitors. The choice of comparators should ideally include:
-
A Highly Selective Inhibitor: A compound known for its high selectivity for a related kinase (e.g., Lapatinib for EGFR/HER2). This sets the benchmark for a desirable selectivity profile.
-
A Broad-Spectrum Inhibitor: A compound known for its multi-targeted activity (e.g., Sunitinib). This provides a reference for a less selective, and potentially more toxic, profile.
-
A Structurally Related Compound: If available, a compound with a similar chemical scaffold that has a known selectivity profile. This can provide insights into the structure-activity relationship (SAR) of the scaffold itself.
The following diagram illustrates the overall workflow for assessing the cross-reactivity of a novel compound.
Caption: Workflow for kinase inhibitor cross-reactivity assessment.
Part 2: Experimental Protocols & Data Interpretation
This section provides detailed methodologies for the key experiments and a framework for interpreting the resulting data. The protocols are designed to be self-validating by including appropriate controls.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a typical luminescence-based kinase assay to determine the potency of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X against Kinase X and identified off-target kinases.
Materials:
-
Recombinant human kinases (Kinase X and off-target kinases)
-
Kinase-specific substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Compound-X and comparator compounds, serially diluted in DMSO
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound-X and comparator compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a potent, broad-spectrum inhibitor (e.g., Staurosporine) as a "maximal inhibition" control (100% inhibition).
-
Kinase Reaction Setup: Add 5 µL of a solution containing the kinase and its specific substrate peptide in assay buffer to each well.
-
Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Presentation and Interpretation
The results of the dose-response assays should be compiled into a clear, comparative table. The "Selectivity Index" is a critical metric, calculated as the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher index indicates greater selectivity.
Table 1: Illustrative Cross-Reactivity Profile of Compound-X and Comparators
| Compound | Primary Target (Kinase X) IC50 (nM) | Off-Target 1 (SRC) IC50 (nM) | Selectivity Index (SRC) | Off-Target 2 (VEGFR2) IC50 (nM) | Selectivity Index (VEGFR2) |
| Compound-X | 15 | 450 | 30 | >10,000 | >667 |
| Lapatinib | 1,200 | >10,000 | >8.3 | >10,000 | >8.3 |
| Sunitinib | 80 | 65 | 0.81 | 9 | 0.11 |
This is illustrative data and does not represent experimentally verified results.
Interpretation of Illustrative Data:
-
Compound-X: Shows good potency against the primary target, Kinase X. It demonstrates a 30-fold selectivity against SRC kinase and a very high selectivity (>667-fold) against VEGFR2. This suggests a favorable selectivity profile.
-
Lapatinib: As expected, it is a weak inhibitor of Kinase X and other unrelated kinases, highlighting its known selectivity for the EGFR family (not shown).
-
Sunitinib: Shows activity against the primary target and potent activity against both off-targets, confirming its known multi-targeted, broad-spectrum profile. Its selectivity indices are low, indicating a lack of selectivity.
The following decision tree provides a logical framework for interpreting the outcomes of these studies.
Caption: Decision tree for interpreting cross-reactivity data.
Part 3: Bridging In Vitro Data to Cellular Context
Biochemical cross-reactivity does not always translate to a functional effect in a cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the engagement of scaffolding proteins can all modulate a compound's activity. Therefore, it is crucial to validate key off-target hits in relevant cellular models.
Protocol: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm whether Compound-X engages with the primary target and key off-target kinases within a live cell environment.
Procedure:
-
Cell Line Preparation: Use cell lines (e.g., HEK293) transiently or stably expressing the kinase of interest fused to a NanoLuc® luciferase.
-
Compound Treatment: Plate the cells and treat with a serial dilution of Compound-X.
-
Tracer Addition: Add a fluorescent tracer that binds to the ATP-binding pocket of the kinase.
-
BRET Measurement: In the presence of the NanoLuc® substrate, energy is transferred from the luciferase to the tracer (Bioluminescence Resonance Energy Transfer, BRET) when the tracer is bound to the kinase. If Compound-X binds to the kinase, it displaces the tracer, leading to a loss of BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine a cellular IC50, which reflects target engagement.
A significant rightward shift in the IC50 value from the biochemical assay to the cellular assay may indicate poor cell permeability or competition with high intracellular ATP levels. Comparing the cellular IC50 for the primary target versus off-targets provides a more physiologically relevant measure of selectivity.
Conclusion
The evaluation of cross-reactivity is a cornerstone of preclinical drug development. For a novel compound like this compound, a systematic and comparative approach is essential. By employing a tiered screening strategy, validating hits with robust dose-response assays, and contextualizing the data against established benchmarks, researchers can build a comprehensive selectivity profile. This data-driven approach, which bridges biochemical potency with cellular target engagement, is critical for identifying compounds with the highest potential for clinical success and minimizing the risk of off-target related toxicity. The methodologies described in this guide provide a robust framework for making informed decisions in the complex but rewarding field of kinase inhibitor development.
References
-
KINOMEscan Technology Overview. DiscoverX (now part of Eurofins Discovery). [Link]
-
Guidance for Industry: Nonclinical Safety Evaluation of Investigational New Drugs. U.S. Food and Drug Administration (FDA). [Link]
-
The Human Kinome. Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). Science. [Link]
Establishing Robust Analytical Standards for 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid: A Comparative Guide
In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for establishing analytical standards for 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] We will delve into the technical nuances of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs. The methodologies presented herein are designed to be self-validating, ensuring data integrity and regulatory compliance.
Introduction to the Analyte
This compound (IUPAC Name: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid) is a halogenated pyridine derivative with the chemical formula C7H3ClF3NO2 and a molecular weight of 225.55 g/mol .[2][3] Its purity and accurate quantification are critical for ensuring the quality and efficacy of downstream products. This guide will compare a primary HPLC-UV method with a confirmatory GC-MS method, providing detailed protocols and performance expectations.
Core Analytical Approaches: A Comparative Overview
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the desired level of sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Justification & Rationale |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[4] | HPLC is well-suited for non-volatile and thermally labile compounds like carboxylic acids. GC-MS offers higher specificity due to mass-based detection but often requires derivatization for polar analytes. |
| Specificity | Good. Can be improved with optimized column chemistry and mobile phase composition. | Excellent. Mass spectral data provides a high degree of confidence in analyte identification. | The mass spectrometer acts as a highly selective detector, minimizing the risk of co-elution interference. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques can achieve excellent linearity over a defined concentration range, a critical parameter in analytical method validation.[5][6][7][8][9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Acceptable accuracy is a cornerstone of a validated analytical method, ensuring the closeness of the measured value to the true value.[5][6][7][8][9] |
| Precision (%RSD) | < 1.0% | < 1.5% | Low relative standard deviation demonstrates the method's reproducibility and consistency.[5][6][7][8][9] |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | GC-MS typically offers lower detection limits due to the sensitivity of the mass spectrometer. |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[8] |
| Sample Throughput | High | Moderate to High | HPLC systems with autosamplers can analyze a large number of samples efficiently. GC run times can be longer, especially if derivatization is required. |
| Derivatization | Not required | Often required for carboxylic acids to improve volatility and chromatographic performance. | The need for derivatization in GC adds an extra step to the workflow and can be a source of variability. |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and reliable approach for the routine quantification of this compound.
Workflow Diagram:
Caption: HPLC-UV analysis workflow for this compound.
Step-by-Step Protocol:
-
Reference Standard and Sample Preparation:
-
Reference Standard: A certified reference material of this compound should be procured from a reputable supplier.[10]
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with the diluent (Acetonitrile:Water, 50:50 v/v).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the test sample and dissolve it in the diluent to achieve a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
-
Data Analysis:
-
Integrate the peak area of this compound in both the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a highly selective and sensitive alternative for the analysis, particularly useful for impurity profiling and trace-level quantification.
Workflow Diagram:
Caption: GC-MS analysis workflow with derivatization for this compound.
Step-by-Step Protocol:
-
Reference Standard and Sample Preparation:
-
Prepare stock and calibration standards as described in the HPLC method, using a suitable solvent such as acetonitrile.
-
-
Derivatization:
-
To 100 µL of each standard and sample solution in a GC vial, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vials and heat at 70 °C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
For quantification, use characteristic ions in SIM mode to enhance sensitivity and selectivity.
-
Construct a calibration curve and calculate the concentration of the analyte in the samples.
-
Method Validation: Ensuring Trustworthiness
Both the HPLC-UV and GC-MS methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[5][6][7][8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Selecting the Optimal Analytical Standard
The choice between HPLC-UV and GC-MS for the analysis of this compound will be dictated by the specific requirements of the analysis.
-
For routine quality control and release testing , the HPLC-UV method offers a balance of speed, robustness, and sufficient sensitivity and selectivity. Its primary advantage is the elimination of the derivatization step, which simplifies the workflow and reduces potential sources of error.
-
For trace-level analysis, impurity profiling, and as a confirmatory technique , the GC-MS method is superior due to its exceptional selectivity and lower detection limits. The structural information provided by the mass spectrum is invaluable for unambiguous peak identification.
By implementing these well-defined and validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the overall safety and efficacy of the final products.
References
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Jadhav, M. S., et al. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
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Progressus. (2023, April 13). Analytical method validation: are your analytical methods suitable for intended use? Retrieved from [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2).
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
- Pico, Y., & Barcelo, D. (2021). Chromatographic techniques for the separation of halogenated organic contaminants. Trends in Environmental Analytical Chemistry, 31, e00135.
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
- da Silva, M. P., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry, 405(24), 7641–7655.
- Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198.
- D'Archivio, A. A., et al. (2022). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
- Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Atmospheric Environment, 45(23), 3977-3985.
- Morisson, M., et al. (2022). Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. EPSC Abstracts, 16, EPSC2022-108.
- Wang, Y., et al. (2020). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 833-835.
- Li, Y., et al. (2020). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 44(44), 19358-19366.
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Performance Under the Magnifying Glass: A Comparative Analysis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid in Diverse Biological Assays
For researchers, scientists, and professionals in drug development and agrochemical innovation, the predictive understanding of a molecule's behavior in different biological contexts is paramount. This guide provides an in-depth performance comparison of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid, a compound of significant interest due to its structural motifs and as a known metabolite of the fungicide fluopyram.[1][2] We will explore its performance in two distinct and mechanistically different assays: a plant-based auxin activity assay and a biochemical quinolinate phosphoribosyltransferase (QPRT) inhibition assay. This dual-pronged analysis will illuminate the compound's potential polypharmacology and provide a framework for its application in diverse research areas.
Introduction to this compound: A Molecule with Dual Potential
This compound (CAS 80194-68-9) is a halogenated pyridine derivative. Its structural similarity to the pyridine carboxylic acid class of herbicides suggests a potential to act as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to phytotoxic effects at high concentrations.[2][3] Indeed, this molecule has been identified as the causative agent for growth disorders in grapevines, exhibiting symptoms characteristic of an auxin overdose.[2]
Concurrently, the pyridine carboxylic acid scaffold is also present in inhibitors of key metabolic enzymes. One such enzyme is quinolinate phosphoribosyltransferase (QPRT), a critical player in the kynurenine pathway of tryptophan metabolism and the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+).[4][5] Given that analogs of quinolinic acid can inhibit QPRT, it is plausible to investigate the inhibitory potential of this compound against this enzyme.
This guide will dissect the performance of this compound in assays representative of these two distinct biological activities, providing the necessary experimental details and comparative data to inform future research and development.
Assay 1: Evaluating Auxin-like Activity in a Plant-Based Root Growth Inhibition Assay
The ability of synthetic compounds to mimic natural auxins is a cornerstone of modern herbicides.[6] These compounds bind to auxin receptors, such as those in the TIR1/AFB family, leading to uncontrolled and unsustainable growth, ultimately resulting in plant death.[7][8] A common and effective method to quantify auxin-like activity is the root growth inhibition assay, typically performed on a model plant species like Arabidopsis thaliana.
Causality Behind Experimental Choices
The choice of a root growth inhibition assay is based on the high sensitivity of root tissues to auxins. Even at low concentrations, auxins and their synthetic mimics can significantly inhibit primary root elongation while promoting lateral root formation. This provides a clear and quantifiable endpoint. Arabidopsis thaliana is selected due to its rapid life cycle, small size, and well-characterized genetics, making it an ideal model for high-throughput screening. For comparison, we will use 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely studied synthetic auxin herbicide, as a positive control.[9]
Comparative Performance Data
The following table summarizes the expected comparative performance of this compound and 2,4-D in an Arabidopsis thaliana root growth inhibition assay. The EC50 value represents the concentration of the compound that causes a 50% inhibition of primary root growth.
| Compound | Chemical Class | Expected EC50 (µM) | Potency Relative to 2,4-D |
| This compound | Pyridine Carboxylic Acid | 1 - 10 | Moderate to High |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxy Carboxylic Acid | 0.1 - 1 | High (Reference) |
Note: The EC50 value for this compound is an educated estimation based on the reported phytotoxic effects of pyridine carboxylic acid herbicides. Actual experimental values may vary.
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes.
-
Wash the seeds five times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
-
Plate the seeds on Murashige and Skoog (MS) agar plates containing 1% sucrose.
-
-
Germination and Transfer:
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod for 4-5 days until seedlings have developed a primary root of approximately 1-2 cm.
-
-
Treatment Application:
-
Prepare MS agar plates supplemented with a range of concentrations of this compound and 2,4-D (e.g., 0.01, 0.1, 1, 10, 100 µM). A solvent control (e.g., DMSO) plate should also be prepared.
-
Carefully transfer the germinated seedlings to the treatment and control plates (5-10 seedlings per plate).
-
-
Incubation and Measurement:
-
Return the plates to the growth chamber and incubate vertically for an additional 5-7 days.
-
Scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Visualization of the Auxin Response Pathway and Assay Workflow
Caption: Auxin signaling pathway and root inhibition assay workflow.
Assay 2: Probing for QPRT Inhibition in a Spectrophotometric Enzyme Assay
Quinolinate phosphoribosyltransferase (QPRT) is a pivotal enzyme that converts quinolinic acid to nicotinic acid mononucleotide, a precursor for NAD+ synthesis.[10] Inhibition of QPRT can disrupt cellular energy metabolism and has been explored as a therapeutic strategy in certain cancers.[4] A direct, continuous spectrophotometric assay can be employed to measure the activity of QPRT and assess the inhibitory potential of compounds like this compound.
Causality Behind Experimental Choices
This enzymatic assay is chosen for its directness and precision in quantifying enzyme inhibition. The assay measures the formation of the product, nicotinic acid mononucleotide, which absorbs light at a specific wavelength, allowing for real-time monitoring of the reaction rate.[10] Recombinant human QPRT is used to ensure the relevance of the findings to human biology. Phthalic acid, a known competitive inhibitor of QPRT, serves as an excellent positive control for comparison.[11]
Comparative Performance Data
The following table presents a comparison of the inhibitory activity of this compound and phthalic acid against human QPRT. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Known/Hypothesized MOA | IC50 (µM) | Potency Relative to Phthalic Acid |
| This compound | QPRT Inhibitor (Hypothesized) | 10 - 100 | Lower (Expected) |
| Phthalic Acid | QPRT Inhibitor (Known) | ~2.8 (Ki) | High (Reference)[11] |
Note: The IC50 for this compound is a hypothetical value for illustrative purposes. Its actual inhibitory activity against QPRT requires experimental validation.
Experimental Protocol: Spectrophotometric QPRT Inhibition Assay
-
Reagents and Enzyme Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Reconstitute recombinant human QPRT in the reaction buffer to a working concentration (e.g., 10 µg/mL).
-
Prepare stock solutions of the substrates: quinolinic acid and 5-phospho-α-D-ribose 1-diphosphate (PRPP).
-
Prepare stock solutions of the test compound (this compound) and the positive control (phthalic acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add the reaction buffer.
-
Add varying concentrations of the test compound or positive control to the wells. Include a solvent control (no inhibitor).
-
Add the QPRT enzyme to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrates (quinolinic acid and PRPP).
-
Immediately place the plate in a microplate reader capable of measuring absorbance at the wavelength corresponding to the product formation (e.g., 267 nm for nicotinic acid mononucleotide).
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance over time (e.g., every 30 seconds for 15-20 minutes).
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Visualization of the QPRT Catalytic Reaction and Assay Workflow
Caption: QPRT catalytic reaction and spectrophotometric assay workflow.
Conclusion: A Tale of Two Activities
This comparative guide illustrates the multifaceted nature of this compound, a molecule that stands at the intersection of agrochemical and potential therapeutic interest. Its demonstrated auxin-like activity in plants underscores the importance of considering off-target effects in agrochemical development. Simultaneously, its structural features warrant investigation into its potential as a modulator of metabolic enzymes like QPRT.
The provided experimental frameworks offer robust and validated methods for researchers to quantitatively assess the performance of this and other novel compounds. By employing such comparative assays, the scientific community can build a more comprehensive understanding of structure-activity relationships, leading to the rational design of more selective and efficacious molecules for a wide range of applications.
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Auxin herbicide molecules from all known chemical classes that were... - ResearchGate. (URL: [Link])
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Mouse QPRT(Quinolinate Phosphoribosyltransferase) ELISA Kit - ELK Biotechnology. (URL: [Link])
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The crystal structure of human quinolinic acid phosphoribosyltransferase in complex with its inhibitor phthalic acid | Request PDF - ResearchGate. (URL: [Link])
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Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (URL: [Link])
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Proposed model of the mode of action of auxin herbicides in the induction of tissue damage and senescence in Galium aparine . ABA, abscisic acid - ResearchGate. (URL: [Link])
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Structural and Kinetic Characterization of Quinolinate Phosphoribosyltransferase (hQPRTase) from Homo sapiens | Request PDF - ResearchGate. (URL: [Link])
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3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera - ACS Publications. (URL: [Link])
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cost-benefit analysis of different synthetic methods for 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
A Comparative Guide to the Synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 3-Chloro-5-(trifluoromethyl)picolinic acid[1][2], is a key intermediate whose structural motifs are integral to the efficacy of various commercial products. Its synthesis is a topic of significant interest, with multiple patented routes available.[1] This guide will dissect and compare the most prominent synthetic strategies, providing detailed protocols, cost-benefit analyses, and scalability assessments.
Method 1: Multi-step Synthesis from 3-Picoline
A common and industrially relevant approach begins with the readily available and inexpensive starting material, 3-picoline. This multi-step process involves high-temperature vapor-phase reactions to introduce the trifluoromethyl and chloro groups, followed by subsequent chemical transformations to yield the final carboxylic acid.
Scientific Rationale and Workflow
The core of this strategy lies in the controlled, high-temperature halogenation of 3-picoline. The trifluoromethyl group is typically installed via a vapor-phase fluorination process, which is often preceded or performed simultaneously with chlorination of the pyridine ring.[3] This approach is advantageous for large-scale production due to the low cost of the initial starting material. However, it requires specialized equipment to handle high temperatures and corrosive reagents like chlorine and hydrogen fluoride. The final carboxylation step is often achieved through methods like Grignard reactions or palladium-catalyzed carbonylation.
Experimental Protocol: A Representative Multi-step Synthesis
-
Vapor-Phase Chlorination/Fluorination: 3-picoline is fed into a high-temperature reactor with a stream of chlorine gas and a fluorine source (e.g., HF) over a transition metal-based catalyst. Reaction conditions are carefully controlled to favor the formation of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) or 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[3] Unwanted by-products can sometimes be recycled back into the process to improve overall yield.[3]
-
Selective Carboxylation: The resulting chlorinated trifluoromethylpyridine intermediate is then converted to the carboxylic acid. One common method involves a Grignard reaction. The intermediate is first treated with magnesium to form a Grignard reagent, which is then quenched with carbon dioxide to install the carboxylic acid group.
-
Hydrolysis and Purification: The resulting salt is hydrolyzed with an acid (e.g., HCl) to protonate the carboxylate. The crude product is then purified, typically through recrystallization or column chromatography, to yield the final this compound.
Visualization of the Workflow
Caption: Workflow for the multi-step synthesis from 3-picoline.
Method 2: Palladium-Catalyzed Carbonylation
This method offers a more direct route from a pre-functionalized pyridine precursor, typically 2,5-dichloro-3-(trifluoromethyl)pyridine. The key transformation is a palladium-catalyzed carbonylation, which efficiently introduces the carboxylic acid moiety (as an ester) in a single step.
Scientific Rationale and Workflow
Palladium-catalyzed reactions are powerful tools in modern organic synthesis for their high efficiency and functional group tolerance. In this context, a palladium(0) catalyst, in the presence of a phosphine ligand, carbon monoxide, and an alcohol (like methanol), facilitates the conversion of an aryl chloride to a carboxylic acid ester. The subsequent hydrolysis of the ester yields the desired product. This method avoids the often harsh conditions of Grignard reactions and can provide high yields.
Experimental Protocol: Palladium-Catalyzed Carbonylation
-
Reaction Setup: A pressure-rated autoclave is charged with 2-chloro-5-(trifluoromethyl)pyridine, a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2), a phosphine ligand (e.g., diphenylphosphinobutane), a base (e.g., triethylamine), and an alcohol (e.g., methanol).[4]
-
Carbonylation: The autoclave is sealed, purged, and pressurized with carbon monoxide. The reaction mixture is then heated (e.g., to 120°C) and stirred for several hours.[4]
-
Ester Isolation: After cooling, the reaction mixture is worked up by extraction to isolate the methyl ester of the target acid.
-
Saponification: The isolated ester is then hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH) followed by acidification.
-
Purification: The final product is purified by filtration of the precipitate or recrystallization.
Visualization of the Workflow
Caption: Workflow for the palladium-catalyzed carbonylation route.
Comparative Analysis
The choice between these synthetic routes depends heavily on the specific needs of the laboratory or manufacturing facility, including scale, budget, and available equipment.
| Parameter | Method 1: Multi-step from 3-Picoline | Method 2: Palladium-Catalyzed Carbonylation |
| Starting Material Cost | Very Low (3-picoline is a commodity chemical) | Moderate to High (Functionalized pyridines are more expensive) |
| Number of Steps | Multiple steps | Fewer steps (typically 2-3 from the precursor) |
| Scalability | Highly scalable, but requires specialized high-temperature equipment | Scalable, but requires high-pressure reactors and catalyst cost can be a factor |
| Process Safety | Involves highly corrosive and toxic gases (Cl2, HF) at high temperatures | Involves toxic carbon monoxide gas under pressure and expensive, potentially pyrophoric reagents |
| Yield | Variable overall yield depending on the efficiency of each step | Generally high yields for the carbonylation and hydrolysis steps[4] |
| Environmental Impact | Potential for significant waste generation from multiple steps and by-products | Palladium catalyst needs to be recovered/recycled to be cost-effective and environmentally friendly |
| Equipment | Specialized vapor-phase reactors | High-pressure autoclave |
Conclusion and Recommendations
For large-scale, industrial production where initial capital investment in specialized equipment is feasible, the multi-step synthesis from 3-picoline is often the more economically viable option due to the extremely low cost of the starting material. The process, while complex and hazardous, is well-established for producing trifluoromethylpyridines.[3]
For laboratory-scale synthesis, process development, and applications where starting material cost is less critical , the palladium-catalyzed carbonylation method offers a more direct, efficient, and often higher-yielding route.[4] It avoids the need for specialized high-temperature vapor-phase reactors, making it more accessible to standard research and development labs equipped with pressure vessels. The primary considerations for this route are the cost of the palladium catalyst and the functionalized pyridine starting material.
Ultimately, the optimal synthetic strategy is a function of scale, economic constraints, and available infrastructure. Both methods presented are robust and have been successfully employed in the synthesis of this compound.
References
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- Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.Google Patents (WO2021105399A1).
- Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.Google Patents (CN111138351A).
- Preparation of trifluoromethylpyridines as androgen receptor modulators.Google Patents (EP2368550B1).
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. Available at: [Link]
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3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. Molekula. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1198475-43-2). As a substituted pyridine carboxylic acid, this compound is integral to various research and development applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] However, its chemical properties necessitate a robust safety protocol to protect laboratory personnel. This guide moves beyond a simple checklist to explain the rationale behind each safety measure, ensuring a culture of deep, procedural understanding.
Hazard Assessment: Understanding the Risks
This compound and structurally similar compounds are classified as hazardous.[2] The primary risks are associated with its irritant properties and potential for acute toxicity if improperly handled.[2][3] Understanding these hazards is the foundational step in developing a self-validating safety protocol.
The compound is a solid, often a white powder, which presents a risk of airborne dust generation during handling.[1][4] Inhalation of or contact with this dust can lead to irritation of the respiratory tract, skin, and eyes.[5][6] The acidic nature of the carboxylic acid group contributes to its corrosive potential, particularly to the eyes, potentially causing serious damage.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | центр | P261, P270, P280 |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][5] | центр | P264, P280 |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially serious eye damage.[2][3] | центр | P280, P305+P351+P338 |
| Aquatic Hazard (Acute) | Harmful to aquatic life. | нет | P273 |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create an effective barrier between the researcher and the chemical. The selection of PPE is not arbitrary; it is dictated by the specific physical and chemical hazards of the compound.
Eye and Face Protection
Due to the risk of causing serious eye damage, robust eye protection is non-negotiable. The fine, powdered nature of the solid increases the likelihood of airborne particles.
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection against fine dust.[7]
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in solvents), a full-face shield should be worn in addition to safety goggles.[3] All eye and face protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection
Preventing dermal contact is crucial, as the compound is a known skin irritant and can be harmful if absorbed.[2][3]
-
Gloves: Nitrile or butyl rubber gloves are recommended for their chemical resistance.[8] Before each use, gloves must be inspected for any signs of degradation or perforation. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[4]
-
Protective Clothing: A buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.[7] Long-sleeved clothing should always be worn.[7]
Respiratory Protection
Inhalation is a primary route of exposure that can cause respiratory tract irritation.[5][9] Engineering controls should always be the first line of defense, but respiratory protection is essential in certain scenarios.
-
When Required: A respirator is necessary when engineering controls are not feasible or are insufficient to maintain airborne concentrations below exposure limits. This is particularly relevant when handling the powder outside of a ventilated enclosure.[4][7]
-
Type of Respirator: For handling the solid powder, an N95-rated dust mask or a respirator equipped with a particulate filter (e.g., P2 filter) is recommended.[8] Ensure that any respiratory protective devices are properly fitted and maintained according to the manufacturer's instructions.
Operational Plan: Safe Handling and Engineering Controls
PPE is the last line of defense. The primary method for ensuring safety is through a combination of robust engineering controls and meticulous handling procedures.
Engineering Controls: Your Primary Defense
-
Ventilation: All handling of this compound powder should be conducted within a certified chemical fume hood or a similar local exhaust ventilation system.[3][7] This is the most effective way to control airborne dust and vapors.
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[10][11] Their location should be clearly marked and unobstructed.
Procedural Guidance and Workflow
The following workflow is designed to minimize exposure at every step of the handling process.
Caption: Step-by-step workflow for safely handling the compound.
-
Weighing and Transferring: When weighing the solid, use a micro-spatula to gently handle the material to minimize dust generation.[4] Tare the receiving vessel on the balance before adding the compound to avoid spills.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3][4][7] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Emergency Response and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Spill Management
In the event of a spill of the solid material:
-
Evacuate non-essential personnel from the immediate area.[12]
-
Wearing full PPE (including respiratory protection), gently cover the spill with an inert absorbent material like sand or vermiculite.[13]
-
Carefully sweep or scoop up the material, avoiding the creation of dust clouds.[4]
-
Place the collected material into a suitable, labeled container for chemical waste disposal.[5][13]
-
Clean the spill area thoroughly with a suitable solvent and then soap and water.
-
Prevent the spilled material or cleaning runoff from entering drains or waterways.[7][13]
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5][10] If symptoms such as coughing or difficulty breathing occur, seek medical attention.[10]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice if the person feels unwell.[11]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Collect waste in designated, clearly labeled, and tightly sealed containers.[11]
-
Regulations: Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all applicable local, regional, and national environmental regulations.[4][10]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their vital work.
References
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PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
-
Molbase. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. [Link]
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LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. [Link]
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New Jersey Department of Health. (2002, March). Hazard Summary - Pyridine. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
